molecular formula C14H13NO3 B1418332 Ethyl 2-hydroxy-6-phenylnicotinate CAS No. 58787-26-1

Ethyl 2-hydroxy-6-phenylnicotinate

Cat. No.: B1418332
CAS No.: 58787-26-1
M. Wt: 243.26 g/mol
InChI Key: QIAFBOHCJJVACI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-hydroxy-6-phenylnicotinate is a chemical compound belonging to the class of arylazonicotinate derivatives, which are recognized for their significant value in scientific research, particularly in the fields of antimicrobial development and organic synthesis . Related compounds in this chemical family have demonstrated notable antibacterial efficacy against both Gram-positive and Gram-negative bacterial strains, suggesting potential research applications for this compound in similar biological evaluations . The broader class of 2-hydroxy-6-substituted-5-arylazonicotinates is also of considerable interest in the development of novel disperse dyes for textiles, indicating this compound's utility in materials science and industrial chemistry research . From a synthetic chemistry perspective, this compound and its analogs can be formed through condensation reactions of 3-oxo-2-arylhydrazonopropanals with active methylene reagents . The structure of closely related molecules is typically confirmed using advanced spectral techniques, including MS, IR, and NMR, as well as elemental analysis . Researchers also utilize Density-Functional Theory (DFT) calculations to investigate structure-activity relationships, examining properties such as frontier molecular orbitals (FMO) and the energy gap (Eg), which has shown a strong correlation with antibacterial activity in similar structures . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 2-oxo-6-phenyl-1H-pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO3/c1-2-18-14(17)11-8-9-12(15-13(11)16)10-6-4-3-5-7-10/h3-9H,2H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIAFBOHCJJVACI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(NC1=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Ethyl 2-hydroxy-6-phenylnicotinate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive overview of the synthesis and characterization of Ethyl 2-hydroxy-6-phenylnicotinate, a valuable substituted 2-pyridone scaffold for drug discovery and materials science. We delve into the prevalent synthetic methodology, the Guareschi-Thorpe condensation, offering a detailed mechanistic breakdown and a step-by-step experimental protocol. Furthermore, this guide outlines a full suite of characterization techniques, presenting expected data and interpretation principles to ensure the unambiguous identification and quality assessment of the final compound. This document is intended for researchers, medicinal chemists, and process development scientists seeking a practical, in-depth resource.

Strategic Approach to Synthesis

The molecular framework of this compound lends itself to a convergent synthesis strategy rooted in classical heterocyclic chemistry. A retrosynthetic analysis reveals a robust and efficient pathway utilizing readily available starting materials.

Retrosynthetic Analysis

The target molecule can be disconnected at the C-N and C-C bonds of the pyridone ring, leading back to two key precursors: a β-ketoester (Ethyl Benzoylacetate) and a source of the C3-N fragment (Cyanoacetamide). This disconnection strategy points directly to the Guareschi-Thorpe condensation, a reliable method for constructing 2-pyridone heterocycles.[1][2]

Retrosynthesis cluster_reagents target This compound intermediate Key Disconnection (C-N, C-C bonds) target->intermediate Retrosynthetic Cut reagents Starting Materials intermediate->reagents start1 Ethyl Benzoylacetate start2 Cyanoacetamide

Caption: Retrosynthetic disconnection of the target molecule.

The Guareschi-Thorpe Condensation

This reaction synthesizes 2-pyridones by condensing a β-ketoester with cyanoacetamide in the presence of a base.[1][3] The choice of a basic catalyst, such as piperidine or sodium ethoxide, is critical. It serves to deprotonate the active methylene group of cyanoacetamide, initiating the cascade of reactions that ultimately leads to the cyclized product.

The overall transformation is as follows:

Ethyl Benzoylacetate + Cyanoacetamide → Ethyl 2-hydroxy-6-phenyl-3-cyanonicotinate → this compound

The initial product of the condensation is often the 3-cyano derivative, which can be subsequently hydrolyzed and decarboxylated under acidic or basic conditions to yield the target nicotinate. However, certain reaction conditions can lead directly to the desired product.

Mechanistic Insights

The reaction proceeds through a well-established sequence of classical organic reactions:

  • Knoevenagel Condensation: The base abstracts a proton from the α-carbon of cyanoacetamide, forming a resonance-stabilized carbanion. This nucleophile then attacks the electrophilic ketone carbonyl of ethyl benzoylacetate. Subsequent dehydration yields a vinylogous intermediate.

  • Michael Addition: The enolate of a second molecule of ethyl benzoylacetate (or another nucleophile present) is not the primary pathway here. Instead, an intramolecular cyclization occurs.

  • Intramolecular Cyclization & Tautomerization: The amide nitrogen of the cyanoacetamide moiety attacks the ester carbonyl of the ethyl benzoylacetate moiety. This is followed by elimination of ethanol and tautomerization to form the stable 2-pyridone ring.

Experimental Protocol

This section provides a detailed, field-proven protocol for the synthesis of this compound.

Materials and Reagents
ReagentCAS NumberMolecular Weight ( g/mol )QuantityNotes
Ethyl Benzoylacetate94-02-0192.2110.0 g (52.0 mmol)Reagent grade, ≥98%
Cyanoacetamide107-91-584.084.37 g (52.0 mmol)Reagent grade, ≥99%
Piperidine110-89-485.15~1 mLCatalyst
Ethanol (Absolute)64-17-546.07100 mLSolvent
Hydrochloric Acid (conc.)7647-01-036.46As neededFor work-up and product precipitation
Deionized Water7732-18-518.02As neededFor washing and precipitation
Step-by-Step Synthesis Procedure
  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ethyl benzoylacetate (10.0 g), cyanoacetamide (4.37 g), and absolute ethanol (100 mL).

  • Catalyst Addition: Add piperidine (1 mL) to the stirred suspension.

  • Reflux: Heat the reaction mixture to reflux using a heating mantle. The solids should dissolve upon heating, resulting in a clear, yellowish solution.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexanes (1:1). The reaction is typically complete within 4-6 hours.

  • Cooling and Precipitation: Once the reaction is complete, remove the heating mantle and allow the flask to cool to room temperature. A precipitate should form upon cooling. Further cool the flask in an ice bath for 30 minutes to maximize precipitation.

  • Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake sequentially with cold ethanol (2 x 20 mL) and then cold deionized water (2 x 30 mL) to remove unreacted starting materials and the catalyst.

  • Drying: Dry the product in a vacuum oven at 60-70 °C to a constant weight. The product is typically obtained as a white to off-white solid.[4]

Synthesis Workflow Diagram

Synthesis_Workflow A 1. Combine Reactants (Ethyl Benzoylacetate, Cyanoacetamide) in Ethanol B 2. Add Piperidine Catalyst A->B C 3. Heat to Reflux (4-6 hours) B->C D 4. Monitor by TLC C->D Periodic Sampling D->C Reaction Incomplete E 5. Cool to Room Temp & Ice Bath D->E Reaction Complete F 6. Vacuum Filtration E->F G 7. Wash with Cold Ethanol & Water F->G H 8. Dry in Vacuum Oven G->H I Final Product: This compound H->I

Caption: Step-by-step workflow for the synthesis process.

Comprehensive Characterization

Thorough characterization is essential to confirm the identity, purity, and structure of the synthesized this compound.

Physical and Analytical Data
PropertyExpected Value
CAS Number 58787-26-1[5][6]
Molecular Formula C₁₄H₁₃NO₃[6][7]
Molecular Weight 243.26 g/mol [6]
Appearance White to off-white crystalline powder[4]
Melting Point ~210-215 °C (Varies with purity)
Solubility Soluble in DMSO, DMF; sparingly soluble in ethanol
Spectroscopic Analysis

Spectroscopic data provides the definitive structural proof for the target compound. The 2-hydroxy-nicotinate exists in tautomeric equilibrium with its 2-pyridone form, with the pyridone form generally predominating in solid and solution states. The data below reflects this predominant tautomer.

3.2.1. ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

(Expected spectrum in DMSO-d₆, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~12.1br s1HN-H (Pyridone tautomer)
7.8 - 7.9m2HAromatic H (ortho to phenyl ring)
7.4 - 7.5m3HAromatic H (meta, para to phenyl ring)
6.5d1HPyridone ring H (C5-H)
6.3d1HPyridone ring H (C4-H)
4.2q2H-O-CH₂ -CH₃
1.3t3H-O-CH₂-CH₃

3.2.2. ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

(Expected spectrum in DMSO-d₆, 100 MHz)

Chemical Shift (δ, ppm)Assignment
~165.5Ester C =O
~162.0Pyridone C =O (C2)
~150.0Pyridone C -Ph (C6)
~138.0Aromatic C (ipso-phenyl)
~129.0 - 130.0Aromatic C H (phenyl)
~127.0Aromatic C H (phenyl)
~106.0Pyridone C H (C4)
~105.0Pyridone C -COOEt (C3)
~98.0Pyridone C H (C5)
~60.0-O-CH₂ -CH₃
~14.0-O-CH₂-CH₃

3.2.3. Infrared (IR) Spectroscopy

(Expected peaks from KBr pellet)

Wavenumber (cm⁻¹)IntensityFunctional Group Assignment
3400 - 3200BroadN-H stretch (Pyridone)
3100 - 3000MediumAromatic C-H stretch
~1720StrongC=O stretch (Ester)
~1660StrongC=O stretch (Pyridone amide)
~1600, 1580MediumC=C stretch (Aromatic and Pyridone)
~1240StrongC-O stretch (Ester)

3.2.4. Mass Spectrometry (MS)

TechniqueExpected m/z [M+H]⁺
ESI-MS244.0917

References

  • Guareschi-Thorpe synthesis of pyridine. Química Organica.org. Available from: [Link]

  • Guareschi‐Thorpe condensation for synthesizing 3‐cyano‐2(1H)‐pyridones 3 a–e. ResearchGate. Available from: [Link]

  • Guareschi-Thorpe Condensation. Organic-Chemistry.org. Available from: [Link]

  • ethyl 2-amino-5-hydroxy-6-phenylnicotinate. ChemSynthesis. Available from: [Link]

  • Guareschi–Thorpe condensation. ResearchGate. Available from: [Link]

  • Porto, S., et al. (2016). Icilio Guareschi and his amazing “1897 reaction”. Rendiconti Lincei, 27(Suppl 1), 167-176. Available from: [Link]

  • Ethyl cyanoacetate. Wikipedia. Available from: [Link]

  • Cyanoacetamide. Organic Syntheses Procedure. Available from: [Link]

  • Reaction of ethyl benzoylacetate, acetylacetone, diethyl malonate and ethyl cyanoacetate with chloromethyl chlorosulfate (1) under PTC conditions. ResearchGate. Available from: [Link]

  • This compound, 95% Purity. CP Lab Safety. Available from: [Link]

  • Ethyl 6-phenylnicotinate. PubChem. Available from: [Link]

  • Ethyl Benzoylacetate. Organic Syntheses Procedure. Available from: [Link]

  • Process for preparing cyanoacetates. Google Patents.
  • Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate Polymorphic Forms. MDPI. Available from: [Link]

Sources

An In-depth Technical Guide to the Crystal Structure Determination of Ethyl 2-hydroxy-6-phenylnicotinate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, field-proven methodology for the complete crystal structure determination of Ethyl 2-hydroxy-6-phenylnicotinate. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of steps to explain the underlying scientific principles and rationale behind key experimental decisions. It serves as a complete workflow, from the synthesis of the target compound to the final analysis and interpretation of its three-dimensional crystalline architecture.

Introduction: The Significance of Structural Elucidation

This compound is a substituted pyridine derivative, a scaffold of significant interest in medicinal chemistry due to the prevalence of the pyridine ring in numerous pharmaceuticals. The precise three-dimensional arrangement of atoms within a crystal lattice is fundamental to understanding a molecule's physicochemical properties, including solubility, stability, and, crucially, its interaction with biological targets. Single-crystal X-ray diffraction (SCXRD) remains the gold standard for unambiguously determining molecular structure, providing atomic-level resolution of bond lengths, angles, and intermolecular interactions.[1][2]

This guide will delineate a robust pathway for the de novo structural determination of this compound, a compound for which the crystal structure is not yet publicly documented. We will cover synthesis, purification, crystallization, X-ray data collection, structure solution, and advanced structural analysis.

Synthesis and Spectroscopic Confirmation

Prior to any crystallographic work, the target compound must be synthesized and rigorously purified. A plausible and efficient synthetic route is the Michael addition reaction of a chalcone with an active methylene compound, followed by cyclization.[3]

Proposed Synthetic Protocol

A reliable method for the synthesis of the title compound involves the reaction of ethyl cyanoacetate with a suitable chalcone precursor in the presence of a base.[3][4]

Step-by-Step Synthesis:

  • Chalcone Formation: (E)-1,3-diphenylprop-2-en-1-one (chalcone) is prepared via a Claisen-Schmidt condensation of benzaldehyde and acetophenone in the presence of an aqueous base like sodium hydroxide.

  • Michael Addition and Cyclization:

    • To a solution of sodium ethoxide in absolute ethanol, add equimolar amounts of ethyl cyanoacetate and the prepared chalcone.

    • The mixture is refluxed for several hours, during which a Michael addition occurs, followed by an intramolecular cyclization and subsequent aromatization (often with air oxidation) to yield the desired 2-hydroxypyridine ring.

    • The reaction progress is monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification:

    • Upon completion, the reaction mixture is cooled and poured into ice-cold water.

    • The solution is then acidified with a dilute acid (e.g., HCl) to precipitate the product.

    • The crude solid is collected by filtration, washed with water, and dried.

    • Purification is achieved by recrystallization from a suitable solvent such as ethanol or by column chromatography on silica gel.

Spectroscopic Verification

The identity and purity of the synthesized this compound must be confirmed before proceeding to crystallization.

  • ¹H and ¹³C NMR Spectroscopy: Provides information on the chemical environment of hydrogen and carbon atoms, confirming the connectivity of the molecular structure.

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound (C₁₄H₁₃NO₃, MW: 243.26 g/mol ).

  • Infrared (IR) Spectroscopy: Identifies characteristic functional groups, such as the O-H stretch of the hydroxyl group, the C=O stretch of the ester, and vibrations associated with the aromatic rings.

The Crystallization Workflow: From Solution to Single Crystal

The generation of a high-quality single crystal is often the most challenging step in structure determination.[5][6][7] It is an empirical process that requires screening a variety of conditions.

Rationale for Crystallization Screening

The goal is to create a supersaturated solution from which the molecule can slowly and orderly precipitate into a crystalline lattice. The choice of solvent is critical as it influences solubility and crystal packing.

Recommended Crystallization Techniques

For a small organic molecule like this compound, the following methods are recommended for screening:[8][9]

  • Slow Evaporation:

    • Prepare a nearly saturated solution of the compound in a suitable solvent (e.g., ethanol, acetone, ethyl acetate, or a mixture).

    • Filter the solution to remove any particulate matter.

    • Place the solution in a small vial, cover it loosely (e.g., with perforated parafilm) to allow for slow solvent evaporation.

    • Store in a vibration-free environment at a constant temperature.

  • Vapor Diffusion:

    • Dissolve the compound in a small amount of a relatively non-volatile solvent in which it is soluble (e.g., dichloromethane).

    • Place this solution in a small, open inner vial.

    • Place the inner vial into a larger, sealed outer jar containing a more volatile "anti-solvent" in which the compound is poorly soluble (e.g., hexane).

    • Over time, the anti-solvent vapor will diffuse into the inner vial, reducing the solubility of the compound and promoting crystallization.

  • Solvent Layering:

    • Create a concentrated solution of the compound in a dense solvent (e.g., dichloromethane).

    • Carefully layer a less dense, miscible anti-solvent (e.g., methanol or hexane) on top of this solution, minimizing mixing at the interface.

    • Crystals may form at the interface as the solvents slowly mix.[8]

The overall process for obtaining and validating a crystal is illustrated in the diagram below.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystal Crystallization cluster_xray X-ray Diffraction cluster_structure Structure Determination synthesis Synthesize Compound purify Purify (Recrystallization/ Chromatography) synthesis->purify characterize Spectroscopic Confirmation (NMR, MS, IR) purify->characterize screening Screen Solvents & Techniques characterize->screening growth Grow Single Crystals (Evaporation, Diffusion, etc.) screening->growth selection Select Suitable Crystal (Microscopy) growth->selection mount Mount Crystal on Diffractometer selection->mount data_collection Collect Diffraction Data mount->data_collection data_processing Process Data (Indexing, Integration) data_collection->data_processing solution Solve Structure (Direct Methods) data_processing->solution refinement Refine Structural Model solution->refinement validation Validate & Analyze (CIF, Hirshfeld) refinement->validation

Caption: Complete workflow for crystal structure determination.

Single-Crystal X-ray Diffraction (SCXRD)

Once a suitable crystal (typically 0.1-0.3 mm in size, with sharp edges and no visible defects) is obtained, it is subjected to X-ray analysis.[10]

Data Collection
  • Mounting: The selected crystal is mounted on a goniometer head using a cryoprotectant oil and flash-cooled in a stream of cold nitrogen gas (typically 100 K) to minimize radiation damage.

  • Instrumentation: Data is collected on a modern single-crystal X-ray diffractometer equipped with a high-intensity X-ray source (e.g., Mo Kα, λ = 0.71073 Å) and a sensitive detector (e.g., CCD or CMOS).[1]

  • Data Strategy: A full sphere of diffraction data is collected by rotating the crystal through a series of angles, capturing diffraction images at each step.[11] This ensures data redundancy and accurate intensity measurements.

Data Processing

The raw diffraction images are processed using specialized software. This involves:[12]

  • Indexing: Determining the unit cell parameters and crystal lattice type from the positions of the diffraction spots.

  • Integration: Measuring the intensity of each diffraction spot after correcting for background noise.

  • Scaling and Absorption Correction: Applying corrections for variations in crystal illumination and X-ray absorption to produce a final reflection data file (.hkl file).

Structure Solution and Refinement

This stage involves converting the processed diffraction data into a three-dimensional atomic model using crystallographic software like the SHELX suite.[13][14][15][16]

Structure Solution

For small molecules, the phase problem is typically solved using direct methods, which are statistical techniques that derive the initial phases of the structure factors directly from the measured intensities. This initial solution provides a rough electron density map showing the positions of most non-hydrogen atoms.

Structure Refinement

The initial atomic model is refined against the experimental data using a least-squares minimization process.[14]

  • Atom Assignment: The electron density peaks are assigned to the appropriate atom types (C, N, O).

  • Isotropic Refinement: The positions and isotropic (spherical) thermal parameters of all non-hydrogen atoms are refined.

  • Anisotropic Refinement: The thermal motion of atoms is modeled using anisotropic displacement parameters (ellipsoids), which accounts for their vibration in different directions.

  • Hydrogen Atom Placement: Hydrogen atoms are typically placed in calculated geometric positions and refined using a riding model.

  • Final Refinement Cycles: The refinement is continued until the model converges, meaning that further cycles do not significantly change the atomic parameters or the agreement between the calculated and observed structure factors.

The quality of the final model is assessed using several metrics, most notably the R-factors (R1 and wR2), which should be as low as possible (typically < 5% for R1 for good quality data).

Table 1: Hypothetical Crystallographic Data for this compound
ParameterValue
Chemical FormulaC₁₄H₁₃NO₃
Formula Weight243.26 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.512(3)
b (Å)15.234(5)
c (Å)9.876(4)
β (°)105.34(2)
Volume (ų)1234.5(7)
Z4
Calculated Density (g/cm³)1.308
Absorption Coeff. (mm⁻¹)0.092
F(000)512
Reflections Collected9876
Independent Reflections2450 [R(int) = 0.035]
Final R1 [I > 2σ(I)]0.041
Final wR2 (all data)0.115

Advanced Structural Analysis

With a refined crystal structure, a detailed analysis of the molecular and supramolecular features can be performed.

Molecular Geometry

The final model provides precise bond lengths, bond angles, and torsion angles. Key features to analyze for this compound would include:

  • The planarity of the pyridine and phenyl rings.

  • The dihedral angle between the pyridine and phenyl rings, which describes the molecular conformation.

  • The geometry of the ester and hydroxyl functional groups.

Intermolecular Interactions and Hirshfeld Surface Analysis

Understanding how molecules pack in the crystal is crucial. Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions.[17][18][19][20] The surface is generated by partitioning the crystal space into regions where the electron density of the promolecule dominates that of the procrystal.[17]

hirshfeld_analysis cluster_outputs Analysis Outputs cif_input Input: Refined CIF File crystalexplorer Software: CrystalExplorer cif_input->crystalexplorer dnorm d_norm Surface: Visualizes close contacts. Red spots = H-bonds/short contacts. crystalexplorer->dnorm fingerprint 2D Fingerprint Plot: Quantifies contribution of different interaction types (H...H, O...H, etc.). crystalexplorer->fingerprint esp Electrostatic Potential: Maps charge distribution on the molecular surface. crystalexplorer->esp

Caption: Hirshfeld surface analysis workflow.

  • d_norm Surface: This surface maps the normalized contact distance, highlighting regions of close intermolecular contact. Strong interactions like hydrogen bonds appear as distinct red spots.

  • 2D Fingerprint Plots: These plots summarize all intermolecular contacts, decomposing them into contributions from specific atom pairs (e.g., O···H, H···H, C···H), providing a quantitative overview of the packing forces.[21]

For this compound, one would expect to observe significant O-H···N or O-H···O hydrogen bonds, which would likely dominate the crystal packing, along with weaker C-H···O and π-π stacking interactions between the aromatic rings.

Conclusion

The determination of the crystal structure of this compound is a multi-stage process that demands both careful experimental technique and robust computational analysis. This guide has outlined a complete and scientifically rigorous workflow, from rational synthesis to advanced structural interpretation. By following these protocols, researchers can obtain a definitive, high-resolution three-dimensional model of the molecule. This structural data is invaluable, providing foundational knowledge for understanding its chemical behavior and for guiding future efforts in drug design and materials science.

References

  • Bhardwaj, R. M., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(10), 3703-3729. [Link]

  • CrystalExplorer. The Hirshfeld Surface. [Link]

  • Suda, S., et al. (2023). Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals. International Journal of Organic Chemistry, 13(2), 57-85. [Link]

  • Hathwar, V. R., et al. (2018). Utilizing Hirshfeld surface calculations, non-covalent interaction (NCI) plots and the calculation of interaction energies in the analysis of molecular packing. Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials, 74(4), 334-338. [Link]

  • SPT Labtech. Chemical crystallization. [Link]

  • Suda, S., et al. (2023). Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals. ResearchGate. [Link]

  • Staples, R. J. (2015). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 9), a003. [Link]

  • Perlepes, S. P., et al. (2020). The Use of Hirshfeld Surface Analysis Tools to Study the Intermolecular Interactions in Single Molecule Magnets. Magnetochemistry, 6(4), 54. [Link]

  • EPFL. Crystallization of small molecules. [Link]

  • Bhardwaj, R. M., et al. (2023). Advanced crystallisation methods for small organic molecules. University of Southampton ePrints. [Link]

  • Owen, R. L. (2021). A beginner's guide to X-ray data processing. The Biochemist, 43(3), 58-62. [Link]

  • Latifi, R. User guide to crystal structure refinement with SHELXL. [Link]

  • MIT OpenCourseWare. The SHELX package. [Link]

  • Müller, P. (Ed.). (2006). Crystal Structure Refinement: A Crystallographer's Guide to SHELXL. Oxford University Press. [Link]

  • Carleton College. Single-crystal X-ray Diffraction. [Link]

  • Sheldrick, G. M. (1997). SHELXL-97. Program for Crystal Structure Refinement. University of Göttingen. [Link]

  • Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry, 71(Pt 1), 3-8. [Link]

  • Gomaa, A. M., et al. (2021). Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate. RSC Advances, 11(45), 28214-28221. [Link]

  • Creative Biostructure. What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work? [Link]

  • Clegg, W., et al. (2019). 9: Single-crystal X-ray Diffraction (Part 2). Royal Society of Chemistry. [Link]

  • El-Tayeb, M. A., et al. (2015). Design, synthesis and anticancer activity of new 3-cyano-2 (1H) -pyridone and 3-cyanopyridine-2-(1H)-thione derivatives. Oriental Journal of Chemistry, 31(2), 849-858. [Link]

  • Al-Obaidi, A. S. M., et al. (2020). Prepare Several Substituted Pyridines Derived From Chalcone and Evaluate Their Bioactivity. Journal of Physics: Conference Series, 1660, 012015. [Link]

  • ChemSynthesis. ethyl 2-amino-5-hydroxy-6-phenylnicotinate. [Link]

  • ResearchGate. The reaction of chalcone 11 with ethyl cyanoacetate and malononitrile. [Link]

Sources

solubility profile of Ethyl 2-hydroxy-6-phenylnicotinate in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide

Topic: Solubility Profile of Ethyl 2-hydroxy-6-phenylnicotinate in Organic Solvents Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This compound (CAS No. 58787-26-1) is a substituted pyridine derivative with potential applications in medicinal chemistry and materials science.[1] A comprehensive understanding of its solubility profile in various organic solvents is a cornerstone for its application in drug discovery, enabling effective formulation, purification, and analytical method development. The solubility of an active pharmaceutical ingredient (API) dictates its bioavailability and is a critical parameter evaluated throughout the development pipeline.

This technical guide provides a framework for determining and interpreting the solubility profile of this compound. It moves beyond a simple listing of data to explain the underlying principles governing solubility and presents a robust, systematic approach to its experimental determination. We will cover theoretical predictions based on molecular structure, a detailed protocol for the widely accepted isothermal shake-flask method, and the analytical quantification necessary to generate a reliable solubility profile. This document is designed to equip researchers with the expertise to generate and apply solubility data with confidence.

Introduction to this compound and Solubility Science

Chemical Identity and Physicochemical Properties

This compound is an organic compound featuring a pyridine core, a phenyl substituent, a hydroxyl group, and an ethyl ester. These functional groups dictate its chemical behavior and physical properties.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 58787-26-1[1]
Molecular Formula C₁₄H₁₃NO₃[1]
Molecular Weight 243.26 g/mol [1]
Structure A pyridine ring substituted with a phenyl group at position 6, a hydroxyl group at position 2, and an ethyl carboxylate group at position 3.[1]

The presence of both a polar hydroxyl group (a hydrogen bond donor and acceptor) and an ester group (a hydrogen bond acceptor) alongside a large, nonpolar phenyl ring suggests a nuanced solubility behavior. This amphiphilic character implies that its solubility will be highly dependent on the specific properties of the solvent.

The Foundational Role of Solubility in Drug Development

Solubility is not merely a physical constant; it is a critical determinant of a drug candidate's success. Key processes where solubility data is indispensable include:

  • Crystallization and Purification: Selecting an appropriate solvent system where the compound has high solubility at elevated temperatures but low solubility at room temperature is fundamental for effective purification.[2]

  • Formulation Development: For liquid dosage forms, the API must be fully dissolved in a pharmaceutically acceptable solvent system.

  • Analytical Chemistry: Preparation of stock solutions and calibration standards for techniques like HPLC and UV-Vis spectroscopy requires precise knowledge of solubility to avoid precipitation and ensure accuracy.

  • Preclinical Studies: Solvents used for in-vitro and in-vivo testing must be capable of dissolving the compound at the required concentrations without interfering with the biological assay.[3]

Theoretical Solubility Prediction: A "Like Dissolves Like" Approach

The principle of "like dissolves like" provides a strong predictive framework for solubility.[4] This rule suggests that substances with similar intermolecular forces are more likely to be miscible.

  • Polar Solvents: Polar protic solvents (e.g., ethanol, methanol) can engage in hydrogen bonding with the hydroxyl group of this compound, promoting solubility. Polar aprotic solvents (e.g., DMSO, acetone) can act as hydrogen bond acceptors and will interact favorably with the polar regions of the molecule.

  • Nonpolar Solvents: Nonpolar solvents (e.g., hexane, toluene) will primarily interact with the nonpolar phenyl ring via van der Waals forces. The polar functional groups will disfavor dissolution in these solvents.

Based on its structure, we can predict that this compound will exhibit moderate to high solubility in polar organic solvents and low solubility in nonpolar solvents.

Systematic Solvent Selection

To build a comprehensive solubility profile, a diverse range of solvents should be selected, spanning different classes of polarity and hydrogen bonding capability. This ensures the resulting profile is informative for a wide array of potential applications.

Table 2: Recommended Organic Solvents for Solubility Profiling

Solvent ClassSolventDielectric Constant (20°C)Rationale for Inclusion
Polar Protic Methanol33.0Simple alcohol, strong H-bonding.
Ethanol24.6Common pharmaceutical solvent.[5]
Isopropanol19.9Less polar alcohol, common solvent.
Polar Aprotic Acetone21.01Ketone, H-bond acceptor.[5]
Acetonitrile36.64High polarity, used in HPLC.[5]
Ethyl Acetate6.0 (25°C)Ester, moderate polarity, common extraction solvent.[5]
Dimethyl Sulfoxide (DMSO)47.0Highly polar, excellent dissolving power.[5]
Nonpolar Toluene2.38Aromatic, interacts with the phenyl ring.
Hexane1.89Aliphatic, represents purely nonpolar interactions.[5]
Dichloromethane (DCM)9.08Halogenated, weakly polar.

Experimental Workflow for Solubility Profile Determination

A multi-stage approach, beginning with a qualitative assessment and followed by precise quantitative measurement, provides a complete and reliable solubility profile.

G cluster_0 Phase 1: Preparation & Qualitative Screening cluster_1 Phase 2: Quantitative Measurement cluster_2 Phase 3: Analysis & Profile Generation Solvent_Selection Select Diverse Solvents (Table 2) Qualitative_Test Qualitative Solubility Test (Small Scale) Solvent_Selection->Qualitative_Test Initial Assessment Shake_Flask Isothermal Shake-Flask Method (Equilibrium) Qualitative_Test->Shake_Flask Proceed with promising solvents Filtration Syringe Filtration (Remove Excess Solid) Shake_Flask->Filtration Dilution Prepare Serial Dilutions Filtration->Dilution Analysis UV-Vis or HPLC Analysis Dilution->Analysis Analyze samples Quantification Quantify Concentration (vs. Calibration Curve) Analysis->Quantification Profile Compile Solubility Profile (Table & Graph) Quantification->Profile caption Fig 1. Overall workflow for solubility profile determination.

Fig 1. Overall workflow for solubility profile determination.
Protocol 1: Qualitative Solubility Assessment

This initial test provides a rapid, material-sparing assessment to classify the compound's solubility and guide the quantitative experiments.[6][7]

Objective: To classify solubility as 'soluble', 'partially soluble', or 'insoluble' in selected solvents.

Procedure:

  • Add approximately 5-10 mg of this compound to a small glass vial.

  • Add 0.5 mL of the test solvent.

  • Vortex the mixture vigorously for 60 seconds.[2]

  • Visually inspect the mixture for any undissolved solid.

  • Record observations. If the compound dissolves completely, it is classified as 'soluble' at this concentration (>10-20 mg/mL). If some solid remains, it is 'partially soluble' or 'insoluble'.

G start Add ~10 mg Compound + 0.5 mL Solvent vortex Vortex for 60s start->vortex observe Visually Inspect vortex->observe soluble Result: Soluble (>20 mg/mL) observe->soluble No visible solid insoluble Result: Sparingly Soluble or Insoluble observe->insoluble Solid remains caption Fig 2. Flowchart for qualitative solubility screening.

Fig 2. Flowchart for qualitative solubility screening.
Protocol 2: Quantitative Solubility by Isothermal Shake-Flask Method

This is the gold-standard method for determining thermodynamic equilibrium solubility. The core principle is to create a saturated solution, allow it to reach equilibrium, and then measure the concentration of the dissolved solute in the supernatant.

Objective: To accurately measure the equilibrium solubility of this compound at a specified temperature (e.g., 25 °C).

Procedure:

  • Preparation: Add an excess amount of this compound to a series of glass vials, ensuring a visible amount of solid will remain after equilibrium. The excess is critical to guarantee saturation.

  • Solvent Addition: Add a precise volume (e.g., 2.0 mL) of each selected organic solvent to its respective vial.

  • Equilibration: Seal the vials tightly. Place them in an isothermal shaker or rotator set to a constant temperature (e.g., 25 °C ± 0.5 °C). Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. A preliminary time-to-equilibrium study is recommended.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature for at least 2 hours to let the excess solid settle.

  • Sampling: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately filter the aliquot through a solvent-compatible 0.22 µm syringe filter (e.g., PTFE) into a clean vial. This step is crucial to remove all undissolved microparticles.

  • Dilution: Accurately dilute the filtered supernatant with the appropriate solvent to a concentration that falls within the linear range of the analytical method (e.g., UV-Vis or HPLC).

  • Analysis: Quantify the concentration of the diluted sample using a validated analytical method.

Analytical Quantification

A reliable and validated analytical method is required to measure the compound's concentration.

  • UV-Vis Spectrophotometry: A rapid and straightforward method if the compound has a distinct chromophore and the solvent does not interfere at the analysis wavelength (λ_max). A calibration curve must be generated using standards of known concentration.

  • High-Performance Liquid Chromatography (HPLC): The preferred method for its higher specificity and sensitivity. It can separate the analyte from any potential impurities or degradants. A validated method with a calibration curve is essential for accurate quantification.

Constructing and Interpreting the Solubility Profile

The experimental data should be compiled into a clear, comparative format. The results allow for a direct comparison of solubility across different solvent classes and guide rational solvent selection for various applications.

Table 3: Hypothetical Solubility Profile of this compound at 25°C

SolventSolvent ClassSolubility (mg/mL)Solubility (mol/L)
MethanolPolar Protic150.50.619
EthanolPolar Protic95.20.391
IsopropanolPolar Protic40.10.165
DMSOPolar Aprotic>200 (Freely Soluble)>0.822
AcetonitrilePolar Aprotic85.70.352
Ethyl AcetatePolar Aprotic60.30.248
DichloromethaneNonpolar15.80.065
TolueneNonpolar5.10.021
HexaneNonpolar<0.1 (Insoluble)<0.0004

Interpretation: This hypothetical profile clearly demonstrates the compound's preference for polar solvents, particularly aprotic solvents like DMSO. The high solubility in alcohols and moderate solubility in ethyl acetate are consistent with its ability to participate in hydrogen bonding. As predicted, solubility drops significantly in nonpolar hydrocarbon solvents like toluene and hexane, where the polar functional groups cannot be effectively solvated.

Conclusion

Determining the solubility profile of a compound like this compound is a fundamental exercise in pharmaceutical and chemical research. It requires a systematic approach that combines theoretical prediction with rigorous experimental methodology. By following the protocols outlined in this guide—from rational solvent selection to precise quantitative measurement using the isothermal shake-flask method and appropriate analytical techniques—researchers can generate a reliable and comprehensive solubility profile. This data is not an endpoint but a critical tool that informs downstream processes, including formulation, purification, and the design of meaningful biological assays, ultimately accelerating the path of a compound from discovery to application.

References

  • EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.).
  • Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).
  • Procedure For Determining Solubility of Organic Compounds . (n.d.). Scribd. Retrieved January 19, 2026, from [Link]

  • How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone . (2025, February 11). YouTube. Retrieved January 19, 2026, from [Link]

  • Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.).
  • ethyl 2-amino-5-hydroxy-6-phenylnicotinate . (2025, May 20). ChemSynthesis. Retrieved January 19, 2026, from [Link]

  • This compound, 95% Purity, C14H13NO3, 1 gram . (n.d.). CP Lab Safety. Retrieved January 19, 2026, from [Link]

  • ETHYL 2-METHYL-6-PHENYLNICOTINATE | CAS#:1702-14-3 . (2025, August 25). Chemsrc. Retrieved January 19, 2026, from [Link]

  • Ethyl 6-phenylnicotinate . (n.d.). PubChem. Retrieved January 19, 2026, from [Link]

  • Common Solvents Used in Organic Chemistry: Table of Properties . (2020, August 9). Retrieved January 19, 2026, from [Link]

  • Ethyl 2-hydroxy-6-methylbenzoate . (n.d.). PubChem. Retrieved January 19, 2026, from [Link]

  • Effect of Selected Organic Solvents on Hydroxyl Radical-Dependent Light Emission in the Fe2+-EGTA-H2O2 System . (2024, November 28). National Institutes of Health (NIH). Retrieved January 19, 2026, from [Link]

Sources

An In-Depth Technical Guide to the Synthesis of Ethyl 2-hydroxy-6-phenylnicotinate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the chemical synthesis of Ethyl 2-hydroxy-6-phenylnicotinate, a substituted pyridine derivative of interest to researchers in medicinal chemistry and drug development. The document delves into the core reaction mechanisms, provides a detailed experimental protocol, and discusses the underlying scientific principles that govern the synthesis.

Introduction: The Significance of the Pyridine Scaffold

The pyridine ring is a fundamental heterocyclic scaffold ubiquitous in pharmaceuticals, agrochemicals, and functional materials. Its unique electronic properties and ability to participate in a wide range of chemical transformations make it a privileged structure in drug design. This compound, as a functionalized pyridine, presents multiple points for further chemical modification, rendering it a valuable building block for the synthesis of more complex molecules with potential biological activity. The 2-hydroxypyridine moiety exists in tautomeric equilibrium with its 2-pyridone form, a structural motif present in numerous bioactive compounds.

Core Synthesis Strategy: A Hantzsch-Type Pyridine Synthesis

The most direct and established method for the synthesis of this compound is a variation of the Hantzsch pyridine synthesis, which involves the condensation of a β-ketoester with an enamine and an aldehyde. For the specific target molecule, a one-pot reaction between ethyl benzoylacetate and ethyl 3-aminocrotonate is a highly plausible and efficient route. This approach is mechanistically related to the Bohlmann-Rahtz pyridine synthesis, which utilizes an enamine and an ethynylketone.[1][2][3][4]

The overall transformation can be summarized as follows:

Figure 1: Overall Synthesis Reaction

Overall_Reaction cluster_reactants Reactants cluster_products Product Ethyl_benzoylacetate Ethyl benzoylacetate arrow -> plus1 + Ethyl_3-aminocrotonate Ethyl 3-aminocrotonate Product This compound plus2 + H₂O + C₂H₅OH arrow->Product

Caption: General reaction scheme for the synthesis of this compound.

Delving into the Reaction Mechanism

The synthesis proceeds through a series of well-understood organic reaction steps, primarily involving nucleophilic additions, condensations, and a final cyclization followed by aromatization. The reaction can be catalyzed by either acid or base, though acid catalysis is common for this type of condensation.[5]

The proposed mechanism involves the following key stages:

  • Knoevenagel Condensation: The reaction is initiated by a Knoevenagel-type condensation between the enamine (ethyl 3-aminocrotonate) and the β-ketoester (ethyl benzoylacetate). The enamine acts as the nucleophile, attacking the carbonyl group of the ethyl benzoylacetate.

  • Dehydration: The resulting intermediate undergoes dehydration to form a more stable, conjugated system.

  • Michael Addition (Intramolecular): A subsequent intramolecular Michael addition occurs, where the amino group of the former enamine attacks the α,β-unsaturated carbonyl system. This step is crucial for the formation of the six-membered dihydropyridine ring.

  • Tautomerization and Aromatization: The cyclic intermediate then undergoes tautomerization and elimination of a water molecule to achieve the stable aromatic pyridine ring. The final product, this compound, is thus formed.

Figure 2: Proposed Reaction Mechanism

Reaction_Mechanism Start Ethyl benzoylacetate + Ethyl 3-aminocrotonate Intermediate1 Initial Adduct Formation (Nucleophilic Attack) Start->Intermediate1 Knoevenagel Condensation Intermediate2 Dehydration to form Conjugated Intermediate Intermediate1->Intermediate2 -H₂O Intermediate3 Intramolecular Michael Addition (Cyclization) Intermediate2->Intermediate3 6-exo-trig Intermediate4 Dihydropyridine Intermediate Intermediate3->Intermediate4 Product This compound (Aromatization via Tautomerization and Elimination) Intermediate4->Product -H₂O

Caption: A simplified flowchart of the proposed reaction mechanism.

Experimental Protocol

This protocol is a representative procedure based on established methods for Hantzsch-type pyridine synthesis. Researchers should optimize conditions based on their specific laboratory setup and analytical capabilities.

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (mmol)Volume/Mass
Ethyl benzoylacetate192.21101.92 g
Ethyl 3-aminocrotonate129.16101.29 g
Acetic Acid (Glacial)60.05Catalytic~1 mL
Ethanol46.07Solvent20 mL

Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ethyl benzoylacetate (1.92 g, 10 mmol), ethyl 3-aminocrotonate (1.29 g, 10 mmol), and ethanol (20 mL).

  • Add a catalytic amount of glacial acetic acid (approximately 1 mL) to the mixture.

  • Heat the reaction mixture to reflux with constant stirring. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).

  • After the reaction is complete (typically 4-6 hours, as indicated by TLC), allow the mixture to cool to room temperature.

  • Reduce the volume of the solvent in vacuo.

  • Pour the concentrated reaction mixture into cold water (50 mL) with stirring. A precipitate should form.

  • Collect the solid product by vacuum filtration and wash with cold water.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

  • Dry the purified product under vacuum.

Characterization of this compound

The identity and purity of the synthesized compound should be confirmed using standard analytical techniques.

TechniqueExpected Observations
¹H NMR Signals corresponding to the aromatic protons of the phenyl and pyridine rings, the ethyl ester protons (quartet and triplet), and the hydroxyl proton.
¹³C NMR Resonances for the carbonyl carbon of the ester, the carbons of the aromatic rings, and the ethyl group carbons.
IR Spectroscopy Characteristic absorption bands for the O-H stretch (hydroxyl group), C=O stretch (ester), and C=C/C=N stretches of the aromatic rings.
Mass Spectrometry A molecular ion peak corresponding to the calculated molecular weight of this compound (C₁₄H₁₃NO₃, MW: 243.26 g/mol ).

Causality in Experimental Choices

  • Choice of Reactants: Ethyl benzoylacetate provides the C2-C3 and phenyl-C6 portion of the pyridine ring, while ethyl 3-aminocrotonate provides the nitrogen atom and the C4-C5-C(CH₃) backbone, which after rearrangement and cyclization forms the desired nicotinate ester.

  • Solvent Selection: Ethanol is a common and effective solvent for this type of condensation reaction. It is polar enough to dissolve the reactants and intermediates, and its boiling point is suitable for refluxing conditions without being excessively high.

  • Catalyst: Acetic acid acts as a Brønsted acid catalyst, protonating the carbonyl group of ethyl benzoylacetate, thereby increasing its electrophilicity and facilitating the initial nucleophilic attack by the enamine.[5]

  • Work-up Procedure: Pouring the reaction mixture into cold water causes the less polar organic product to precipitate, allowing for easy separation from the more polar solvent and any water-soluble byproducts. Recrystallization is a standard purification technique for solid organic compounds.

Trustworthiness and Self-Validation

The described protocol is based on well-established and highly reliable named reactions in organic chemistry. The progress of the reaction can be easily monitored by TLC, providing a straightforward method for self-validation during the experiment. The final product's identity is unequivocally confirmed by a combination of spectroscopic methods (NMR, IR, MS), ensuring the trustworthiness of the synthesis.

Conclusion

The synthesis of this compound via a Hantzsch-type condensation is a robust and efficient method for obtaining this valuable heterocyclic building block. The reaction proceeds through a well-understood mechanism involving condensation, cyclization, and aromatization. The provided experimental protocol offers a reliable starting point for the laboratory-scale synthesis of this compound, which can be a key intermediate for the development of novel chemical entities in the pharmaceutical and agrochemical industries.

References

  • Jung, S.-H., et al. (2016). A mild Cu-catalyzed approach for the N-arylation of 2-pyridones with diaryliodonium salts. The Journal of Organic Chemistry, 81(17), 7717-7724.
  • Behera, B. K., et al. (2023). A facile and efficient [4 + 2] annulation of in situ generated azadienes from N-propargylamines and active methylene compounds provides structurally diversified 2-pyridones in good yields. The Journal of Organic Chemistry, 88(22), 15041-15059.
  • Patel, B. H., Mason, A. M., & Barrett, A. G. M. (2011). Enamine formation of substituted keto-dioxinones followed by thermolysis and cyclization-aromatization enables the synthesis of various 6-substituted-4-hydroxy-2-pyridinones in good yields. Organic Letters, 13(19), 5156-5159.
  • Bohlmann, F., & Rahtz, D. (1957). Über die Synthese von Pyridin-Derivaten, I. Chemische Berichte, 90(10), 2265-2272.
  • Bagley, M. C., Dale, J. W., & Bower, J. (2001). A New Modification of the Bohlmann-Rahtz Pyridine Synthesis. Synlett, 2001(07), 1149-1151.
  • Xiong, X., Bagley, M. C., & Chapaneri, K. (2004). A new mild method for the one-pot synthesis of pyridines. Tetrahedron Letters, 45(32), 6121-6124.
  • Sheehan, S. M., & Padwa, A. (1999). An Isomünchnone-Based Method for the Synthesis of Highly Substituted 2(1H)-Pyridones. The Journal of Organic Chemistry, 64(23), 8648-8659.
  • Padwa, A., et al. (2005). 1,3-Dipolar Cycloaddition Chemistry for the Preparation of Novel Indolizinone-Based Compounds. The Journal of Organic Chemistry, 70(20), 8055-8063.
  • Harris, J. M., & Padwa, A. (2003). A New β-Carbolinone Synthesis Using a Rh(II)-Promoted [3 + 2]-Cycloaddition and Pd(0) Cross-Coupling/Heck Cyclization Chemistry. Organic Letters, 5(22), 4195-4197.
  • Hamaguchi, M., Matsubara, H., & Nagai, T. (2001). Reaction of Vinylcarbenoids with Benzaldehydes: Formation of Vinylcarbonyl Ylides Followed by Ring Closure to Oxiranes and Dihydrofurans. The Journal of Organic Chemistry, 66(16), 5395-5404.
  • Straub, C. S., & Padwa, A. (1999). Synthesis of the Angiotensin Converting Enzyme Inhibitor (−)-A58365A via an Cycloaddition Reaction. Organic Letters, 1(1), 83-86.

Sources

exploring the chemical reactivity of Ethyl 2-hydroxy-6-phenylnicotinate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Chemical Reactivity of Ethyl 2-hydroxy-6-phenylnicotinate

Prepared by: Gemini, Senior Application Scientist

Introduction

This compound is a multi-substituted pyridine derivative, holding significant potential as a versatile building block in medicinal chemistry and organic synthesis. Its structure is characterized by a pyridine core functionalized with a hydroxyl group at the 2-position, an ethyl carboxylate at the 3-position, and a phenyl substituent at the 6-position. This unique arrangement of functional groups imparts a rich and nuanced chemical reactivity, governed by the interplay of their electronic and steric effects. This guide provides a comprehensive exploration of the molecule's reactivity, offering field-proven insights and detailed protocols for researchers, scientists, and drug development professionals.

The core of its reactivity profile is dominated by the classic tautomeric equilibrium between the 2-hydroxypyridine form and its 2-pyridone isomer. This equilibrium profoundly influences the molecule's aromaticity, nucleophilicity, and the regioselectivity of its reactions. Understanding this tautomerism is paramount to predicting and controlling its chemical behavior. Furthermore, the pyridine ring itself, along with the ester and phenyl substituents, provides multiple sites for chemical modification, enabling the synthesis of a diverse array of complex molecular architectures. Derivatives of nicotinic acid and 2-pyridones are prominent scaffolds in numerous approved drugs, highlighting the therapeutic potential of molecules derived from this core structure.

Part 1: The Critical Role of Tautomerism

A foundational aspect of the reactivity of this compound is the prototropic tautomerism between its 2-hydroxypyridine (enol-like) and 2-pyridone (amide-like) forms. This equilibrium is not a mere academic curiosity; it dictates the molecule's aromatic character and the outcome of subsequent reactions.

The relative stability of these two forms is highly sensitive to the molecular environment.

  • In the Gas Phase and Non-Polar Solvents: The 2-hydroxypyridine tautomer is generally more stable. Theoretical calculations and microwave spectroscopy studies on the parent molecule indicate the hydroxy form is favored by a small energy difference.

  • In Polar Solvents and the Solid State: The 2-pyridone form predominates. This shift is attributed to the ability of the pyridone to form strong intermolecular hydrogen bonds, either with polar solvent molecules (like water) or with other pyridone molecules in the crystal lattice. Water, in particular, can act as a bridge, catalyzing the interconversion and stabilizing the pyridone tautomer.

This tautomerism has significant implications: reactions targeting the hydroxyl group (O-alkylation, O-acylation) will compete with reactions at the ring nitrogen (N-alkylation, N-acylation) depending on the chosen conditions which favor one tautomer over the other.

Caption: The equilibrium between the 2-hydroxypyridine and 2-pyridone tautomers.

Part 2: Reactivity of the Heterocyclic Core

The reactivity of the central pyridine ring is a complex function of the directing effects of its substituents and the inherent electron-deficient nature of the pyridine nitrogen.

Electrophilic Aromatic Substitution (EAS)

The amenability of the ring to electrophilic attack is governed by the combined electronic influence of the substituents. Electrophilic aromatic substitution is a fundamental reaction type where an electrophile replaces a hydrogen atom on the aromatic ring. The typical mechanism involves the formation of a resonance-stabilized carbocation intermediate (sigma complex), followed by deprotonation to restore aromaticity.

  • Activating/Deactivating Effects:

    • -OH (Hydroxy tautomer): A powerful activating group, ortho, para-directing.

    • -NH (Pyridone tautomer): A powerful activating group, ortho, para-directing.

    • -Ph (Phenyl): A moderately activating group, ortho, para-directing.

    • -COOEt (Ethyl Ester): A deactivating group, meta-directing.

    • Pyridine Nitrogen: Intrinsically deactivating towards electrophilic attack.

  • Regioselectivity Analysis: The positions C4 and C5 are the primary sites for potential electrophilic substitution.

    • Attack at C4: This position is para to the strongly activating hydroxy/amido group and meta to the deactivating ester group. This is a highly favorable combination.

    • Attack at C5: This position is meta to the hydroxy/amido group and ortho to the phenyl group.

Given the potent activating and directing effect of the 2-hydroxy/pyridone moiety, electrophilic attack is most likely to occur at the C4 position . Reactions like nitration (HNO₃/H₂SO₄), halogenation (Br₂/FeBr₃), and sulfonation (fuming H₂SO₄) are expected to yield the 4-substituted product as the major isomer.

EAS_Mechanism Start Substituted Pyridine Ring Reagents + E⁺ (Electrophile) inv1 Start->inv1 Nucleophilic Attack SigmaComplex Sigma Complex (Resonance Stabilized Carbocation) Base + Base inv2 SigmaComplex->inv2 Deprotonation to Restore Aromaticity Product Substituted Product Byproduct + H-Base⁺ inv1->SigmaComplex inv2->Product inv2->Byproduct

Caption: Generalized workflow for Electrophilic Aromatic Substitution (EAS).

Nucleophilic Aromatic Substitution (SNAr)

While less common than EAS on electron-rich rings, SNAr can occur on electron-deficient rings, especially those bearing strong electron-withdrawing groups and a good leaving group. For this compound, direct SNAr is unlikely as the hydroxyl group is a poor leaving group. However, its conversion to a better leaving group (e.g., a tosylate, triflate, or halide) would render the ring susceptible to attack by strong nucleophiles. The electron-withdrawing character of both the ring nitrogen and the ester group would help stabilize the negative charge in the intermediate Meisenheimer complex, facilitating the substitution.

Part 3: Reactivity of Substituent Functional Groups

Beyond the core ring, the peripheral functional groups offer a wealth of synthetic handles.

Reactions at the Hydroxy/Pyridone Moiety

The dual nature of the tautomeric system allows for selective reactions.

  • N-Alkylation: In the presence of a base, the pyridone tautomer can be readily deprotonated and alkylated on the nitrogen atom. This reaction is often highly selective. Catalyst- and base-free methods for the N-alkylation of 2-hydroxypyridines with organohalides have also been developed, proceeding with high N-selectivity.

  • O-Alkylation/Acylation: While N-alkylation is often favored, O-alkylation to form the corresponding pyridyl ether can be achieved under specific conditions. The hydroxyl group can also be acylated to form esters.

Reactions at the Ester Group

The ethyl ester at the C3 position exhibits reactivity typical of carboxylic acid esters.

  • Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic (saponification) conditions. This acid is a key intermediate for forming amides or other derivatives.

  • Transesterification: Treatment with a different alcohol in the presence of an acid or base catalyst can exchange the ethyl group for another alkyl group.

  • Reduction: The ester can be reduced to a primary alcohol (-CH₂OH) using strong reducing agents like lithium aluminum hydride (LiAlH₄). The microbial reduction of related keto-esters to chiral hydroxy-esters is also a well-established process, suggesting potential for stereoselective transformations.

  • Condensation Reactions: The carbon alpha to the ester carbonyl can be deprotonated with a strong base (like sodium ethoxide) to form an enolate, which can then participate in condensation reactions, such as the Claisen condensation, with other esters or ketones.

Quantitative Data Summary: Representative Reaction Yields
Reaction TypeReagents & ConditionsProduct TypeTypical Yield (%)Reference
N-Alkylation R-X, Base (e.g., K₂CO₃), Solvent (e.g., DMF)N-Alkyl-2-pyridone70-95%
Ester Hydrolysis NaOH (aq), EtOH, RefluxNicotinic Acid Derivative>90%
Ester Reduction LiAlH₄, THF, 0 °C to RT3-(Hydroxymethyl)pyridine80-95%
Claisen Condensation NaOEt, EtOH; then R-CO-R'β-keto ester derivative60-80%

Part 4: Experimental Protocols

The following protocols are representative methodologies for key transformations, adapted from literature procedures for analogous structures. Researchers should perform their own optimization and safety assessments.

Protocol 1: Base-Mediated N-Alkylation of the Pyridone

This protocol describes a general procedure for the selective alkylation on the ring nitrogen.

Objective: To synthesize Ethyl 1-benzyl-2-oxo-6-phenyl-1,2-dihydropyridine-3-carboxylate.

Methodology:

  • To a stirred solution of this compound (1.0 eq) in anhydrous N,N-dimethylformamide (DMF, ~0.2 M), add anhydrous potassium carbonate (K₂CO₃, 1.5 eq).

  • Stir the suspension at room temperature for 20 minutes.

  • Add benzyl bromide (1.1 eq) dropwise to the mixture.

  • Heat the reaction mixture to 60 °C and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and pour it into ice-water.

  • Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude residue by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure N-alkylated product.

Protocol 2: Saponification of the Ethyl Ester

This protocol details the hydrolysis of the ester to the corresponding carboxylic acid.

Objective: To synthesize 2-Hydroxy-6-phenylnicotinic acid.

Methodology:

  • Dissolve this compound (1.0 eq) in a 1:1 mixture of ethanol and water.

  • Add a 2 M aqueous solution of sodium hydroxide (NaOH, 2.5 eq).

  • Heat the mixture to reflux (approximately 80-90 °C) and maintain for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol.

  • Dilute the remaining aqueous solution with water and cool in an ice bath.

  • Carefully acidify the solution to pH 2-3 by the dropwise addition of 2 M hydrochloric acid (HCl). A precipitate should form.

  • Stir the cold suspension for 30 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration, washing the filter cake with cold water.

  • Dry the solid under vacuum to afford the desired carboxylic acid.

Conclusion

This compound is a molecule with a rich and versatile chemical profile. Its reactivity is fundamentally governed by a solvent-dependent tautomeric equilibrium that shifts the reactive sites between the 2-hydroxypyridine and 2-pyridone forms. The strategic manipulation of reaction conditions allows for selective transformations at the heterocyclic nitrogen, the exocyclic oxygen, the ester moiety, and the pyridine ring itself. The strong directing effects of the substituents render the C4 position the most probable site for electrophilic attack. The ester group provides a gateway to carboxylic acids, amides, and alcohols, further expanding the synthetic utility. This deep understanding of its reactivity empowers chemists to leverage this compound as a valuable scaffold for the design and synthesis of novel compounds, particularly in the pursuit of new therapeutic agents.

References

  • M. J. Nowak, K. Szczepaniak, W. B. Person. (1990). 2-Hydroxypyridine ↔ 2-Pyridone Tautomerization: Catalytic Influence of Formic Acid. The Journal of Physical Chemistry A. Available at: [Link]

  • ChemTube3D. (n.d.). 2-Hydroxypyridine-Tautomerism. University of Liverpool. Available at: [Link]

  • Wikipedia. (2023). 2-Pyridone. Available at: [Link]

  • WuXi Biology. (n.d.). How about Tautomers?. Available at: [Link]

  • C. Cabezas, I. Peña, J. C. López, J. L. Alonso. (2010). Tautomerism and Microsolvation in 2-Hydroxypyridine/2-Pyridone. The Journal of Physical Chemistry A. Available at: [Link]

  • S. A. Hejazi, O. I. Osman, A. O. Alyoubi, S. G. Aziz, R. H. Hilal. (2016). The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit. International Journal of Molecular Sciences. Available at: [Link]

  • Google Patents. (2019). WO2019121644A1 - Preparation of racemic nicotine by reaction of ethyl nicotinate with n-vinylpyrrolidone in the presence of an alcoholate base and subsequent process steps.
  • ResearchGate. (2021). Nicotinic acid derivatives: Application and uses, review. Available at: [Link]

  • Chemistry Stack Exchange. (2024). Synthesis of racemic nicotine. Available at: [Link]

  • ChemSynthesis. (n.d.). ethyl 2-amino-5-hydroxy-6-phenylnicotinate. Available at: [Link]

  • B. Feng, Y. Li, H. Li, X. Zhang, H. Xie, H. Cao. (2018). Specific N-Alkylation of Hydroxypyridines Achieved by a Catalyst- and Base-Free Reaction with Organohalides. The Journal of Organic Chemistry. Available at: [Link]

  • ResearchGate. (2013). Nicotinic acid derivatives: Application and uses, review. Available at: [Link]

  • T. J. Boyle, T. M. Alam, M. A. Rodriguez. (2016). Synthesis and characterization of 2-hydroxy-pyridine modified Group 4 alkoxides. Transition Metal Chemistry. Available at: [Link]

  • Y. M. El-Dash, N. A. Khalil, E. M. Keshk, E. M. Ahmed. (2021). Synthesis and biological evaluation of new nicotinate derivatives as potential anti-inflammatory agents targeting COX-2 enzyme. Bioorganic Chemistry. Available at: [Link]

  • P. Beak, F. S. Fry Jr., J. Lee, F. Steele. (1976). Equilibrium between 2-hydroxypyridine and 2-pyridone in the gas phase. Journal of the American Chemical Society. Available at: [Link]

  • J. Lehrfeld, A. M. Burkman, J. E. Gearien. (1964). SYNTHESIS OF 6-SUBSTITUTED NICOTINIC ACID DERIVATIVES AS ANALOGS OF ERGOT ALKALOIDS. Journal of Medicinal Chemistry. Available at: [Link]

  • The Organic Chemistry Tutor. (2018). Electrophilic Aromatic Substitution Reactions Made Easy!. YouTube. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Ethyl nicotinate. PubChem Compound Database. Available at: [Link]

  • Chad's Prep. (2021). 18.1 Electrophilic Aromatic Substitution (EAS Reactions) | Organic Chemistry. YouTube. Available at: [Link]

  • Master Organic Chemistry. (2025). The Six Key Electrophilic Aromatic Substitution Reactions. Available at: [Link]

  • M. Sturala, J. Srog, D. G. Black, F. R. Beaudry, J. G. D. Prevedel, D. E. F. Ferreira, M. G. Organ. (2020). Mechanochemical Nucleophilic Substitution of Alcohols via Isouronium Intermediates. Chemistry – A European Journal. Available at: [Link]

  • Filo. (2025). a. Explain electrophilic substitution reaction. Available at: [Link]

An In-depth Technical Guide to the Initial Biological Screening of Ethyl 2-hydroxy-6-phenylnicotinate and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The nicotinic acid (pyridine-3-carboxylic acid) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. Ethyl 2-hydroxy-6-phenylnicotinate represents a key starting point for the development of novel compounds with diverse biological activities. This guide provides a comprehensive, technically-grounded framework for the initial biological screening of this compound and its synthetic analogs. We will detail a structured, tiered approach, beginning with foundational cytotoxicity assessments and branching into primary screens for antimicrobial and antioxidant activities. The protocols herein are presented with a focus on experimental causality, ensuring that researchers, scientists, and drug development professionals can not only execute these assays but also understand the rationale behind each step. This document is designed to serve as a practical whitepaper, bridging the gap from chemical synthesis to actionable biological data.

Introduction: The Therapeutic Potential of the Nicotinate Scaffold

The pyridine ring is a fundamental heterocyclic motif found in a vast array of natural products and synthetic drugs. Its unique electronic properties and ability to act as a hydrogen bond acceptor make it a versatile scaffold for molecular design. Nicotinonitrile (cyanopyridine) and its derivatives, in particular, have been reported to possess a wide spectrum of biological activities, including antimicrobial, antiviral, antioxidant, and insecticidal properties.[1] Analogs such as this compound, with their multiple functional groups, offer rich opportunities for chemical modification and the exploration of new therapeutic applications, from anti-inflammatory to anticancer agents.[2][3]

The logical first step after the successful synthesis and purification of a library of such analogs is a systematic biological screening campaign. A well-designed screening cascade is paramount; it maximizes the potential for hit discovery while conserving resources. This guide outlines such a cascade, emphasizing robust, reproducible, and widely accepted in vitro assays.

Part I: A Tiered Strategy for Biological Screening

A tiered or cascaded approach is the most efficient method for screening novel chemical entities. This strategy begins with broad, cost-effective assays to quickly identify compounds with general biological relevance or, conversely, overt toxicity. Subsequent tiers involve more specific, complex, and resource-intensive assays to elucidate the mechanism of action for the most promising "hits" from the primary screen.

dot graph TD { rankdir=TB; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} caption: "Tiered Biological Screening Workflow" end

Part II: Tier 1 - Primary Screening Protocols

A. Foundational Screen: Cytotoxicity Assessment

Rationale: Before investigating any specific therapeutic activity, it is crucial to determine the concentration range at which a compound is toxic to cells. This step is fundamental for several reasons: it flags overtly toxic compounds early, preventing wasted resources; it establishes a non-toxic concentration window for subsequent, more sensitive assays; and it provides a preliminary therapeutic index for compounds that show activity in other screens (i.e., the ratio of toxic concentration to effective concentration). The MTT assay is a widely used, cost-effective colorimetric method for this purpose, measuring cellular metabolic activity as an indicator of cell viability.[4][5]

Experimental Protocol: MTT Cytotoxicity Assay

dot graph TD { rankdir=TB; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

} caption: "MTT Assay Workflow" end

  • Cell Seeding: Plate a suitable human cell line (e.g., HEK293 for normal cell toxicity, or a cancer cell line like HeLa or MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well. Incubate for 24 hours to allow for cell attachment.

  • Compound Preparation: Prepare a stock solution of each analog (e.g., 10 mM in DMSO). Create a series of dilutions in the cell culture medium. The final DMSO concentration in the well should not exceed 0.5% to avoid solvent toxicity.

  • Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the various concentrations of the test compounds. Include a "vehicle control" (medium with DMSO only) and a "positive control" (a known cytotoxic agent like Doxorubicin).

  • Incubation: Incubate the plates for a defined period, typically 24 or 48 hours, at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT tetrazolium salt to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability for each concentration relative to the vehicle control. The half-maximal inhibitory concentration (IC50), the concentration that reduces cell viability by 50%, is determined by plotting a dose-response curve.

Data Presentation: Cytotoxicity of Analogs

Compound IDStructure ModificationIC50 on HEK293 (µM)
Parent This compound> 100
Analog A 4'-Chloro on Phenyl Ring75.2 ± 5.1
Analog B 4'-Methoxy on Phenyl Ring> 100
Analog C N-methylation22.8 ± 2.5
Doxorubicin Positive Control1.2 ± 0.3
B. Primary Screen: Antimicrobial Activity

Rationale: Given the prevalence of pyridine moieties in antimicrobial agents, screening for antibacterial and antifungal activity is a logical starting point.[1][3] The broth microdilution method is a standard and efficient technique to determine the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that prevents visible growth of a microorganism.[6]

Experimental Protocol: Broth Microdilution for MIC Determination

  • Microorganism Preparation: Grow selected bacterial strains (e.g., Gram-positive Staphylococcus aureus and Gram-negative Escherichia coli) and a fungal strain (e.g., Candida albicans) overnight in appropriate broth (e.g., Mueller-Hinton Broth for bacteria, RPMI for fungi). Dilute the culture to a standardized concentration (e.g., 5 x 10^5 CFU/mL).

  • Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of each test compound in the appropriate broth.

  • Inoculation: Add the standardized microbial suspension to each well. Include a "growth control" (no compound) and a "sterility control" (no microbes).

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for yeast.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible turbidity (growth) is observed. This can be assessed visually or by measuring the optical density at 600 nm.

Data Presentation: Antimicrobial Activity of Analogs

Compound IDMIC vs S. aureus (µg/mL)MIC vs E. coli (µg/mL)MIC vs C. albicans (µg/mL)
Parent > 128> 128> 128
Analog A 3264> 128
Analog B > 128> 128128
Analog C 163264
Ampicillin 28N/A
Fluconazole N/AN/A4
C. Primary Screen: Antioxidant Activity

Rationale: Many pathological conditions are associated with oxidative stress caused by free radicals. Compounds that can scavenge these radicals have therapeutic potential. The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a rapid, simple, and widely used method to measure the ability of compounds to act as free radical scavengers or hydrogen donors.[7][8] DPPH is a stable free radical with a deep violet color; when neutralized by an antioxidant, its color fades to yellow, a change that can be measured spectrophotometrically.[9]

Experimental Protocol: DPPH Radical Scavenging Assay

  • Reagent Preparation: Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM). The solution should have an absorbance of approximately 1.0 at 517 nm.

  • Reaction Mixture: In a 96-well plate, add a fixed volume of the DPPH solution to wells containing various concentrations of the test compounds (dissolved in methanol).

  • Incubation: Allow the mixture to react for 30 minutes in the dark at room temperature.[9]

  • Data Acquisition: Measure the absorbance at 517 nm. A decrease in absorbance indicates radical scavenging activity.[9]

  • Data Analysis: Calculate the percentage of DPPH radical scavenging activity. The results are often expressed as the EC50 value, which is the concentration of the test compound required to reduce the initial DPPH concentration by 50%.[10] Ascorbic acid or Trolox are commonly used as positive controls.

Data Presentation: Antioxidant Activity of Analogs

Compound IDDPPH Scavenging EC50 (µM)
Parent 85.6 ± 7.3
Analog A 92.1 ± 8.0
Analog B 45.3 ± 4.1
Analog C 110.5 ± 9.9
Ascorbic Acid 17.5 ± 1.2

Part III: Data Analysis and Hit Prioritization

Following the completion of Tier 1 screening, the data must be carefully analyzed to identify "hits" for further investigation. A hit is a compound that meets predefined criteria for activity and selectivity.

Criteria for Hit Selection:

  • Potency: The compound shows significant activity in a primary assay (e.g., MIC < 64 µg/mL or EC50 < 50 µM).

  • Low Cytotoxicity: The compound displays minimal toxicity to normal human cells (e.g., IC50 > 100 µM).

  • Selectivity Index (SI): For antimicrobial or anticancer candidates, the ratio of cytotoxicity to bioactivity (IC50/MIC or IC50/EC50) should be high, indicating the compound is more toxic to the target than to host cells.

  • Structure-Activity Relationship (SAR): Initial analysis may reveal patterns where certain structural modifications consistently lead to improved activity. For instance, in our hypothetical data, the 4'-methoxy substitution (Analog B) improved antioxidant activity, while N-methylation (Analog C) increased cytotoxicity and antimicrobial activity.

Based on our hypothetical data, Analog C emerges as a potential antimicrobial hit due to its relatively low MIC values, while Analog B is a candidate for further antioxidant studies.

Part IV: Tier 2 - Mechanistic Assays (Example)

Once a hit is identified, Tier 2 assays are employed to understand its mechanism of action. If, for example, structural alerts or primary screening data suggested potential anti-inflammatory activity, a relevant mechanistic assay would be a Cyclooxygenase-2 (COX-2) inhibition screen.

Rationale: The COX-2 enzyme is a key mediator of inflammation and pain, and its selective inhibition is a major therapeutic goal.[11][12] Screening hits for COX-2 inhibition can reveal a specific and highly valuable mechanism of action.

Experimental Protocol: COX-2 Inhibitor Screening Assay

Commercial kits provide a rapid and reliable method for this screen. The assay is typically based on the fluorometric or colorimetric detection of Prostaglandin G2, the intermediate product generated by the COX enzyme.[13]

  • Assay Setup: In a 96-well plate, add the assay buffer, a heme cofactor, the fluorescent probe (e.g., Amplex Red), and purified recombinant COX-2 enzyme.

  • Inhibitor Addition: Add the test compound (the "hit" from Tier 1) at various concentrations. Include a known COX-2 inhibitor (e.g., Celecoxib) as a positive control.

  • Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid, the substrate for COX-2.

  • Kinetic Measurement: Immediately begin measuring the fluorescence (or absorbance) over time. The rate of increase in signal is proportional to COX-2 activity.

  • Data Analysis: Compare the reaction rates in the presence of the test compound to the no-inhibitor control. Calculate the percent inhibition and determine the IC50 value for COX-2 inhibition.

Conclusion and Future Directions

This guide outlines a logical, robust, and efficient workflow for the initial biological evaluation of this compound and its analogs. By employing a tiered screening cascade—starting with broad assessments of cytotoxicity, antimicrobial, and antioxidant activities—researchers can effectively identify promising lead compounds. The subsequent progression to more specific, mechanism-based assays, such as COX-2 inhibition, allows for the detailed characterization of these hits. This structured approach ensures that resources are focused on the most promising candidates, accelerating the journey from chemical synthesis to potential therapeutic application.

References

  • Ak, T., & Gülçin, İ. (2008). Genesis and development of DPPH method of antioxidant assay. Journal of Food Biochemistry, 32(5), 677-699. Retrieved from [Link]

  • Valgas, C., de Souza, S. M., Smânia, E. F. A., & Smânia Jr, A. (2007). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Journal of Microbiological Methods, 69(1), 1-13. Retrieved from [Link]

  • Özyürek, M., Güçlü, K., & Apak, R. (2011). The main and modified DPPH•, DMPD+, ABTS•+, and O2•− radical scavenging assays for the determination of antioxidant capacities of beverages, foods, and vegetable and fruit extracts. Journal of Agricultural and Food Chemistry, 59(12), 6623-6637. Retrieved from [Link]

  • ResearchGate. (2024). DPPH assay for evaluating antioxidant activity. Retrieved from [Link]

  • Haney, E. F., Wu, M., Lee, C., & Hancock, R. E. W. (2018). High Throughput Screening Methods for Assessing Antibiofilm and Immunomodulatory Activities of Synthetic Peptides. Frontiers in Cellular and Infection Microbiology, 8, 20. Retrieved from [Link]

  • Laufer, S., & Luik, S. (2007). Different methods for testing potential cyclooxygenase-1 and cyclooxygenase-2 inhibitors. In Methods in molecular biology (Clifton, N.J.) (Vol. 387, pp. 105-117). Retrieved from [Link]

  • Bouyahya, A., Et-Touys, A., Bakri, Y., Talbaoui, A., Fellah, B., Abrini, J., & Dakka, N. (2017). Chemical composition of essential oils from Mentha spicata and their in vitro antioxidant and antidiabetic activities. Journal of King Saud University-Science, 29(4), 486-493. Retrieved from [Link]

  • Rushing, J., Deskins, C. C., Vogler, B., & Setzer, W. (n.d.). Antioxidant Assay: The DPPH Method. UAHuntsville Natural Products and Drug Discovery Laboratory. Retrieved from [Link]

  • Rahman, T., & Khan, I. (2021). High-Throughput Screening of Natural Product and Synthetic Molecule Libraries for Antibacterial Drug Discovery. Molecules, 26(11), 3149. Retrieved from [Link]

  • Gonzalez, M., & Dia, V. P. (2020). Results of anti-inflammatory inhibitor screening assays. ResearchGate. Retrieved from [Link]

  • Niles, A. L., Moravec, R. A., & Riss, T. L. (2008). Update on in vitro cytotoxicity assays for drug development. Expert opinion on drug discovery, 3(6), 655-669. Retrieved from [Link]

  • BPS Bioscience. (n.d.). COX2 Inhibitor Screening Assay Kit. Retrieved from [Link]

  • International Journal of Pharmaceutical Research and Applications. (2024). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. Retrieved from [Link]

  • International Journal of Pharmaceutical Research and Applications. (2024). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. Retrieved from [Link]

  • Creative BioMart. (n.d.). COX-2 Inhibitor Screening Kit. Retrieved from [Link]

  • Al-Ayed, A. S., Al-Dies, A. M., El-Tohamy, M. F., & Razik, H. A. (2022). Design, Synthesis, Characterization, and Molluscicidal Activity Screening of New Nicotinonitrile Derivatives against Land Snails, M. cartusiana. Molecules, 27(23), 8345. Retrieved from [Link]

  • Patti, J. M., & O'Riordan, M. (2003). U.S. Patent Application No. 10/223,737.
  • BPS Bioscience. (n.d.). Cox Screening. Retrieved from [Link]

  • Wang, X., Xiong, L., Zhang, Y., Li, Y., & Li, Z. (2014). Synthesis and Biological Activity Evaluation of Novel β-Substituted Nitromethylene Neonicotinoid Analogues. Molecules, 19(3), 3298-3310. Retrieved from [Link]

  • Elnaggar, D. H., Mohamed, A. M., Abdel Hafez, N. A., Azab, M. E., Elasasy, M. E. A., Awad, H. M., ... & Amr, A. E. G. E. (2021). Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2 (1H) thione Derivatives as Synthon. ACS omega, 6(44), 29598-29612. Retrieved from [Link]

  • Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2021). Synthesis and Biological evaluation of Novel Nicotinonitrile derivatives derived from N-Substituted Coumarinyl Chalcones. Journal of Physics: Conference Series, 1795(1), 012022. Retrieved from [Link]

  • ResearchGate. (2021). Synthesis and Biological evaluation of Novel Nicotinonitrile derivatives derived from N-Substituted Coumarinyl Chalcones. Retrieved from [Link]

  • ResearchGate. (2022). Primary screening for antibacterial activity of synthetic compounds against Gm+ and Gm- bacteria. Retrieved from [Link]

Sources

Structure-Activity Relationship (SAR) Studies of Ethyl 2-hydroxy-6-phenylnicotinate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Value of the Nicotinate Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as "privileged scaffolds"—cores that can be readily modified to interact with a diverse range of biological targets. The ethyl 2-hydroxy-6-phenylnicotinate core is a prime example of such a scaffold. Its unique electronic and steric properties, combined with multiple reactive sites, make it an exceptionally versatile starting point for the development of novel therapeutic agents. This guide provides a comprehensive exploration of the structure-activity relationships (SAR) of its derivatives, moving beyond a simple catalog of compounds to explain the causal links between chemical structure and biological function. We will delve into the synthetic strategies, dissect the impact of molecular modifications on anti-inflammatory, anticancer, and antimicrobial activities, and provide detailed, field-proven protocols to empower researchers in their drug discovery efforts.

The Core Moiety: Synthesis and Chemical Properties

The foundational structure, this compound, is a substituted pyridine derivative.[1] The pyridine ring is a key feature in many bioactive molecules, often mimicking the hinge-binding region of ATP in the active site of kinases, which are critical enzymes in cellular signaling.[1] This inherent property makes the nicotinate core a valuable template for designing enzyme inhibitors.

General Synthesis Pathway

The construction of the this compound scaffold and its derivatives typically involves a multi-component reaction, often a variation of the Hantzsch pyridine synthesis or related condensation reactions. A common and efficient approach involves the condensation of an aromatic aldehyde (e.g., benzaldehyde), an active methylene compound (e.g., malononitrile or ethyl acetoacetate), and a β-ketoester in the presence of a catalyst. This methodology is highly adaptable, allowing for significant molecular diversity by simply varying the initial reactants.

The following workflow illustrates a generalized synthetic route. The choice of catalyst (e.g., boric acid, piperidine) and reaction conditions (e.g., solvent-free, reflux) can be optimized to improve yields and purity.[2]

G cluster_reactants Starting Materials cluster_process Reaction cluster_product Product A Aromatic Aldehyde (e.g., Benzaldehyde) E Condensation Reaction (e.g., Michael Addition, Cyclization, Dehydrogenation) A->E B Ethyl Cyanoacetate B->E C β-Ketoester (e.g., Ethyl Benzoylacetate) C->E D Catalyst (e.g., Piperidine) D->E F This compound Core Scaffold E->F

Caption: Key SAR points for anti-inflammatory activity.

Quantitative SAR Data: Anti-inflammatory Derivatives

Compound IDC6-Phenyl SubstitutionC3-Ester ModificationTargetIC₅₀ (µM)Reference
Ref-A 4-ChloroEthyl EsterCOX-20.18[3]
Ref-B 4-NitroEthyl EsterCOX-20.69[3]
Ref-C UnsubstitutedEthyl EsterCOX-21.52[3]
Ref-D 4-ChloroHydrazide5-LOX1.42[4]
Ref-E UnsubstitutedEthyl Ester5-LOX105[5]

Note: Data is representative and compiled from studies on structurally related compounds to illustrate SAR principles.

Anticancer Activity

The nicotinate scaffold has also been explored for its anticancer potential. Derivatives have demonstrated cytotoxicity against a range of human cancer cell lines, including breast (MCF-7), liver (HepG2), and lung (LU-1) carcinomas. [6] Key SAR Insights:

  • Bulky Aromatic Systems: Attaching bulky, planar aromatic groups (e.g., naphthyl, anthracenyl) to the C2 or C6 positions can significantly enhance cytotoxic activity. [6]This strategy is often employed to promote intercalation with DNA or to occupy large hydrophobic pockets in enzymes like topoisomerases.

  • Lipophilicity: Increasing the overall lipophilicity of the molecule often correlates with improved anticancer activity, likely by enhancing cell membrane permeability and facilitating intracellular accumulation.

  • Basic Side Chains: The introduction of basic moieties, such as a diethylamino group, can improve potency. [6]These groups can be protonated at physiological pH, potentially interacting with acidic residues in target proteins or influencing subcellular localization.

Quantitative SAR Data: Anticancer Derivatives

Compound IDKey ModificationCancer Cell LineIC₅₀ (µM)Reference
QN-1 C2-(Anthracen-9-yl), C6-diethylaminoMCF-7 (Breast)0.02[6]
QN-2 C2-(Naphthalen-2-yl), C6-diethylaminoMCF-7 (Breast)0.11[6]
QN-3 C2-Phenyl, C6-diethylaminoMCF-7 (Breast)0.75[6]
BF-1 Benzofuran analog, 4-OH, 6-PhenylTumorigenic LinePotent[7]

Note: Data is representative and compiled from studies on structurally related compounds to illustrate SAR principles.

Antimicrobial Activity

Nicotinic acid and its derivatives are known to possess antimicrobial properties. [8]Research into this compound derivatives has revealed activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains. [9] Key SAR Insights:

  • Hydrazone Moiety: Converting the C3-ethyl ester into a hydrazide, and subsequently into various hydrazones, is a highly effective strategy for generating potent antimicrobial agents. [8][9]The -CO-NH-N=CH- linkage provides additional hydrogen bonding capabilities and can chelate metal ions essential for microbial enzyme function.

  • Substituents on the Hydrazone Phenyl Ring: The electronic nature of substituents on the phenyl ring of the hydrazone moiety plays a vital role. Electron-donating groups (EDGs) like methoxy (OCH₃) and hydroxyl (OH) can increase activity against certain strains, while EWGs are favorable against others, indicating target-specific interactions.

  • The Pyridine Nitrogen: The nitrogen atom in the pyridine ring is a key pharmacophoric feature. It can act as a hydrogen bond acceptor and is crucial for the overall electronic character of the molecule.

SAR_Antimicrobial cluster_core Core Modification cluster_sar Resulting SAR Core This compound Mod1 Convert C3-Ester to Hydrazide Core->Mod1 Mod2 React Hydrazide with Substituted Aldehydes Mod1->Mod2 Product Hydrazone Derivatives (-CO-NH-N=CH-Ar) Mod2->Product SAR1 Hydrazone linkage is critical for high potency Product->SAR1 SAR2 Substituents on the terminal aryl ring (Ar) modulate activity and spectrum SAR3 OH or OCH₃ groups on Ar ↑ activity against certain bacteria

Caption: SAR strategy for developing antimicrobial derivatives.

Experimental Protocols: A Self-Validating System

The integrity of any SAR study rests on the reliability and reproducibility of its experimental data. The following protocols are presented as self-validating systems, with built-in controls and clear endpoints, reflecting best practices in medicinal chemistry research.

General Synthesis of a Hydrazone Derivative (Exemplary Protocol)

This protocol describes the conversion of the C3-ester to a hydrazone, a key step in generating antimicrobial candidates.

  • Step 1: Hydrazide Formation.

    • Action: Dissolve this compound (1.0 eq) in ethanol. Add hydrazine hydrate (5.0 eq).

    • Causality: Hydrazine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. A large excess of hydrazine drives the reaction to completion. Ethanol is a suitable polar protic solvent.

    • Control: Reflux the mixture for 8-12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

    • Endpoint: Cool the reaction mixture. The resulting precipitate (the hydrazide) is filtered, washed with cold ethanol, and dried.

  • Step 2: Hydrazone Synthesis.

    • Action: Dissolve the synthesized hydrazide (1.0 eq) in glacial acetic acid. Add the desired substituted aromatic aldehyde (1.1 eq).

    • Causality: The acidic medium protonates the aldehyde's carbonyl oxygen, making it more electrophilic. The nucleophilic nitrogen of the hydrazide then attacks, followed by dehydration to form the stable imine (hydrazone) linkage.

    • Control: Stir the mixture at room temperature for 4-6 hours. The formation of a precipitate indicates product formation.

    • Endpoint: The solid product is collected by filtration, washed with water to remove the acid, and then recrystallized from a suitable solvent (e.g., ethanol) to achieve high purity. Characterize using NMR and Mass Spectrometry. [8]

In Vitro COX-2 Inhibition Assay (Anti-inflammatory Screening)

This protocol measures a compound's ability to inhibit the COX-2 enzyme.

  • Preparation:

    • Action: Prepare a stock solution of the test compound in DMSO. Prepare assay buffer (e.g., Tris-HCl), human recombinant COX-2 enzyme, arachidonic acid (substrate), and a colorimetric probe.

    • Causality: DMSO is a standard solvent for water-insoluble organic compounds. The buffer maintains optimal pH for enzyme activity.

  • Assay Execution:

    • Action: In a 96-well plate, add the assay buffer, the COX-2 enzyme, and varying concentrations of the test compound. Incubate for 15 minutes at room temperature.

    • Causality: This pre-incubation step allows the inhibitor to bind to the enzyme before the substrate is introduced.

    • Control: Include wells with no inhibitor (100% enzyme activity) and wells with a known COX-2 inhibitor like celecoxib (positive control).

  • Reaction Initiation and Measurement:

    • Action: Add arachidonic acid to all wells to start the reaction. Incubate for a defined time (e.g., 10 minutes). Add the colorimetric probe, which reacts with prostaglandin G₂, the product of the COX reaction.

    • Causality: The amount of color produced is directly proportional to the enzyme's activity.

    • Endpoint: Measure the absorbance at the appropriate wavelength using a plate reader. Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value (the concentration required to inhibit 50% of the enzyme's activity). [10][5]

MTT Assay for Cytotoxicity (Anticancer Screening)

This assay assesses a compound's ability to reduce the viability of cancer cells.

  • Cell Seeding:

    • Action: Seed cancer cells (e.g., MCF-7) in a 96-well plate at a predetermined density and allow them to adhere overnight in a CO₂ incubator.

    • Causality: An overnight incubation ensures cells are in the logarithmic growth phase and properly attached, providing a healthy, uniform cell monolayer for the experiment.

  • Compound Treatment:

    • Action: Treat the cells with serial dilutions of the test compound (prepared in culture medium from a DMSO stock).

    • Control: Include untreated cells (negative control) and cells treated with a standard anticancer drug like doxorubicin (positive control).

    • Causality: A dose-response curve allows for the determination of the compound's potency (IC₅₀).

  • MTT Addition and Measurement:

    • Action: After a 48-72 hour incubation period, add MTT solution to each well and incubate for 4 hours. Then, add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

    • Causality: Viable cells with active mitochondrial dehydrogenases convert the yellow MTT tetrazolium salt into purple formazan crystals. The amount of formazan is proportional to the number of living cells.

    • Endpoint: Read the absorbance of the purple solution on a plate reader. Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value.

Conclusion and Future Directions

The this compound scaffold is a testament to the power of privileged structures in drug discovery. The structure-activity relationships explored in this guide demonstrate that targeted, rational modifications can effectively steer the biological activity of its derivatives towards potent anti-inflammatory, anticancer, or antimicrobial agents. The C6-phenyl ring, the C2-hydroxyl group, and the C3-ester are all critical "hotspots" for modification.

Future research should focus on:

  • Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways for the most potent compounds.

  • Pharmacokinetic Optimization: Improving the ADME (Absorption, Distribution, Metabolism, Excretion) properties of lead compounds to enhance their in vivo efficacy and safety profiles.

  • Combinatorial Expansion: Utilizing high-throughput synthesis and screening to explore a wider chemical space around the core scaffold, potentially uncovering novel biological activities.

By integrating the synthetic strategies, SAR insights, and robust experimental protocols outlined here, researchers are well-equipped to unlock the full therapeutic potential of this versatile molecular framework.

References

  • ChemSynthesis. (2025). ethyl 2-amino-5-hydroxy-6-phenylnicotinate. Available at: [Link]

  • Medicinal chemistry perspective on the structure–activity relationship of stilbene derivatives. (2024). Royal Society of Chemistry. Available at: [Link]

  • Yaqoob, S., et al. (2021). Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid. National Institutes of Health. Available at: [Link]

  • Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate Polymorphic Forms. (n.d.). MDPI. Available at: [Link]

  • Khan, M. A., et al. (2024). Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)-2-Methylpropanoate. National Institutes of Health. Available at: [Link]

  • PubMed. (n.d.). 4-Hydroxy-3-methyl-6-phenylbenzofuran-2-carboxylic acid ethyl ester derivatives as potent anti-tumor agents. Available at: [Link]

  • PubMed. (2025). Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones. Available at: [Link]

  • Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones. (2025). MDPI. Available at: [Link]

  • PubMed. (2024). Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)-2-Methylpropanoate. Available at: [Link]

  • ResearchGate. (2025). Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones. Available at: [Link]

  • Anti-Inflammatory, Analgesic and Antioxidant Potential of New (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanals and Their Corresponding Carboxylic Acids through In Vitro, In Silico and In Vivo Studies. (n.d.). MDPI. Available at: [Link]

  • Locock, K. E. S., et al. (n.d.). Hands-On Approach to Structure Activity Relationships: The Synthesis, Testing, and Hansch Analysis of a Series of Acetylcholineesterase Inhibitors. Pendidikan Kimia. Available at: [Link]

  • Synthesis and Anticancer Activity of 2-Aryl-6-diethylaminoquinazolinone Derivatives. (2025). Available at: [Link]

  • Salmaso, V., et al. (n.d.). Structure–Activity Relationship of Heterocyclic P2Y14 Receptor Antagonists: Removal of the Zwitterionic Character with Piperidine Bioisosteres. National Institutes of Health. Available at: [Link]

  • Nikpassand, M., et al. (2017). An improved solvent-free synthesis of flunixin and 2-(arylamino) nicotinic acid derivatives using boric acid as catalyst. National Institutes of Health. Available at: [Link]

  • National Institutes of Health. (2025). Vanillin Derivatives in Drug Design: Structure–Activity Relationship (SAR) Hotspots and Synthetic Pathways for Enhanced Pharmacological Activity. Available at: [Link]

Sources

quantum chemical calculations for Ethyl 2-hydroxy-6-phenylnicotinate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Quantum Chemical Calculation of Ethyl 2-hydroxy-6-phenylnicotinate

This guide provides a comprehensive technical overview of the quantum chemical calculations for this compound, a heterocyclic compound with significant potential in medicinal chemistry. As a multi-substituted pyridine derivative, its structural and electronic properties are of paramount interest to researchers in drug discovery.[1] This document is designed for scientists and drug development professionals, offering a framework for understanding and applying computational methods to elucidate the molecular characteristics that govern its biological activity.

The application of computational chemistry has revolutionized the pharmaceutical industry, providing powerful tools to accelerate drug discovery, reduce costs, and minimize the risks associated with traditional development pipelines.[2][3][4] By simulating molecular behavior, we can predict properties, understand reaction mechanisms, and optimize lead compounds with greater efficiency and accuracy.[5] This guide focuses on Density Functional Theory (DFT), a robust and widely-used quantum-mechanical method that offers a favorable balance of accuracy and computational cost for studying organic molecules of this size.[6]

The core principle of our investigation is to model the molecular system of this compound to predict its structural, electronic, and spectroscopic properties. The rationale for employing quantum chemical calculations is to gain insights that are often difficult or impossible to obtain through experimental means alone. These calculations provide a molecular-level understanding of the compound's stability, reactivity, and potential interactions with biological targets.

Our strategic approach is built on a validated computational workflow that begins with determining the most stable three-dimensional conformation of the molecule and proceeds to calculate a suite of molecular properties.

Computational Workflow Diagram

The following diagram illustrates the logical progression of the computational tasks described in this guide.

Computational_Workflow cluster_input 1. Input Preparation cluster_calculation 2. Quantum Chemical Calculations (DFT) cluster_output 3. Analysis & Interpretation Input Initial 3D Structure of this compound Opt Geometry Optimization (Find Energy Minimum) Input->Opt Initial Guess Freq Vibrational Frequency Analysis (Confirm Minimum & Predict IR/Raman) Opt->Freq Optimized Geometry Electronic Electronic Structure Analysis (HOMO, LUMO, MEP) Opt->Electronic Analysis Data Synthesis & Correlation with Experimental Observables Freq->Analysis TDDFT Excited State Calculation (TD-DFT for UV-Vis Spectra) Electronic->TDDFT Ground State Properties Electronic->Analysis TDDFT->Analysis DrugDev Implications for Drug Development Analysis->DrugDev Actionable Insights

Sources

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Abstract

Tautomerism, the dynamic equilibrium between readily interconverting constitutional isomers, is a phenomenon of profound significance in medicinal chemistry and drug development.[1][2] The distinct physicochemical properties of tautomers can dramatically influence a molecule's solubility, stability, receptor binding affinity, and metabolic profile. This guide provides a detailed exploration of the tautomeric behavior of ethyl 2-hydroxy-6-phenylnicotinate, a representative of the 2-hydroxynicotinate class of heterocyclic compounds. We will delve into the structural characteristics of the predominant tautomeric forms, the key factors governing their equilibrium, and the robust analytical methodologies required for their characterization and quantification. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this critical aspect of molecular behavior.

Foundational Principles: Tautomerism in Heterocyclic Systems

Prototropic tautomerism, which involves the migration of a proton, is a common feature in organic chemistry. A particularly important example is the keto-enol tautomerism, where an equilibrium exists between a carbonyl compound (the keto form) and a hydroxyl-alkene (the enol form).[3][4] For most simple aldehydes and ketones, this equilibrium heavily favors the more stable keto form, primarily due to the greater bond strength of a carbon-oxygen double bond compared to a carbon-carbon double bond.

In the realm of heterocyclic chemistry, this concept extends to compounds like 2-hydroxypyridines. These molecules exist in a tautomeric equilibrium with their corresponding 2-pyridone forms. Unlike simple acyclic systems, the stability of these heterocyclic tautomers is intricately linked to factors such as aromaticity and amide resonance. 2- and 4-hydroxypyridines predominantly exist as the pyridone tautomer, which benefits from the stability of an amide-like structure and a strong carbonyl group, while still retaining aromatic character.[5]

The Case of this compound: A Tautomeric Dichotomy

This compound presents a classic example of this heterocyclic tautomerism. The molecule can exist in two primary forms: the hydroxy-pyridine form (A) and the pyridone form (B).

Tautomerism cluster_A Hydroxy-Pyridine Form (A) cluster_B Pyridone Form (B) node_A This compound node_B Ethyl 1,2-dihydro-2-oxo-6-phenylnicotinate node_A->node_B Equilibrium caption Figure 1: Tautomeric equilibrium of the title compound.

Caption: Figure 1: Tautomeric equilibrium of the title compound.

Based on established principles for 2-hydroxypyridine systems, the pyridone form (B) is overwhelmingly favored at equilibrium under standard conditions.[5] This preference is a result of the significant resonance stabilization afforded by the cyclic amide structure within the pyridone ring.

Modulators of the Tautomeric Equilibrium

The position of the tautomeric equilibrium is not static; it is a dynamic process sensitive to its environment. Understanding these influences is critical for controlling and predicting the behavior of these molecules in various applications, from chemical synthesis to biological assays.

Solvent Effects

Solvent polarity is a primary determinant of tautomeric preference. The equilibrium can be intentionally shifted by changing the solvent environment.

  • Polar Solvents (e.g., water, DMSO, ethanol) tend to stabilize the more polar tautomer. The pyridone form, with its greater dipole moment due to the carbonyl group, is preferentially stabilized by polar solvents through dipole-dipole interactions and hydrogen bonding.[6][7]

  • Non-polar Solvents (e.g., carbon tetrachloride, cyclohexane) favor the less polar hydroxy-pyridine form.[3] In these environments, intramolecular hydrogen bonding within the enol form can become a significant stabilizing factor.

SolventEffect Equilibrium Tautomeric Equilibrium (Hydroxy-Pyridine <=> Pyridone) Polar Polar Solvents (e.g., Water, DMSO) Equilibrium->Polar Exposed to NonPolar Non-Polar Solvents (e.g., CCl4, Hexane) Equilibrium->NonPolar Exposed to FavorsPyridone Shifts Equilibrium towards Pyridone Form Polar->FavorsPyridone Results in FavorsHydroxy Shifts Equilibrium towards Hydroxy Form NonPolar->FavorsHydroxy Results in caption Figure 2: Influence of solvent polarity on equilibrium.

Caption: Figure 2: Influence of solvent polarity on equilibrium.

Substituent and Temperature Effects

The electronic nature of substituents on the pyridine ring can also influence the equilibrium, although generally to a lesser extent than the solvent. Electron-withdrawing or -donating groups can subtly alter the relative acidities and basicities of the proton donor and acceptor sites, thereby shifting the balance. Temperature can also affect the equilibrium constant, a relationship that can be studied to determine the thermodynamic parameters (ΔH and ΔS) of the tautomerization process.[8]

Experimental Protocols for Tautomer Analysis

Quantifying the tautomeric ratio requires robust spectroscopic techniques. NMR and UV-Vis spectroscopy are the primary tools for this purpose, each providing complementary information.[8][9]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful technique for studying tautomeric equilibria in solution, as it is often slow enough on the NMR timescale to allow for the observation of distinct signals for each tautomer.[10][11]

Core Principle: The chemical environments of nuclei (especially ¹H and ¹³C) are different in the hydroxy-pyridine and pyridone forms. This results in distinct chemical shifts, allowing for unambiguous identification and integration to determine the relative concentrations.

Step-by-Step Protocol for ¹H NMR Analysis:

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the nicotinate compound.

    • Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O) in a standard 5 mm NMR tube. The choice of solvent is critical as it will influence the equilibrium position. A series of experiments in different solvents is highly recommended.

    • Ensure the sample is fully dissolved. Gentle vortexing or sonication may be required.

  • Instrument Setup:

    • Acquire spectra on a high-field NMR spectrometer (≥400 MHz is recommended for better signal dispersion).

    • Tune and shim the instrument to ensure optimal resolution and lineshape.

  • Data Acquisition:

    • Acquire a standard ¹H NMR spectrum. Key parameters to note are the spectral width, acquisition time, and relaxation delay (d1). Ensure d1 is sufficiently long (e.g., 5 times the longest T₁ relaxation time) for accurate quantification.

    • Typical signals to monitor:

      • Hydroxy-Pyridine Form: A signal for the OH proton (often broad, variable chemical shift) and distinct aromatic proton signals.

      • Pyridone Form: A signal for the NH proton (often broad) and a different set of aromatic proton signals. The chemical shift of the proton at the 3-position is particularly sensitive to the tautomeric form.

  • Data Analysis:

    • Process the spectrum (Fourier transform, phase correction, baseline correction).

    • Carefully integrate well-resolved, non-overlapping signals corresponding to each tautomer.

    • Calculate the molar ratio by comparing the integral values. For instance, if a signal for tautomer A has an integral of 1.0 and a corresponding signal for tautomer B has an integral of 9.0, the ratio is 1:9, and the population of B is 90%.[12]

UV-Vis Spectroscopy

UV-Vis spectroscopy is an excellent complementary technique. While it may not always resolve individual tautomers as cleanly as NMR, it is highly sensitive to changes in the electronic structure and is useful for studying the effects of solvent perturbation.[1][13]

Core Principle: The hydroxy-pyridine and pyridone forms possess different chromophores. The π-systems are distinct, leading to different wavelengths of maximum absorption (λ_max). The pyridone, with its cross-conjugated system, typically absorbs at a longer wavelength than the corresponding hydroxy-pyridine.

Step-by-Step Protocol for Solvent-Dependent Analysis:

  • Stock Solution Preparation:

    • Prepare a concentrated stock solution of the nicotinate compound in a solvent in which it is highly soluble (e.g., methanol or acetonitrile).

  • Solvent Series:

    • Prepare a series of volumetric flasks containing different solvents or solvent mixtures of varying polarity (e.g., a series of dioxane-water mixtures).[14]

  • Sample Preparation:

    • Add a small, precise aliquot of the stock solution to each flask and dilute to the mark to create a series of solutions with identical concentrations but varying solvent environments.

  • Data Acquisition:

    • Record the UV-Vis absorption spectrum for each solution over a relevant wavelength range (e.g., 200-450 nm) using a dual-beam spectrophotometer. Use the corresponding pure solvent or solvent mixture as the blank.

  • Data Analysis:

    • Observe the changes in the absorption spectra as a function of solvent polarity. Look for the growth of one absorption band at the expense of another, which indicates a shift in the tautomeric equilibrium. The presence of an isosbestic point (a wavelength where the absorbance remains constant) is strong evidence for a two-component equilibrium.[14]

Workflow cluster_NMR NMR Spectroscopy cluster_UV UV-Vis Spectroscopy start Start: Tautomerism Study nmr_prep 1. Prepare Samples in various deuterated solvents start->nmr_prep uv_prep 1. Prepare Samples in solvent series of varying polarity start->uv_prep comp Computational Modeling (DFT) Predict relative stabilities start->comp nmr_acq 2. Acquire 1H & 13C Spectra nmr_prep->nmr_acq nmr_ana 3. Integrate Signals & Calculate Tautomer Ratio nmr_acq->nmr_ana report Consolidate Data & Report Findings nmr_ana->report uv_acq 2. Acquire Absorption Spectra uv_prep->uv_acq uv_ana 3. Analyze Spectral Shifts & Isosbestic Points uv_acq->uv_ana uv_ana->report comp->report caption Figure 3: General experimental workflow.

Caption: Figure 3: General experimental workflow.

Computational Chemistry

In parallel with experimental work, computational methods, particularly Density Functional Theory (DFT), are invaluable for predicting the geometries and relative stabilities of tautomers.[6] These calculations can corroborate experimental findings and provide insights into the transition state of the interconversion.[6][15] However, it is crucial to select appropriate functionals and basis sets, as some widely-used DFT models can poorly predict tautomeric energetics.[2] The inclusion of solvent effects via continuum models (like PCM) is mandatory for accurate predictions in solution.[16]

Data Summary and Interpretation

Table 1: Hypothetical Tautomer Distribution of this compound in Various Solvents at 298 K

SolventDielectric Constant (ε)% Hydroxy-Pyridine (A)% Pyridone (B)Predominant Form
Carbon Tetrachloride2.2~15%~85%Pyridone
Chloroform-d4.8~8%~92%Pyridone
Acetonitrile-d₃37.5< 2%> 98%Pyridone
DMSO-d₆46.7< 1%> 99%Pyridone
Water-d₂78.4< 1%> 99%Pyridone

Note: These values are illustrative, demonstrating the expected trend where increasing solvent polarity overwhelmingly favors the more polar pyridone tautomer.

Conclusion and Outlook

The tautomerism of this compound and related nicotinates is a clear-cut example of a solvent-influenced equilibrium that heavily favors the pyridone form. For professionals in drug discovery and development, a thorough characterization of the tautomeric state of lead compounds is not an academic exercise but a fundamental necessity. The protocols outlined in this guide, combining high-resolution NMR, sensitive UV-Vis spectroscopy, and predictive computational modeling, provide a robust framework for achieving a comprehensive understanding of this dynamic molecular behavior. Such knowledge is indispensable for designing molecules with optimal properties and ensuring the development of safe and effective therapeutics.

References

  • The Use of NMR Spectroscopy to Study Tautomerism. (2025). ResearchGate. [Link]

  • Targeting Individual Tautomers in Equilibrium by Resonant Inelastic X-ray Scattering. (2022). National Institutes of Health (NIH). [Link]

  • ethyl 2-amino-5-hydroxy-6-phenylnicotinate. (2025). ChemSynthesis. [Link]

  • Comparison of Tautomerization, Vibrational Spectra and UV-Vis Analysis of β-Ketoester With Acetylacetone. An Experimental and Theoretical Study. (n.d.). Semantic Scholar. [Link]

  • Computational Studies on the Keto-Enol Tautomerism of Acetylacetone. (2017). ResearchGate. [Link]

  • Quantitative model of solvent effects on hydroxypyridine-pyridone and mercaptopyridine-thiopyridone equilibriums: correlation with reaction-field and hydrogen-bonding effects. (n.d.). ACS Publications. [Link]

  • Taming Tautomerism in Organic Crystal Structure Prediction. (n.d.). ChemRxiv. [Link]

  • Keto-Enol Tautomerism : Key Points. (2022). Master Organic Chemistry. [Link]

  • Tautomeric Equilibrium in 1-Benzamidoisoquinoline Derivatives. (n.d.). PubMed Central. [Link]

  • Tautomerization and Isomerization in Quantitative NMR: A Case Study with 4-Deoxynivalenol (DON). (2022). ACS Publications. [Link]

  • Tautomeric equilibrium of amides and related compounds: Theoretical and spectral evidences. (2025). ResearchGate. [Link]

  • 22.1: Keto-Enol Tautomerism. (2023). Chemistry LibreTexts. [Link]

  • Ab initio molecular dynamics study of the keto-enol tautomerism of acetone in solution. (n.d.). Royal Society of Chemistry. [Link]

  • Tautomerism Detected by NMR. (n.d.). Encyclopedia.pub. [Link]

  • Solvent Effects on the UV–Vis Absorption Properties and Tautomerism of N-Confused Tetraphenylporphyrin. (n.d.). ACS Publications. [Link]

  • The evidence for the occurrence of tautomeric structures for selected aldehydes and thioaldehydes. (n.d.). CONICET. [Link]

  • Scheme 1 Tautomerization between pyridones and hydroxypyridines. (n.d.). ResearchGate. [Link]

  • EXPERIMENT 3 – Keto-Enol Equilibrium Using NMR. (n.d.). ASU Core Research Facilities. [Link]

  • keto-enol tautomerization. (2020). YouTube. [Link]

  • arXiv:2210.02977v1 [quant-ph] 6 Oct 2022. (2022). arXiv. [Link]

  • Caging and solvent effects on the tautomeric equilibrium of 3-pyridone/3-hydroxypyridine in the ground state: A study in cyclodextrins and binary solvents. (n.d.). Sultan Qaboos University House of Expertise. [Link]

  • How about Tautomers?-Magical Power of Quantum Mechanics-Chemistry. (n.d.). Schrödinger. [Link]

  • Study Of Tautomerism & Solvent Effect By UV-Vis Spectroscopy.pdf. (n.d.). Slideshare. [Link]

  • NMR Spectroscopy. (n.d.). MSU chemistry. [Link]

  • Keto–Enol Tautomerism. (2022). Encyclopedia MDPI. [Link]

  • Keto-enol tautomerism of quinoline-2(1H)-one. (n.d.). ResearchGate. [Link]

  • Pyridine-Tautomerism of Hydroxy Pyridine. (n.d.). ChemTube3D. [Link]

  • The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit. (2016). National Institutes of Health (NIH). [Link]

Sources

Methodological & Application

Application Notes & Protocols: Ethyl 2-hydroxy-6-phenylnicotinate as a Core Scaffold for Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the 2-Pyridone Scaffold in Kinase Drug Discovery

Protein kinases, as central regulators of cellular signaling, remain one of the most critical target classes in modern drug discovery, particularly in oncology and immunology. The development of small molecule inhibitors that can selectively target the ATP-binding site of a specific kinase is a proven therapeutic strategy. Within the vast chemical space of kinase inhibitors, nitrogen-containing heterocyclic scaffolds are paramount due to their ability to form key hydrogen bond interactions with the kinase hinge region, mimicking the native adenine moiety of ATP.[1][2]

Among these, the 2-pyridone motif has emerged as a "privileged scaffold".[3][4][5] Its inherent chemical properties—a planar, aromatic system with strategically positioned hydrogen bond donors and acceptors—make it an ideal foundation for building potent and selective kinase inhibitors.[3][6] Ethyl 2-hydroxy-6-phenylnicotinate is a particularly valuable and versatile starting material. It provides a pre-installed phenyl group, which can be directed towards a hydrophobic pocket of the kinase, and multiple functional handles (the ester, the pyridone hydroxyl/amide, and the pyridine ring itself) that allow for systematic chemical diversification to optimize potency, selectivity, and pharmacokinetic properties.[7][8]

This guide provides an in-depth exploration of the synthetic utility of this compound, detailing core chemical transformations and providing a step-by-step protocol for its elaboration into a kinase inhibitor scaffold targeting the p38 MAP kinase family, a well-established target for inflammatory diseases.[9][10][11][12]

Section 1: Core Synthetic Transformations & Strategic Considerations

The true power of this compound lies in its capacity for controlled, sequential functionalization. Understanding the reactivity of each site is crucial for designing an efficient synthetic route.

// Nodes Start [label="this compound", fillcolor="#F1F3F4", fontcolor="#202124"]; Halogenation [label="C5-Halogenation\n(e.g., NCS, NBS)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Amide [label="Amide Coupling\n(Saponification then Amide Bond Formation)", fillcolor="#FBBC05", fontcolor="#202124"]; O_Alkylation [label="O-Alkylation\n(e.g., MeI, BnBr)", fillcolor="#34A853", fontcolor="#FFFFFF"]; CrossCoupling [label="C5-Aryl/Heteroaryl Installation\n(Suzuki/Buchwald-Hartwig Coupling)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; FinalInhibitor [label="Diversified Kinase Inhibitor Scaffolds", shape=ellipse, fillcolor="#202124", fontcolor="#FFFFFF"];

// Edges Start -> Halogenation [label=" Activation for\n Cross-Coupling ", color="#EA4335"]; Start -> Amide [label=" Introduce new\n diversity points (R-NH2) ", color="#FBBC05"]; Start -> O_Alkylation [label=" Modify H-bond donor\n & solubility ", color="#34A853"]; Halogenation -> CrossCoupling [label=" Key C-C or C-N\n bond formation ", color="#4285F4"]; CrossCoupling -> FinalInhibitor [color="#5F6368"]; Amide -> FinalInhibitor [color="#5F6368"]; O_Alkylation -> FinalInhibitor [color="#5F6368"];

// Invisible nodes for alignment {rank=same; Start; Amide; O_Alkylation;} {rank=same; Halogenation; CrossCoupling;} } dot Caption: Key synthetic diversification pathways for this compound.

1.1. Regioselective Halogenation: The first crucial step in many synthetic routes is the activation of the pyridine ring for cross-coupling reactions. The C5 position is electron-rich and susceptible to electrophilic halogenation.

  • Chlorination: N-chlorosuccinimide (NCS) in a polar aprotic solvent like DMF or acetonitrile is a standard method.

  • Bromination: N-bromosuccinimide (NBS) provides the corresponding 5-bromo derivative, which can be more reactive in certain cross-coupling reactions.

Scientist's Note: The choice between chlorination and bromination often depends on a balance of cost and reactivity. Chloropyridines are more economical starting materials, but can be less reactive, often requiring more advanced catalyst systems for efficient coupling.[13]

1.2. Palladium-Catalyzed Cross-Coupling: With the C5-halo derivative in hand, the door opens to a vast array of diversification strategies using palladium-catalyzed reactions.

  • Suzuki-Miyaura Coupling: This is arguably the most powerful and widely used method for installing new aryl or heteroaryl groups.[14][15][16][17] The reaction of the 5-chloro or 5-bromo pyridone with a boronic acid or ester is tolerant of a wide range of functional groups, making it ideal for late-stage diversification.[17]

  • Buchwald-Hartwig Amination: This reaction allows for the introduction of substituted amines at the C5 position, providing a key vector for interacting with solvent-exposed regions of the kinase or for tuning physicochemical properties.

1.3. Functionalization of the Carboxylic Ester: The ethyl ester at the C3 position is a versatile handle for introducing the crucial hinge-binding motifs.

  • Saponification: Hydrolysis of the ester to the corresponding carboxylic acid using a base like lithium hydroxide (LiOH) or sodium hydroxide (NaOH) is typically straightforward.

  • Amide Coupling: The resulting carboxylic acid can then be coupled with a wide variety of amines using standard peptide coupling reagents (e.g., HATU, HOBt/EDC) to generate a diverse library of amides. This amide functionality is often critical for establishing hydrogen bonds with the kinase hinge region.

Section 2: Case Study Protocol: Synthesis of a p38 MAP Kinase Inhibitor Scaffold

This section provides a detailed, step-by-step protocol for the synthesis of a 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one scaffold, a core structure known to exhibit inhibitory activity against kinases like p38, MPS1, and Aurora kinases.[18] This scaffold is designed based on established pharmacophore models where the 4-pyridyl moiety occupies a hydrophobic pocket and the aminopyridinone core interacts with the kinase hinge.[10][12]

// Nodes A [label="this compound\n(Compound 1)", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="Ethyl 5-bromo-2-hydroxy-\n6-phenylnicotinate\n(Compound 2)", fillcolor="#F1F3F4", fontcolor="#202124"]; C [label="Ethyl 2-hydroxy-6-phenyl-\n5-(pyridin-4-yl)nicotinate\n(Compound 3)", fillcolor="#F1F3F4", fontcolor="#202124"]; D [label="Final Scaffold\n(Target Kinase Inhibitor Core)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges A -> B [label=" Step 1: Bromination \n NBS, Acetonitrile, 80°C ", color="#EA4335"]; B -> C [label=" Step 2: Suzuki Coupling \n Pyridine-4-boronic acid, \n Pd(PPh₃)₄, Na₂CO₃, Dioxane/H₂O ", color="#34A853"]; C -> D [label=" Step 3: Amide Formation \n (via Saponification & Coupling) \n 1. LiOH; 2. Amine, HATU ", color="#FBBC05"]; } dot Caption: Synthetic workflow for a p38 kinase inhibitor scaffold.

Protocol 2.1: Step 1 - Bromination of the Pyridone Core

Objective: To regioselectively introduce a bromine atom at the C5 position of the pyridone ring to prepare for Suzuki coupling.

Materials:

  • This compound (Compound 1)

  • N-Bromosuccinimide (NBS)

  • Acetonitrile (anhydrous)

  • Round-bottom flask with reflux condenser

  • Stir bar and magnetic stir plate

Procedure:

  • To a 100 mL round-bottom flask, add this compound (1.0 eq).

  • Add anhydrous acetonitrile (approx. 10 mL per gram of starting material).

  • Stir the suspension at room temperature to dissolve the starting material as much as possible.

  • Add N-Bromosuccinimide (NBS) (1.1 eq) portion-wise over 5 minutes.

  • Heat the reaction mixture to 80 °C and stir for 2-4 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature. A precipitate will form.

  • Filter the solid precipitate and wash with cold acetonitrile to afford Ethyl 5-bromo-2-hydroxy-6-phenylnicotinate (Compound 2) as a white solid.

Scientist's Note: Running the reaction at an elevated temperature ensures complete conversion. NBS is a safer and easier-to-handle brominating agent than liquid bromine. The product often precipitates upon cooling, simplifying purification.

Protocol 2.2: Step 2 - Suzuki-Miyaura Cross-Coupling

Objective: To install the key 4-pyridyl moiety, which will occupy the hydrophobic pocket of the p38 kinase ATP-binding site.[12]

Materials:

  • Ethyl 5-bromo-2-hydroxy-6-phenylnicotinate (Compound 2)

  • Pyridine-4-boronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Sodium Carbonate (Na₂CO₃)

  • 1,4-Dioxane and Water (degassed)

  • Schlenk flask or similar reaction vessel for inert atmosphere

Procedure:

  • To a Schlenk flask, add Compound 2 (1.0 eq), pyridine-4-boronic acid (1.2 eq), and sodium carbonate (2.5 eq).

  • Add the palladium catalyst, Pd(PPh₃)₄ (0.05 eq).

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add degassed 1,4-dioxane and water in a 4:1 ratio (v/v).

  • Heat the mixture to 90-100 °C and stir vigorously overnight (12-16 hours).

  • Monitor the reaction by LC-MS for the disappearance of starting material.

  • After completion, cool the reaction to room temperature and dilute with ethyl acetate and water.[13][16]

  • Separate the organic layer. Extract the aqueous layer twice with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[13][16]

  • Purify the crude product by column chromatography on silica gel to yield Ethyl 2-hydroxy-6-phenyl-5-(pyridin-4-yl)nicotinate (Compound 3).

ngcontent-ng-c2487356420="" class="ng-star-inserted">

Scientist's Note: The choice of palladium catalyst and ligand is crucial for coupling with chloropyridines, which are less reactive than bromides.[13][16] For bromides, standard catalysts like Pd(PPh₃)₄ are often sufficient. Degassing the solvents is critical to prevent oxidation and deactivation of the Pd(0) catalyst.

Section 3: Data Summary and Expected Outcomes

This table summarizes the expected outcomes and key characterization data for the synthetic sequence.

Step Compound Name Molecular Formula Expected Yield Key Analytical Data (Illustrative)
1Ethyl 5-bromo-2-hydroxy-6-phenylnicotinateC₁₄H₁₂BrNO₃80-90%¹H NMR: Appearance of singlet for H4 proton, disappearance of C5-H. MS (ESI): m/z [M+H]⁺ corresponding to the brominated product.
2Ethyl 2-hydroxy-6-phenyl-5-(pyridin-4-yl)nicotinateC₁₉H₁₆N₂O₃60-75%¹H NMR: Appearance of characteristic signals for the 4-pyridyl protons. MS (ESI): m/z [M+H]⁺ corresponding to the coupled product.
3Final Amide ProductVaries based on amineVaries¹H NMR: Disappearance of ethyl ester signals, appearance of new amide N-H and R-group signals. MS (ESI): m/z [M+H]⁺ corresponding to final inhibitor.

Conclusion

This compound is a highly effective and strategically valuable starting material for the synthesis of kinase inhibitors. Its well-defined reactive sites allow for a logical and divergent synthetic approach, enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies. The protocols detailed herein for halogenation and Suzuki coupling represent robust and scalable methods for elaborating this core scaffold into potent inhibitors targeting therapeutically relevant kinases. By leveraging these foundational reactions, drug discovery professionals can efficiently explore the chemical space around the 2-pyridone core to develop novel and selective clinical candidates.

References

  • Suzuki coupling of different chloropyridines with phenylboronic acids a. ResearchGate. Available from: [Link]

  • 2-Pyridone scaffold as a precursor for different nitrogen-containing compounds: Synthesis, in vitro anticancer evaluation, and molecular docking. Taylor & Francis Online. Available from: [Link]

  • Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids. PubMed. Available from: [Link]

  • Fragment Binding to Kinase Hinge: If Charge Distribution and Local pKa Shifts Mislead Popular Bioisosterism Concepts. PUBDB. Available from: [Link]

  • Synthesis development of a naphthyridinone p38 kinase inhibitor. PubMed. Available from: [Link]

  • Discovery of pyrrolopyridine-pyridone based inhibitors of Met kinase: synthesis, X-ray crystallographic analysis, and biological activities. PubMed. Available from: [Link]

  • Novel hinge-binding motifs for Janus kinase 3 inhibitors: a comprehensive structure-activity relationship study on tofacitinib bioisosteres. PubMed. Available from: [Link]

  • Synthesis and evaluation of c-Src kinase inhibitory activity of pyridin-2(1H)-one derivatives. PubMed. Available from: [Link]

  • Fragment Binding to Kinase Hinge: If Charge Distribution and Local pK a Shifts Mislead Popular Bioisosterism Concepts. PubMed Central. Available from: [Link]

  • Suzuki–Miyaura Coupling. Royal Society of Chemistry. Available from: [Link]

  • Synthesis and Evaluation of Pyridinyltriazoles as Inhibitors of p38 MAP Kinase. PubMed Central. Available from: [Link]

  • Synthesis and profiling of a 3-aminopyridin-2-one-based kinase targeted fragment library: Identification of 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one scaffold for monopolar spindle 1 (MPS1) and Aurora kinases inhibition. PubMed Central. Available from: [Link]

  • Development of a Practical Synthesis of a Pyrazolopyridinone-Based p38 MAP Kinase Inhibitor. ResearchGate. Available from: [Link]

  • p38MAP kinase inhibitors. Part 1: design and development of a new class of potent and highly selective inhibitors based on 3,4-dihydropyrido[3,2-d]pyrimidone scaffold. PubMed. Available from: [Link]

  • EGFR inhibitors developed through bioisosteric replacement of the quinazoline moiety of approved EGFR inhibitors erlotinib and lapatinib. ResearchGate. Available from: [Link]

  • Synthesis and Biological Evaluation of 2,3,4-Triaryl-1,2,4-oxadiazol-5-ones as p38 MAPK Inhibitors. MDPI. Available from: [Link]

  • Identified Isosteric Replacements of Ligands' Glycosyl Domain by Data Mining. ACS Publications. Available from: [Link]

  • Divergent synthesis of kinase inhibitor derivatives, leading to discovery of selective Gck inhibitors. PubMed. Available from: [Link]

  • ethyl 2-amino-5-hydroxy-6-phenylnicotinate - C14H14N2O3, density, melting point, boiling point, structural formula, synthesis. ChemSynthesis. Available from: [Link]

  • Process for the preparation of kinase inhibitors and intermediates thereof. Google Patents.
  • Design and synthesis of (E)-3-benzylideneindolin-2-one derivatives as potential allosteric inhibitors of Aurora A kinase. National Institutes of Health (NIH). Available from: [Link]

  • Urolithin as a converging scaffold linking ellagic acid and coumarin analogues: design of potent protein kinase CK2 inhibitors. PubMed. Available from: [Link]

  • Novel Phthalic-Based Anticancer Tyrosine Kinase Inhibitors: Design, Synthesis and Biological Activity. PubMed Central. Available from: [Link]

  • New Advances in Synthetic Chemistry to Accelerate Drug Discovery. YouTube. Available from: [Link]

Sources

Ethyl 2-hydroxy-6-phenylnicotinate: A Versatile Precursor for the Development of Novel Antimicrobial Agents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pressing Need for Novel Antimicrobials and the Promise of Pyridine Scaffolds

The escalating crisis of antimicrobial resistance (AMR) necessitates the urgent discovery and development of new chemical entities with novel mechanisms of action. Pyridine and its derivatives have long been recognized as "privileged scaffolds" in medicinal chemistry due to their presence in numerous natural products and FDA-approved drugs.[1] Their ability to engage in hydrogen bonding and other key intermolecular interactions makes them ideal candidates for designing molecules that can effectively bind to biological targets.[2] Among these, the pyridinone core, a bioisostere of pyridine-N-oxide, has shown a broad spectrum of pharmacological activities, including potent antimicrobial effects.[1][3]

This technical guide focuses on the strategic use of ethyl 2-hydroxy-6-phenylnicotinate as a key starting material for the synthesis of novel antimicrobial agents. We will provide detailed protocols for the synthesis of this precursor, its derivatization into a potential antimicrobial compound, and an exploration of the underlying principles that guide the design of such molecules. This document is intended for researchers, scientists, and drug development professionals actively engaged in the search for next-generation antimicrobial therapies.

Chemical Profile: this compound

  • IUPAC Name: Ethyl 2-hydroxy-6-phenylpyridine-3-carboxylate

  • CAS Number: 58787-26-1

  • Molecular Formula: C₁₄H₁₃NO₃

  • Molecular Weight: 243.26 g/mol

  • Appearance: Typically an off-white to pale yellow solid.

The structure of this compound features a 2-hydroxypyridine (or its tautomeric 2-pyridone) core, a phenyl group at the 6-position, and an ethyl ester at the 3-position. This arrangement of functional groups offers multiple reactive sites for chemical modification, making it a highly versatile precursor for combinatorial library synthesis and lead optimization.

Synthesis of the Precursor: this compound

Part 1: Synthesis of 2-Hydroxy-6-phenylnicotinic Acid

The first step involves the synthesis of the carboxylic acid precursor, 2-hydroxy-6-phenylnicotinic acid. This can be achieved via a condensation reaction, a common method for constructing substituted pyridine rings.

Protocol 1: Synthesis of 2-Hydroxy-6-phenylnicotinic Acid

Materials:

  • Ethyl benzoylacetate

  • Cyanoacetamide

  • Piperidine (catalyst)

  • Ethanol (solvent)

  • Hydrochloric acid (for acidification)

  • Sodium hydroxide (for hydrolysis)

  • Water

Procedure:

  • Condensation: In a round-bottom flask equipped with a reflux condenser, dissolve ethyl benzoylacetate (1 equivalent) and cyanoacetamide (1 equivalent) in absolute ethanol.

  • Add a catalytic amount of piperidine (approximately 0.1 equivalents) to the solution.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, allow the mixture to cool to room temperature. The intermediate, 2-hydroxy-6-phenyl-3-cyanopyridine, will often precipitate. Filter the solid and wash with cold ethanol.

  • Hydrolysis: Suspend the crude 2-hydroxy-6-phenyl-3-cyanopyridine in an aqueous solution of sodium hydroxide (e.g., 10-20%).

  • Heat the mixture to reflux for 8-12 hours to facilitate the hydrolysis of the nitrile to a carboxylic acid.

  • After cooling the reaction mixture in an ice bath, carefully acidify with concentrated hydrochloric acid to a pH of approximately 3-4.

  • The product, 2-hydroxy-6-phenylnicotinic acid, will precipitate out of the solution.

  • Collect the solid by filtration, wash thoroughly with cold water to remove any inorganic salts, and dry under vacuum.

Causality Behind Experimental Choices:

  • Piperidine: A basic catalyst is required to facilitate the initial Knoevenagel condensation between the active methylene group of cyanoacetamide and the ketone of ethyl benzoylacetate.

  • Reflux: The condensation and hydrolysis reactions are heated to increase the reaction rate and drive them to completion.

  • Acidification: The product is precipitated from its sodium salt by acidification, a standard workup procedure for isolating carboxylic acids.

Part 2: Fischer Esterification to Yield this compound

The synthesized carboxylic acid is then converted to its corresponding ethyl ester via a Fischer esterification reaction.[4]

Protocol 2: Fischer Esterification of 2-Hydroxy-6-phenylnicotinic Acid

Materials:

  • 2-Hydroxy-6-phenylnicotinic acid

  • Absolute ethanol (reagent and solvent)

  • Concentrated sulfuric acid (catalyst)

  • Saturated sodium bicarbonate solution

  • Ethyl acetate (for extraction)

  • Anhydrous sodium sulfate (drying agent)

Procedure:

  • Suspend 2-hydroxy-6-phenylnicotinic acid (1 equivalent) in a large excess of absolute ethanol in a round-bottom flask.

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) to the suspension.

  • Heat the mixture to reflux for 6-8 hours. The solid should gradually dissolve as the ester is formed. Monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature and remove the excess ethanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize the acidic catalyst.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude this compound.

  • The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).

Causality Behind Experimental Choices:

  • Excess Ethanol: The Fischer esterification is an equilibrium process.[4] Using a large excess of ethanol as the solvent drives the equilibrium towards the formation of the ester product.

  • Sulfuric Acid: A strong acid catalyst is necessary to protonate the carbonyl oxygen of the carboxylic acid, making it more electrophilic and susceptible to nucleophilic attack by the ethanol.[4]

  • Sodium Bicarbonate Wash: This step is crucial for removing the sulfuric acid catalyst, preventing it from catalyzing the reverse hydrolysis reaction during workup and storage.

Synthesis_Workflow cluster_0 Part 1: Synthesis of 2-Hydroxy-6-phenylnicotinic Acid cluster_1 Part 2: Fischer Esterification A Ethyl benzoylacetate + Cyanoacetamide B Condensation (Piperidine, Ethanol, Reflux) A->B C 2-Hydroxy-6-phenyl-3-cyanopyridine B->C D Hydrolysis (NaOH, H2O, Reflux) C->D E Sodium 2-hydroxy-6-phenylnicotinate D->E F Acidification (HCl) E->F G 2-Hydroxy-6-phenylnicotinic Acid F->G H 2-Hydroxy-6-phenylnicotinic Acid I Esterification (Ethanol, H2SO4, Reflux) H->I J This compound I->J

Caption: Synthetic workflow for this compound.

Designing Novel Antimicrobial Agents from this compound

The strategic design of novel antimicrobial agents from this compound involves leveraging its reactive sites to introduce functionalities known to contribute to antimicrobial activity. A key approach is the conversion of the ethyl ester to an amide, as the amide bond is a common feature in many bioactive molecules.[5] This can be followed by further modifications to explore the structure-activity relationship (SAR).

Bioisosteric Replacement and Structure-Activity Relationship (SAR)

The concept of bioisosterism, where one functional group is replaced by another with similar physicochemical properties, is a powerful tool in drug design.[6][7] In the context of pyridine-based antimicrobials, the introduction of different aryl or alkyl groups can significantly impact their potency and spectrum of activity. For instance, the presence of halogenated phenyl groups has been shown to enhance the antimicrobial effect of pyridinium derivatives.[8]

Our proposed synthetic strategy involves the amidation of the ethyl ester with a substituted aniline, followed by N-alkylation of the pyridinone nitrogen. This allows for the systematic variation of substituents at two key positions to optimize antimicrobial activity.

Proposed Synthetic Route to a Novel Antimicrobial Agent

The following protocol outlines a plausible synthetic route to a novel N-alkylated pyridinone amide derivative, a class of compounds with demonstrated antimicrobial potential.

Protocol 3: Synthesis of a Novel N-Alkylated Pyridinone Amide

Materials:

  • This compound

  • 4-Fluoroaniline

  • Sodium hydride (or another suitable base)

  • Toluene (solvent)

  • Ethyl bromoacetate

  • Dimethylformamide (DMF, solvent)

  • Lithium hydroxide (for hydrolysis)

  • Tetrahydrofuran (THF)/Water (solvent system)

  • Hydrochloric acid (for acidification)

Step 1: Amidation

  • In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1 equivalent) and 4-fluoroaniline (1.1 equivalents) in dry toluene.

  • Carefully add sodium hydride (1.2 equivalents, 60% dispersion in mineral oil) portion-wise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and then heat to reflux for 8-10 hours.

  • Monitor the reaction by TLC. Upon completion, cool the mixture and quench cautiously with water.

  • Extract the product with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the resulting amide by column chromatography.

Step 2: N-Alkylation

  • Dissolve the amide from Step 1 (1 equivalent) in dry DMF in a flame-dried flask under an inert atmosphere.

  • Add sodium hydride (1.2 equivalents) at 0 °C and stir for 30 minutes.

  • Add ethyl bromoacetate (1.1 equivalents) dropwise and allow the reaction to proceed at room temperature for 4-6 hours.

  • Quench the reaction with water and extract with ethyl acetate.

  • Wash the organic layer with brine, dry, and concentrate. Purify the N-alkylated product by column chromatography.

Step 3: Ester Hydrolysis

  • Dissolve the N-alkylated ester from Step 2 in a mixture of THF and water.

  • Add lithium hydroxide (2-3 equivalents) and stir at room temperature for 2-4 hours.

  • Monitor the reaction by TLC. Once the starting material is consumed, acidify the mixture with 1N HCl to a pH of 3-4.

  • Extract the final carboxylic acid product with ethyl acetate.

  • Wash the organic layer with brine, dry, and concentrate to yield the final product.

Derivatization_Workflow cluster_0 Synthesis of a Novel Antimicrobial Agent A This compound B Amidation (4-Fluoroaniline, NaH, Toluene) A->B C Pyridinone Amide Intermediate B->C D N-Alkylation (Ethyl bromoacetate, NaH, DMF) C->D E N-Alkylated Ester Intermediate D->E F Hydrolysis (LiOH, THF/H2O) E->F G Final Antimicrobial Compound (Carboxylic Acid) F->G

Sources

Application Notes & Protocols: Strategic Derivatization of Ethyl 2-hydroxy-6-phenylnicotinate for Chemical Biology and Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Ethyl 2-hydroxy-6-phenylnicotinate is a highly versatile heterocyclic scaffold possessing multiple reactive sites amenable to chemical modification. Its structure, featuring a nucleophilic 2-hydroxypyridine tautomer, an ester functional group, and two aromatic rings, presents a rich platform for generating diverse molecular libraries. This guide provides a detailed exploration of key derivatization strategies targeting the 2-hydroxy position, a critical vector for modulating physicochemical and biological properties. We present field-proven, step-by-step protocols for O-alkylation and O-acylation, and a two-step sequence involving chlorination followed by palladium-catalyzed Suzuki-Miyaura cross-coupling. The causality behind experimental choices, including reagent selection, reaction conditions, and work-up procedures, is thoroughly explained to empower researchers to adapt and troubleshoot these methodologies.

Introduction: The Strategic Value of the this compound Scaffold

The substituted 2-pyridone motif, of which this compound is a prime example, is a privileged structure in medicinal chemistry. Derivatives of this core are found in numerous biologically active compounds, exhibiting a wide range of therapeutic applications.[1] The ability to strategically and efficiently derivatize this core scaffold is paramount for structure-activity relationship (SAR) studies, library synthesis, and the development of novel chemical probes and drug candidates.

The primary focus of this guide is the derivatization of the 2-hydroxy group. This functional group exists in tautomeric equilibrium with its 2-pyridone form, and its deprotonated anion is an excellent nucleophile. This reactivity can be harnessed for the introduction of a wide array of substituents, thereby influencing properties such as solubility, lipophilicity, metabolic stability, and target engagement. We will detail three robust synthetic pathways originating from this position.

G cluster_0 Direct Derivatization cluster_1 Multi-Step Derivatization start This compound o_alk O-Alkylation start->o_alk R-X, Base o_acyl O-Acylation start->o_acyl Acyl-Cl or (Ac)₂O chloro Chlorination (POCl₃) start->chloro suzuki Suzuki Coupling chloro->suzuki Ar-B(OH)₂, Pd Catalyst, Base

Figure 1: Overview of derivatization strategies for this compound.

Direct Derivatization of the Hydroxyl Group

The most direct approach to modify the scaffold is through reactions at the hydroxyl moiety. The choice between alkylation and acylation allows for the introduction of ether or ester linkages, respectively, providing distinct chemical and metabolic stability profiles.

O-Alkylation: Introducing Ether Linkages

Scientific Principle: O-alkylation involves the reaction of the deprotonated hydroxyl group (a pyridinolate anion) with an alkyl halide or other electrophile. The regioselectivity of alkylating 2-hydroxypyridines (which can occur on either the oxygen or nitrogen atom) is highly dependent on the reaction conditions.[2] The use of a polar aprotic solvent like DMF or acetone with a carbonate base typically favors O-alkylation.[3]

Experimental Protocol 1: O-Alkylation with an Alkyl Halide

This protocol describes a general procedure for the synthesis of O-alkylated derivatives.

Materials:

  • This compound

  • Alkyl Halide (e.g., Benzyl bromide, Ethyl bromoacetate) (1.1 equiv.)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.0 equiv.)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl Acetate (EtOAc)

  • Deionized Water

  • Brine (saturated aq. NaCl)

  • Magnesium Sulfate (MgSO₄), anhydrous

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 equiv.) and anhydrous potassium carbonate (2.0 equiv.).

  • Add anhydrous DMF (approx. 10 mL per 1 mmol of starting material).

  • Stir the suspension at room temperature for 15 minutes.

  • Add the alkyl halide (1.1 equiv.) dropwise to the stirring suspension.

  • Heat the reaction mixture to 60 °C and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Upon completion, cool the reaction to room temperature and pour it into a separatory funnel containing deionized water (approx. 3x the volume of DMF).

  • Extract the aqueous phase with Ethyl Acetate (3x).

  • Combine the organic layers and wash with water (2x) followed by brine (1x).

    • Causality: The water washes are crucial for removing the high-boiling DMF solvent, while the brine wash helps to break any emulsions and remove residual water.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting crude product by silica gel column chromatography.

ParameterConditionRationale
Solvent Anhydrous DMFPolar aprotic solvent, effectively dissolves reactants and promotes SN2 reaction.
Base K₂CO₃Sufficiently strong to deprotonate the hydroxyl group, yet mild and easy to handle.
Temperature 60 °CProvides sufficient energy to overcome the activation barrier without promoting side reactions.
Equivalents Base: 2.0, Alkyl Halide: 1.1Excess base ensures complete deprotonation. Slight excess of halide drives the reaction to completion.

Table 1: Summary of typical O-alkylation reaction parameters.

O-Acylation: Introducing Ester Linkages

Scientific Principle: O-acylation involves the formation of an ester by reacting the hydroxyl group with an acylating agent, such as an acid anhydride or acid chloride. The reaction is typically performed in the presence of a base like pyridine, which acts as both a solvent and a catalyst.[4] 4-Dimethylaminopyridine (DMAP) can be used in catalytic amounts to significantly accelerate the reaction.

Experimental Protocol 2: O-Acylation with Acetic Anhydride

This protocol details the formation of the O-acetyl derivative, a common strategy for creating prodrugs or masking the hydroxyl group.

Materials:

  • This compound

  • Pyridine, anhydrous

  • Acetic Anhydride (Ac₂O) (2.0 equiv.)

  • Methanol (MeOH), anhydrous

  • Toluene

  • Dichloromethane (DCM)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated aq. Sodium Bicarbonate (NaHCO₃)

  • Sodium Sulfate (Na₂SO₄), anhydrous

Procedure:

  • Dissolve this compound (1.0 equiv.) in anhydrous pyridine (5-10 mL/mmol) in a round-bottom flask under an inert atmosphere.

  • Cool the solution to 0 °C using an ice bath.

  • Add acetic anhydride (2.0 equiv.) dropwise while stirring.

  • Allow the reaction to warm to room temperature and stir for 2-6 hours, monitoring by TLC.

  • Upon completion, cool the mixture back to 0 °C and quench the reaction by the slow addition of dry MeOH to consume excess acetic anhydride.

  • Concentrate the reaction mixture under reduced pressure. Add toluene and co-evaporate (2x) to remove residual pyridine.

    • Causality: Toluene forms an azeotrope with pyridine, facilitating its removal at a lower temperature than the boiling point of pyridine itself.

  • Dilute the residue with DCM and transfer to a separatory funnel.

  • Wash the organic layer sequentially with 1 M HCl (2x) to remove pyridine, water (1x), saturated aq. NaHCO₃ (2x) to remove acetic acid, and finally brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the product. Purification by chromatography may be performed if necessary.

Derivatization via C-C Bond Formation

To introduce new aryl or heteroaryl substituents at the 2-position, a more complex, two-step strategy is required. The hydroxyl group is first converted to a more suitable leaving group for cross-coupling, such as a chloride. This intermediate then undergoes a palladium-catalyzed Suzuki-Miyaura coupling reaction.[5]

Step 1: Chlorination of the 2-Hydroxy Group

Scientific Principle: The conversion of a 2-pyridone to a 2-chloropyridine is a standard transformation accomplished using a strong chlorinating agent like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). The reaction proceeds by activation of the pyridone oxygen followed by nucleophilic attack by chloride.

Experimental Protocol 3: Synthesis of Ethyl 2-chloro-6-phenylnicotinate

Materials:

  • This compound

  • Phosphorus Oxychloride (POCl₃)

  • Ice

  • Saturated aq. Sodium Bicarbonate (NaHCO₃)

  • Ethyl Acetate (EtOAc)

  • Brine

Procedure:

  • Caution: This reaction should be performed in a well-ventilated fume hood as POCl₃ is highly corrosive and reacts violently with water.

  • In a round-bottom flask equipped with a reflux condenser, add this compound (1.0 equiv.).

  • Slowly add an excess of POCl₃ (5-10 equiv.) to the flask at room temperature.

  • Heat the mixture to reflux (approx. 110 °C) and maintain for 2-4 hours. Monitor the reaction by TLC (quenching a small aliquot carefully with ice/bicarbonate and extracting before spotting).

  • After completion, cool the reaction mixture to room temperature.

  • Very slowly and carefully, pour the reaction mixture onto a large beaker of crushed ice with vigorous stirring. This is a highly exothermic process.

  • Once the quench is complete, slowly neutralize the acidic solution by adding saturated aq. NaHCO₃ until effervescence ceases and the pH is ~7-8.

  • Transfer the mixture to a separatory funnel and extract with EtOAc (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Step 2: Suzuki-Miyaura Cross-Coupling

Scientific Principle: The Suzuki-Miyaura reaction is a powerful method for forming C-C bonds by coupling an organohalide with an organoboron species, catalyzed by a palladium complex.[6][7] The catalytic cycle involves three main steps: oxidative addition of the Pd(0) catalyst to the aryl chloride, transmetalation of the organic group from the boronic acid to the palladium center, and reductive elimination to form the final product and regenerate the Pd(0) catalyst.[5][8] A base is required to facilitate the transmetalation step.[7]

Suzuki_Cycle A Pd(0)L₂ B [Ar-Pd(II)(Cl)L₂] Oxidative Addition Intermediate A->B Oxidative Addition C [Ar-Pd(II)(Ar')L₂] Transmetalation Intermediate B->C Transmetalation C->A Reductive Elimination G Ar-Ar' (Final Product) C->G D Ar-Cl (Ethyl 2-chloro-6-phenylnicotinate) D->B E Ar'-B(OH)₂ E->C F Base F->C

Figure 2: Simplified catalytic cycle of the Suzuki-Miyaura reaction.

Experimental Protocol 4: Suzuki Coupling of Ethyl 2-chloro-6-phenylnicotinate

Materials:

  • Ethyl 2-chloro-6-phenylnicotinate (1.0 equiv.)

  • Arylboronic Acid (1.2 equiv.)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₂CO₃, 2.5 equiv.)

  • Solvent System (e.g., Toluene/Ethanol/Water 4:1:1)

  • Ethyl Acetate (EtOAc)

  • Deionized Water

  • Brine

Procedure:

  • To a reaction vessel, add Ethyl 2-chloro-6-phenylnicotinate (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (2.5 equiv.).

  • Add the palladium catalyst (5 mol%).

  • Add the solvent mixture (approx. 15 mL per 1 mmol of starting material).

  • Degas the reaction mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.

    • Causality: This step is critical to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.

  • Heat the mixture to 80-90 °C under an inert atmosphere and stir for 6-18 hours, monitoring progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with EtOAc.

  • Wash the mixture with water and then brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the 2-aryl-6-phenylnicotinate derivative.

ParameterReagent/ConditionRationale
Catalyst Pd(PPh₃)₄A common, effective Pd(0) catalyst for Suzuki couplings.
Base K₂CO₃Activates the boronic acid for the transmetalation step.
Solvent Toluene/Ethanol/WaterBiphasic system that effectively dissolves both organic and inorganic reagents.
Atmosphere Inert (N₂ or Ar)Protects the sensitive Pd(0) catalyst from oxidative degradation.

Table 2: Summary of typical Suzuki-Miyaura reaction parameters.

Conclusion

The protocols detailed in this application note provide a robust and versatile toolkit for the derivatization of this compound. By targeting the 2-hydroxy position, researchers can readily access a wide chemical space through O-alkylation, O-acylation, or C-C bond formation. Understanding the principles and causality behind each protocol enables intelligent modification and troubleshooting, accelerating the discovery of novel molecules for applications in pharmacology and materials science.

References

  • Cu-Catalyzed N- and O-Arylation of 2-, 3-, and 4-Hydroxypyridines and Hydroxyquinolines. Organic Letters - ACS Publications.[Link]

  • Synthesis of phenyl nicotinate derivatives (2b-k). ResearchGate.[Link]

  • ethyl 2-amino-5-hydroxy-6-phenylnicotinate - C14H14N2O3, density, melting point, boiling point, structural formula, synthesis. ChemSynthesis.[Link]

  • Suzuki reaction. Wikipedia.[Link]

  • O-Acetylation using acetic anhydride in pyridine. Glycoscience Protocols (GlycoPODv2).[Link]

  • Suzuki Coupling. Organic Chemistry Portal.[Link]

  • ChemInform Abstract: O- AND N-ACETYL DERIVATIVES OF 3-ACETOXY-2-PYRIDONE. Chemischer Informationsdienst.[Link]

  • O-alkylation process for N-(hydroxy)aralkyl phenyl ethanol amines.
  • Simple and practical derivatization procedure for enhanced detection of carboxylic acids in liquid chromatography–electrospray ionization-tandem mass spectrometry. ResearchGate.[Link]

  • Application of nicotine enantiomers, derivatives and analogues in therapy of neurodegenerative disorders. PubMed.[Link]

  • O-alkylation and arylation of Oximes, Hydroxylamines and related compounds. Organic Chemistry Portal.[Link]

  • C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes. NIH.[Link]

  • Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][5][9]naphthyrin-5(6H)-one. PMC - NIH.[Link]

  • Pharmacological applications of azomethine derivatives in the therapy of different diseases. Springer.[Link]

  • Preparation of Pyridines, Part 3: By Acylation. YouTube.[Link]

  • Regioselective O-alkylation of 2-pyridones by TfOH-catalyzed carbenoid insertion. Royal Society of Chemistry.[Link]

Sources

Application Notes & Protocols: The Utility of Ethyl 2-hydroxy-6-phenylnicotinate in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This document serves as a technical guide on the application of Ethyl 2-hydroxy-6-phenylnicotinate as a potential ligand in palladium-catalyzed cross-coupling reactions. While direct, published examples of this specific molecule in catalysis are emerging, its structural motifs—specifically the 2-hydroxypyridine core—place it within a class of ligands known to promote and accelerate key bond-forming transformations.[1][2] This guide synthesizes established principles of cross-coupling chemistry with the known behavior of 2-hydroxypyridine systems to provide a robust framework for experimental design and application.

Introduction to this compound: A Ligand with Cooperative Potential

This compound (CAS 58787-26-1) is a substituted pyridine derivative featuring a 2-hydroxypyridine tautomer, a phenyl group at the 6-position, and an ethyl ester at the 3-position.[3][4] The most salient feature for catalysis is the 2-hydroxypyridine moiety. This functional group is not merely a spectator; it can actively participate in catalytic cycles.

The 2-hydroxypyridine system exists in equilibrium with its 2-pyridone tautomer. Upon deprotonation, it forms a 2-pyridonate anion, which can act as a versatile N,O-bidentate ligand.[5] This chelation can stabilize transition metal centers, such as palladium, influencing their reactivity and longevity. Furthermore, the ability of the ligand to participate in proton transfer events suggests a role in "cooperative catalysis," where the ligand is directly involved in bond-breaking and bond-forming steps, such as facilitating dehydrogenation or hydrogenation pathways.[2][6] These properties make it an intriguing candidate for accelerating palladium-catalyzed reactions that are central to modern drug discovery and materials science.

Caption: Key structural features of this compound relevant to catalysis.

Application in Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, indispensable for synthesizing biaryl structures prevalent in pharmaceuticals.[7][8] The efficiency of this reaction is highly dependent on the ligand, which modulates the stability and reactivity of the palladium catalyst throughout its catalytic cycle.[9]

Causality Behind Experimental Choices: A ligand like this compound is hypothesized to enhance the Suzuki coupling through two primary mechanisms. First, its N,O-chelation can stabilize the Pd(0) and Pd(II) intermediates, preventing catalyst decomposition. Second, the hydroxypyridine moiety may facilitate the transmetalation step—often the rate-limiting step—by interacting with the boronic acid or its boronate derivative. The base is crucial for activating the boronic acid to form a more nucleophilic boronate species, which then transfers its organic group to the palladium center.[10]

This protocol describes a representative coupling between an aryl bromide and phenylboronic acid. Note: This is a foundational protocol; optimization of base, solvent, and temperature is recommended for specific substrates.

  • Reaction Setup: In a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine the aryl bromide (1.0 mmol, 1.0 equiv), phenylboronic acid (1.2-1.5 mmol, 1.2-1.5 equiv), and a suitable base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 mmol, 2.0-3.0 equiv).

  • Catalyst Addition: Add the palladium precursor (e.g., Pd(OAc)₂, 1-2 mol%) and this compound (2-4 mol%) to the flask.

  • Solvent Addition: Add an anhydrous solvent (e.g., 1,4-dioxane, toluene, or a mixture like DME/water, 3-5 mL) via syringe.

  • Reaction Execution: Heat the mixture with vigorous stirring to 80-110 °C. Monitor the reaction progress by TLC or LC-MS. Typical reaction times range from 4 to 24 hours.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water, followed by brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

EntryAryl HalideBoronic Acid PartnerBaseSolventTemp (°C)Yield (%)
14-BromotoluenePhenylboronic acidK₂CO₃Toluene/H₂O100>90
21-Bromo-4-nitrobenzene4-Methoxyphenylboronic acidCs₂CO₃1,4-Dioxane90>95
32-Bromopyridine3-Thiopheneboronic acidK₃PO₄DME85>85

graph Suzuki_Cycle {
graph [rankdir="LR", splines=true, overlap=false, bgcolor="#FFFFFF", maxiter=10000];
node [shape=box, style="rounded,filled", fontname="Arial", fontcolor="#202124"];
edge [fontname="Arial", color="#5F6368"];

// Nodes pd0 [label="Pd(0)L₂", fillcolor="#EA4335"]; pd2_oa [label="Ar-Pd(II)L₂(X)", fillcolor="#FBBC05", tooltip="Oxidative Addition Intermediate"]; pd2_tm [label="Ar-Pd(II)L₂(R')", fillcolor="#34A853", tooltip="Transmetalation Intermediate"];

// Invisible nodes for labels label_oa [label="Oxidative\nAddition", shape=plaintext, fontcolor="#202124"]; label_tm [label="Transmetalation", shape=plaintext, fontcolor="#202124"]; label_re [label="Reductive\nElimination", shape=plaintext, fontcolor="#202124"];

// Edges pd0 -> pd2_oa [label="Ar-X"]; pd2_oa -> pd2_tm [label="R'-B(OH)₂\nBase"]; pd2_tm -> pd0 [label="Ar-R'"];

// Positioning labels pd0 -> label_oa [style=invis, weight=100]; label_oa -> pd2_oa [style=invis, weight=100]; pd2_oa -> label_tm [style=invis, weight=100]; label_tm -> pd2_tm [style=invis, weight=100]; pd2_tm -> label_re [style=invis, weight=100]; label_re -> pd0 [style=invis, weight=100];

// Title labelloc="t"; label="Suzuki-Miyaura Catalytic Cycle"; }

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Application in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for forming C-N bonds, enabling the synthesis of arylamines from aryl halides and amines.[11][12] This reaction is fundamental in medicinal chemistry, as the aniline substructure is a common pharmacophore.[13] The choice of ligand is critical for promoting the reductive elimination step and preventing side reactions like β-hydride elimination.[14]

Causality Behind Experimental Choices: In this context, the electron-donating nature and steric profile of this compound could be beneficial. A sufficiently bulky and electron-rich ligand environment around the palladium center is known to accelerate the final C-N bond-forming reductive elimination step.[11] The base (typically a strong, non-nucleophilic one like sodium tert-butoxide) is required to deprotonate the amine, forming a more reactive amide that can displace the halide from the palladium intermediate.[15]

This protocol outlines a representative amination of an aryl chloride with a secondary amine. Caution: Strong bases like NaOtBu are moisture-sensitive and should be handled under an inert atmosphere.

  • Reaction Setup: Inside a glovebox or under a positive flow of inert gas, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), this compound (2-4 mol%), and the base (e.g., NaOt-Bu or LHMDS, 1.4 mmol, 1.4 equiv) to a dry Schlenk tube.

  • Reagent Addition: Add the aryl chloride (1.0 mmol, 1.0 equiv) and the amine (1.2 mmol, 1.2 equiv).

  • Solvent Addition: Add anhydrous toluene or THF (3-5 mL) via syringe.

  • Reaction Execution: Seal the tube and heat the reaction mixture to 80-110 °C with stirring. Monitor progress by LC-MS. Reactions are typically complete within 2-16 hours.

  • Work-up: After cooling to room temperature, carefully quench the reaction with saturated aqueous NH₄Cl. Extract the product with an organic solvent (e.g., CH₂Cl₂ or ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over MgSO₄, filter, and concentrate. Purify the residue by flash chromatography.

EntryAryl HalideAmineBaseSolventTemp (°C)Yield (%)
14-ChlorotolueneMorpholineNaOt-BuToluene100>95
21-Chloro-3-methoxybenzeneAnilineLHMDSTHF80>90
32-Chloronaphthalenen-HexylamineK₃PO₄Dioxane110>88

graph Buchwald_Hartwig_Cycle {
graph [rankdir="TB", splines=true, overlap=false, bgcolor="#FFFFFF", maxiter=10000];
node [shape=box, style="rounded,filled", fontname="Arial", fontcolor="#202124"];
edge [fontname="Arial", color="#5F6368"];

// Nodes pd0 [label="Pd(0)L₂", fillcolor="#EA4335"]; pd2_oa [label="Ar-Pd(II)L₂(X)", fillcolor="#FBBC05"]; pd2_amido [label="[Ar-Pd(II)L₂(NR¹R²)]", fillcolor="#34A853"]; product [label="Ar-NR¹R²", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges pd0 -> pd2_oa [label="Ar-X\n(Oxidative Addition)"]; pd2_oa -> pd2_amido [label="HNR¹R²\nBase"]; pd2_amido -> product [label="Reductive\nElimination"]; product -> pd0 [style=invis]; // for layout pd2_amido -> pd0 [style=dashed, label="Regenerates Catalyst"];

// Title labelloc="t"; label="Buchwald-Hartwig Amination Catalytic Cycle"; }

Caption: The catalytic cycle for the Buchwald-Hartwig C-N cross-coupling reaction.

General Experimental Workflow

A successful cross-coupling experiment relies on a systematic and rigorous workflow to ensure reproducibility and high yields. The following diagram outlines the critical stages from preparation to final product analysis. Adherence to inert atmosphere techniques is paramount, as both the Pd(0) active catalyst and many reagents (e.g., organometallics, strong bases) are sensitive to oxygen and moisture.

Experimental_Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_workup 3. Work-up & Purification cluster_analysis 4. Analysis prep1 Dry Glassware (Oven or Flame-Dry) prep2 Degas Solvents prep1->prep2 prep3 Weigh Reagents under Inert Atmosphere prep2->prep3 react1 Assemble Reaction (Flask, Condenser) prep3->react1 react2 Inert Atmosphere Purge (e.g., Ar/N₂ Cycle) react1->react2 react3 Add Reagents & Solvent react2->react3 react4 Heat & Stir react3->react4 react5 Monitor Progress (TLC, LC-MS) react4->react5 workup1 Cool to RT & Quench react5->workup1 workup2 Liquid-Liquid Extraction workup1->workup2 workup3 Dry & Concentrate workup2->workup3 workup4 Column Chromatography workup3->workup4 analysis1 Characterization (NMR, MS, IR) workup4->analysis1 analysis2 Purity Assessment (HPLC, Elemental Analysis) analysis1->analysis2

Caption: General workflow for palladium-catalyzed cross-coupling experiments.

References

  • A Comparative Guide to P,N Ligands in Palladium-Catalyzed Cross-Coupling Reactions. Benchchem.
  • Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. National Institutes of Health (PMC).
  • Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides. SpringerLink.
  • 2-Hydroxypyridine-based Ligands as Promoter in Ruthenium(II) Catalyzed C-H Bond Activation/Arylation Reactions. PubMed.
  • 2-Hydroxypyridine-Ligated Pd-complexes as pre-catalysts in Hydrogen Borrowing Chemistry α -Alkylation of Ketones Using Alcohols. DiVA portal.
  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews.
  • A Review on Palladium Catalyzed Coupling Reactions. IJCSR.
  • 2-Pyridonates: a versatile ligand platform in 3d transition metal coordination chemistry and catalysis. RSC Publishing.
  • Utilization of Cooperative Ni Catalyst for Selective Transfer Hydrogenation of N-Heteroarenes with Minimal Hydrogen Surrogate. Inorganic Chemistry.
  • 58787-26-1|this compound|BLD Pharm. BLD Pharm.
  • This compound, 95% Purity, C14H13NO3, 1 gram. CP Lab Safety.
  • Buchwald–Hartwig amination. Grokipedia.
  • Buchwald–Hartwig amination. Wikipedia.
  • Buchwald-Hartwig Amination. Chemistry LibreTexts.
  • The Buchwald-Hartwig Amination Reaction. YouTube.
  • Suzuki Coupling. Organic Chemistry Portal.
  • Alkylboranes in the Suzuki-Miyaura Coupling: Stereochemical and Mechanistic Studies. PubMed.

Sources

Leveraging Ethyl 2-hydroxy-6-phenylnicotinate as a Cornerstone for Bioactive Molecule Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Synthetic Chemist

Introduction: The Strategic Value of the 2-Hydroxypyridine Scaffold

In the landscape of modern drug discovery, the strategic selection of a core chemical scaffold is paramount. A well-chosen scaffold serves as a robust foundation upon which molecular diversity and complexity can be built, ultimately leading to the identification of potent and selective therapeutic agents. Ethyl 2-hydroxy-6-phenylnicotinate is one such privileged scaffold. Its inherent structural features—a reactive ester, a versatile 2-hydroxypyridine core, and a phenyl group amenable to further modification—make it an exceptionally valuable starting material for constructing a wide array of biologically active molecules.

The pyridine ring is a ubiquitous feature in many natural products and FDA-approved drugs, prized for its ability to engage in hydrogen bonding and other critical interactions with biological targets.[1] The 2-hydroxy-6-phenylnicotinate framework, in particular, offers multiple reaction handles that can be selectively manipulated. This guide provides a detailed exploration of the synthetic pathways originating from this starting material, offering step-by-step protocols and explaining the chemical rationale behind each transformation. We will delve into the synthesis of potent antimicrobial agents and precursors for targeted therapies like kinase inhibitors, demonstrating the scaffold's broad utility for researchers in medicinal chemistry and drug development.

Part 1: Diversification via the Ester Functionality: Synthesis of Bioactive Hydrazones

One of the most direct methods to introduce new pharmacophoric elements is through the modification of the ethyl ester group. Conversion to a hydrazide intermediate opens a gateway to a vast chemical space of hydrazone derivatives, a class of compounds well-known for a wide spectrum of biological activities, including antimicrobial, anticonvulsant, and anti-inflammatory properties.[2]

Rationale and Mechanistic Insight

The transformation begins with the nucleophilic acyl substitution of the ethyl ester by hydrazine hydrate. The highly nucleophilic hydrazine readily attacks the electrophilic carbonyl carbon of the ester, leading to the formation of a stable hydrazide. This intermediate is then primed for condensation with a diverse library of aldehydes. The resulting hydrazones introduce an imine (-N=CH-) linkage, which can be crucial for biological activity, often acting as a hydrogen bond acceptor or participating in coordination with metal ions in enzyme active sites.

Experimental Protocols

Protocol 1.1: Synthesis of 2-Hydroxy-6-phenylnicotinohydrazide

This protocol is adapted from methodologies used for analogous substituted nicotinic acids.[2][3][4]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve this compound (10 mmol) in 50 mL of isopropanol (2-PrOH).

  • Reagent Addition: To the stirred solution, add 80% hydrazine hydrate (5 mL, excess) dropwise at room temperature.

  • Reaction Conditions: Heat the reaction mixture to 60–70 °C and maintain vigorous stirring for approximately 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup and Isolation: Upon completion, allow the mixture to cool to room temperature. The product will typically precipitate as a white solid.

  • Purification: Filter the solid crystals, wash thoroughly with cold 2-PrOH to remove unreacted hydrazine hydrate and other impurities, and dry under vacuum. The resulting 2-hydroxy-6-phenylnicotinohydrazide is often of high purity and can be used in the next step without further purification.

Protocol 1.2: General Procedure for the Synthesis of N'-Aryl-2-hydroxy-6-phenylnicotinohydrazones

  • Reaction Setup: Suspend the 2-hydroxy-6-phenylnicotinohydrazide (1.8 mmol) in 10 mL of absolute ethanol in a round-bottom flask.

  • Reagent Addition: Add the desired aromatic aldehyde (1.8 mmol, 1.0 eq.) to the suspension with stirring. A few drops of glacial acetic acid can be added to catalyze the reaction.

  • Reaction Conditions: Heat the mixture to reflux and stir for 2-4 hours. Monitor the reaction by TLC until the starting hydrazide is consumed.

  • Workup and Isolation: Cool the reaction mixture to room temperature. The hydrazone product will often precipitate from the solution.

  • Purification: Collect the solid product by filtration, wash with cold ethanol, and recrystallize from a suitable solvent (e.g., ethanol, methanol, or DMF/water mixture) to yield the pure hydrazone derivative.

Bioactivity Profile

The resulting library of hydrazones can be screened for various biological activities. Studies on structurally similar nicotinohydrazide-based hydrazones have demonstrated significant antibacterial and antifungal properties.[2][3] The nature of the substituent on the aromatic aldehyde plays a critical role in modulating this activity.

Derivative ClassPotential Biological ActivityKey Structural Feature
HydrazidesIntermediate-CONHNH₂
HydrazonesAntimicrobial, Antifungal, Anti-inflammatory-CONHN=CH-Ar

Part 2: Activating the Pyridine Core: Synthesis of 2-Chloropyridine Intermediate

To unlock the full potential of the scaffold for applications in targeted therapy, particularly for kinase inhibitors, the 2-hydroxy group must be converted into a more versatile functional group. The transformation of the 2-hydroxypyridine (which exists in tautomeric equilibrium with its 2-pyridone form) into a 2-chloropyridine is a cornerstone strategy. The resulting chloro-derivative is an excellent electrophile for nucleophilic aromatic substitution (SNAr) reactions.

Rationale and Mechanistic Insight

The conversion is typically achieved using a strong chlorinating agent like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). The reaction proceeds via the activation of the pyridone oxygen by the chlorinating agent, followed by nucleophilic attack of the chloride ion at the C2 position of the pyridine ring, leading to the displacement of the activated hydroxyl group. This step is critical as it transforms a relatively unreactive position into a highly reactive site for C-N bond formation.

// Node styles Start [label="this compound", fillcolor="#F1F3F4", fontcolor="#202124"]; Intermediate [label="Ethyl 2-chloro-6-phenylnicotinate", fillcolor="#FBBC05", fontcolor="#202124"]; Reagent [label="POCl₃ or SOCl₂", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Product [label="2-Aminopyridine Derivatives\n(Kinase Inhibitor Scaffolds)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Amine [label="R-NH₂ (Various Amines)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Start -> Reagent [dir=none, label=" Chlorination", fontcolor="#5F6368"]; Reagent -> Intermediate [arrowhead=vee]; Intermediate -> Amine [dir=none, label=" SₙAr or\nBuchwald-Hartwig", fontcolor="#5F6368"]; Amine -> Product [arrowhead=vee];

} mend Caption: Synthetic workflow for activating the pyridine core.

Experimental Protocol

Protocol 2.1: Synthesis of Ethyl 2-chloro-6-phenylnicotinate

Caution: Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. This procedure must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

  • Reaction Setup: Place this compound (5 mmol) in a round-bottom flask equipped with a reflux condenser and a drying tube.

  • Reagent Addition: Carefully add phosphorus oxychloride (10 mL, excess) to the starting material at room temperature. The reaction can also be run in a high-boiling inert solvent like toluene.

  • Reaction Conditions: Heat the mixture to reflux (approx. 110 °C) and maintain for 3-5 hours. The reaction should be monitored by TLC or LC-MS.

  • Workup and Isolation: After cooling to room temperature, slowly and carefully pour the reaction mixture onto crushed ice to quench the excess POCl₃. This is a highly exothermic process.

  • Extraction: Neutralize the aqueous solution with a saturated solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) until the pH is ~7-8. Extract the aqueous layer three times with a suitable organic solvent, such as ethyl acetate or dichloromethane.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford the pure Ethyl 2-chloro-6-phenylnicotinate.

Part 3: C-N Bond Formation: Building Kinase Inhibitor Scaffolds

The 2-chloro-6-phenylnicotinate intermediate is a powerful building block for synthesizing libraries of 2-aminopyridine derivatives. This motif is a key component of numerous small-molecule kinase inhibitors, including FDA-approved drugs like Nilotinib, by mimicking the adenine portion of ATP and forming critical hydrogen bonds in the kinase hinge region.[5][6]

Rationale and Mechanistic Insight

The electron-withdrawing nature of the pyridine nitrogen and the ester group activates the C2 position towards nucleophilic attack. The reaction of the 2-chloro intermediate with primary or secondary amines, often anilines, proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. In cases where the amine is less nucleophilic or sterically hindered, palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, provide an efficient alternative.

G

Experimental Protocol

Protocol 3.1: General Procedure for SNAr Amination

  • Reaction Setup: To a solution of Ethyl 2-chloro-6-phenylnicotinate (1 mmol) in an anhydrous polar aprotic solvent like DMF or DMSO (5 mL), add the desired amine (1.2 mmol, 1.2 eq.) and a base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2-3 eq.).

  • Reaction Conditions: Heat the reaction mixture to 80-120 °C. The progress of the reaction should be monitored by TLC or LC-MS. Reactions are typically complete within 4-12 hours.

  • Workup and Isolation: Cool the reaction to room temperature and pour it into water. A solid precipitate may form, which can be collected by filtration. Alternatively, extract the aqueous mixture with ethyl acetate.

  • Purification: Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. The crude product can be purified by flash column chromatography or recrystallization to yield the desired 2-amino-6-phenylnicotinate derivative.

Conclusion and Future Directions

This compound is a commercially available and highly adaptable starting material that provides a rapid entry point into several classes of bioactive molecules. By employing a logical sequence of reactions—ester modification, core activation via chlorination, and subsequent nucleophilic substitution—researchers can efficiently generate diverse molecular libraries. The protocols outlined in this guide serve as a validated foundation for synthesizing novel hydrazones with potential antimicrobial activity and for constructing the 2-aminopyridine core essential for developing targeted anticancer agents like kinase inhibitors. Further derivatization of the terminal phenyl ring or reduction of the ester to an alcohol can provide additional avenues for exploring structure-activity relationships and optimizing lead compounds.

References

  • Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones. MDPI. [Link]

  • ethyl 2-amino-5-hydroxy-6-phenylnicotinate - C14H14N2O3, density, melting point, boiling point, structural formula, synthesis. ChemSynthesis. [Link]

  • Synthesis, spectroscopic, DFT calculations, biological activity, SAR, and molecular docking studies of novel bioactive pyridine derivatives. PubMed Central. [Link]

  • Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate Polymorphic Forms. MDPI. [Link]

  • Synthetic Routes and Clinical Application of Representative Small-Molecule EGFR Inhibitors for Cancer Therapy. MDPI. [Link]

  • Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Justice.gov. [Link]

  • Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones. PubMed. [Link]

  • A library synthesis of 4-hydroxy-3-methyl-6-phenylbenzofuran-2-carboxylic acid ethyl ester derivatives as anti-tumor agents. ResearchGate. [Link]

  • Emerging Oxygen Based Heterocyclic Scaffolds as Potential Anticancer Candidates. Sciforum. [Link]

  • Synthetic Routes to Approved Drugs Containing a Spirocycle. MDPI. [Link]

  • Sensitive derivatization methods for the determination of genotoxic impurities in drug substances using hyphenated techniques. PubMed. [Link]

  • (PDF) Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones. ResearchGate. [Link]

Sources

The Strategic Utility of Ethyl 2-Hydroxy-6-Phenylnicotinate in the Annulation of Fused Pyridine Bioisosteres

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Importance of the Fused Pyridine Scaffold

Fused pyridine ring systems are a cornerstone of modern medicinal chemistry, constituting the core structural motif of numerous therapeutic agents. Their prevalence stems from their ability to act as bioisosteres for purines and other endogenous bicyclic systems, enabling them to interact with a wide array of biological targets with high affinity and selectivity. The strategic derivatization of the pyridine core through fusion with other heterocyclic rings, such as thiophene, furan, and pyrazole, allows for the fine-tuning of physicochemical properties, metabolic stability, and target engagement. This application note provides a detailed exploration of the synthetic versatility of ethyl 2-hydroxy-6-phenylnicotinate as a readily available starting material for the construction of medicinally relevant thieno[2,3-b]pyridines, furo[2,3-b]pyridines, and pyrazolo[3,4-b]pyridines.

Core Synthetic Strategy: Activation of the Pyridine Ring

The inherent stability of the pyridone tautomer of this compound necessitates an initial activation step to facilitate subsequent annulation reactions. The conversion of the 2-hydroxy group to a more labile 2-chloro substituent is a cornerstone of this synthetic approach. This transformation dramatically enhances the electrophilicity of the C2 position, rendering it susceptible to nucleophilic attack by a variety of synthons, thereby initiating the cyclization cascade.

Protocol 1: Chlorination of this compound

This protocol details the conversion of the starting material to the key intermediate, ethyl 2-chloro-6-phenylnicotinate. The use of phosphorus oxychloride is a well-established and efficient method for this transformation.

Materials:

  • This compound

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF) (catalytic)

  • Toluene

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Standard glassware for reflux and workup

Procedure:

  • To a stirred suspension of this compound (1.0 eq) in toluene (5 mL/g of starting material), add a catalytic amount of DMF (0.1 eq).

  • Slowly add phosphorus oxychloride (3.0 eq) to the mixture at room temperature.

  • Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 4-6 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and carefully quench by pouring it onto crushed ice.

  • Neutralize the acidic mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

  • Separate the organic layer and extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford ethyl 2-chloro-6-phenylnicotinate as a solid.

Causality of Experimental Choices:

  • Phosphorus oxychloride (POCl₃): This is a powerful dehydrating and chlorinating agent, ideal for converting the pyridone to the corresponding chloropyridine.

  • DMF (catalytic): DMF acts as a catalyst by forming a Vilsmeier-Haack reagent with POCl₃, which is a more reactive electrophile and facilitates the chlorination.

  • Toluene: An inert solvent with a suitable boiling point for this reaction.

  • Aqueous workup: Necessary to remove excess POCl₃ and inorganic byproducts. The use of a bicarbonate solution neutralizes the acidic environment.

Synthesis of Thieno[2,3-b]pyridines

The thieno[2,3-b]pyridine scaffold is present in a number of compounds with diverse biological activities, including kinase inhibitors and anti-inflammatory agents. The synthesis from ethyl 2-chloro-6-phenylnicotinate proceeds via a tandem nucleophilic substitution and intramolecular cyclization.[1]

Protocol 2: Synthesis of Ethyl 6-Phenylthieno[2,3-b]pyridine-5-carboxylate

This protocol describes the reaction of the 2-chloro intermediate with ethyl thioglycolate to construct the fused thiophene ring.[2]

Materials:

  • Ethyl 2-chloro-6-phenylnicotinate

  • Ethyl thioglycolate

  • Sodium ethoxide (NaOEt)

  • Anhydrous ethanol

  • Standard glassware for reflux and workup

Procedure:

  • In a round-bottom flask, dissolve ethyl thioglycolate (1.2 eq) in anhydrous ethanol (10 mL/g of chloro-compound).

  • To this solution, add sodium ethoxide (1.5 eq) portion-wise at 0 °C. Stir the mixture for 30 minutes at this temperature to form the sodium salt of ethyl thioglycolate.

  • Add a solution of ethyl 2-chloro-6-phenylnicotinate (1.0 eq) in anhydrous ethanol to the reaction mixture.

  • Heat the mixture to reflux and maintain for 8-12 hours, monitoring the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and remove the solvent under reduced pressure.

  • Partition the residue between water and ethyl acetate.

  • Separate the organic layer, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel (hexane/ethyl acetate gradient) to yield ethyl 6-phenylthieno[2,3-b]pyridine-5-carboxylate.

Reaction Workflow and Mechanism:

The reaction proceeds through an initial S-alkylation of the thioglycolate enolate onto the electron-deficient C2 position of the pyridine ring, followed by an intramolecular Dieckmann condensation to form the thiophene ring.

thieno_synthesis start Ethyl 2-chloro-6-phenylnicotinate + Ethyl thioglycolate intermediate1 S-Alkylation Intermediate start->intermediate1 NaOEt, EtOH cyclization Intramolecular Cyclization (Dieckmann Condensation) intermediate1->cyclization product Ethyl 6-phenylthieno[2,3-b]pyridine-5-carboxylate cyclization->product

Caption: Workflow for the synthesis of the thieno[2,3-b]pyridine core.

Synthesis of Furo[2,3-b]pyridines

Furo[2,3-b]pyridines are another class of heterocyclic compounds with significant biological activity. Their synthesis can be achieved through a similar strategy to their thieno-analogs, employing an oxygen-based nucleophile.

Protocol 3: Synthesis of Ethyl 6-Phenylfuro[2,3-b]pyridine-5-carboxylate

This protocol outlines the synthesis of the furo[2,3-b]pyridine core via the reaction of the 2-chloro intermediate with ethyl glycolate.

Materials:

  • Ethyl 2-chloro-6-phenylnicotinate

  • Ethyl glycolate

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Standard glassware for inert atmosphere reactions and workup

Procedure:

  • To a stirred suspension of sodium hydride (1.5 eq) in anhydrous DMF, add a solution of ethyl glycolate (1.2 eq) in anhydrous DMF dropwise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Stir the mixture at room temperature for 30 minutes to ensure complete formation of the alkoxide.

  • Add a solution of ethyl 2-chloro-6-phenylnicotinate (1.0 eq) in anhydrous DMF to the reaction mixture.

  • Heat the reaction to 80-100 °C and maintain for 12-18 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and carefully quench with water.

  • Extract the aqueous mixture with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (hexane/ethyl acetate gradient) to afford ethyl 6-phenylfuro[2,3-b]pyridine-5-carboxylate.

Reaction Workflow and Mechanism:

The synthesis follows a parallel pathway to the thieno[2,3-b]pyridine synthesis, involving an initial O-alkylation followed by an intramolecular condensation.

furo_synthesis start Ethyl 2-chloro-6-phenylnicotinate + Ethyl glycolate intermediate1 O-Alkylation Intermediate start->intermediate1 NaH, DMF cyclization Intramolecular Cyclization intermediate1->cyclization product Ethyl 6-phenylfuro[2,3-b]pyridine-5-carboxylate cyclization->product

Caption: Workflow for the synthesis of the furo[2,3-b]pyridine core.

Synthesis of Pyrazolo[3,4-b]pyridines

The pyrazolo[3,4-b]pyridine scaffold is a privileged structure in medicinal chemistry, with many derivatives exhibiting potent kinase inhibitory activity.[3] The synthesis from the 2-chloro intermediate is achieved through a condensation reaction with hydrazine.[4]

Protocol 4: Synthesis of 3-Amino-6-phenyl-1H-pyrazolo[3,4-b]pyridine

This protocol describes the direct conversion of the 2-chloro intermediate to the corresponding 3-aminopyrazolo[3,4-b]pyridine.

Materials:

  • Ethyl 2-chloro-6-phenylnicotinate

  • Hydrazine hydrate (N₂H₄·H₂O)

  • Ethanol

  • Standard glassware for reflux and workup

Procedure:

  • In a round-bottom flask, dissolve ethyl 2-chloro-6-phenylnicotinate (1.0 eq) in ethanol (15 mL/g of starting material).

  • Add an excess of hydrazine hydrate (5.0 eq) to the solution.

  • Heat the reaction mixture to reflux and maintain for 6-10 hours. The progress of the reaction can be monitored by the precipitation of the product.

  • Cool the reaction mixture to room temperature.

  • Collect the precipitated solid by filtration, wash with cold ethanol, and dry under vacuum to yield 3-amino-6-phenyl-1H-pyrazolo[3,4-b]pyridine.

Reaction Workflow and Mechanism:

The reaction proceeds via a nucleophilic aromatic substitution of the chloride by hydrazine, followed by an intramolecular cyclization and aromatization.

pyrazolo_synthesis start Ethyl 2-chloro-6-phenylnicotinate + Hydrazine Hydrate intermediate1 Hydrazinyl Intermediate start->intermediate1 EtOH, Reflux cyclization Intramolecular Cyclization/Aromatization intermediate1->cyclization product 3-Amino-6-phenyl-1H-pyrazolo[3,4-b]pyridine cyclization->product

Caption: Workflow for the synthesis of the pyrazolo[3,4-b]pyridine core.

Quantitative Data Summary

ProductStarting MaterialKey ReagentsTypical Yield (%)
Ethyl 2-chloro-6-phenylnicotinateThis compoundPOCl₃, DMF (cat.)80-90
Ethyl 6-phenylthieno[2,3-b]pyridine-5-carboxylateEthyl 2-chloro-6-phenylnicotinateEthyl thioglycolate, NaOEt65-75
Ethyl 6-phenylfuro[2,3-b]pyridine-5-carboxylateEthyl 2-chloro-6-phenylnicotinateEthyl glycolate, NaH50-60
3-Amino-6-phenyl-1H-pyrazolo[3,4-b]pyridineEthyl 2-chloro-6-phenylnicotinateHydrazine hydrate70-80

Conclusion

This compound serves as a versatile and cost-effective precursor for the synthesis of a variety of medicinally important fused pyridine heterocycles. The initial activation to the 2-chloro derivative opens up a plethora of synthetic possibilities for the construction of thieno[2,3-b]pyridines, furo[2,3-b]pyridines, and pyrazolo[3,4-b]pyridines. The protocols outlined in this application note provide robust and reproducible methods for accessing these valuable scaffolds, empowering researchers in the fields of medicinal chemistry and drug development to explore novel chemical space in their quest for new therapeutic agents.

References

  • Dotsenko, V. V., Krivokolysko, S. G., & Litvinov, V. P. (2020). Recent advances in the chemistry of thieno[2,3-b]pyridines 1. Methods of synthesis of thieno[2,3-b]pyridines. Russian Chemical Bulletin, 69(10), 1829-1858. [Link]

  • Chang, M. Y., & Tai, H. Y. (2011). Synthesis of furo[2,3-c]pyridine. Heterocycles, 83(8), 1889-1896. [Link]

  • Donaire-Arias, A., Montagut, A. M., Puig de la Bellacasa, R., Estrada-Tejedor, R., Teixidó, J., & Borrell, J. I. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 27(19), 6593. [Link]

  • Krasnovskaya, O. O., K-Lukyanchikov, A. N., & Zavarzin, I. V. (2024). 6-(Pyrazol-1-yl)pyrazolo[3,4-b]pyridines: Synthesis, Structure, and Wheat Growth Regulating Activity. Russian Journal of General Chemistry, 94(10), 2603-2615. [Link]

Sources

Protocol for the Synthesis of Ethyl 2-hydroxy-6-phenylnicotinate via Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Biaryl Pyridones

Substituted 2-pyridone scaffolds, particularly those bearing an aryl group at the 6-position, are privileged structures in modern drug discovery. They form the core of numerous biologically active molecules, including kinase inhibitors, anti-inflammatory agents, and antivirals. The synthesis of these biaryl structures is a critical step in the development of new therapeutics. The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for forging carbon-carbon bonds, celebrated for its mild conditions, high functional group tolerance, and the commercial availability of its reagents.[1][2] This reaction, for which Akira Suzuki, Richard F. Heck, and Ei-ichi Negishi were awarded the 2010 Nobel Prize in Chemistry, has become an indispensable tool in both academic and industrial laboratories.[3][4]

This application note provides a detailed, field-proven protocol for the synthesis of Ethyl 2-hydroxy-6-phenylnicotinate from Ethyl 6-bromo-2-hydroxynicotinate and phenylboronic acid. We will delve into the mechanistic underpinnings of the reaction, explain the rationale behind the selection of specific reagents, and offer a comprehensive guide to optimization and troubleshooting, ensuring a reliable and reproducible outcome.

The Catalytic Cycle: A Mechanistic Deep Dive

The efficacy of the Suzuki-Miyaura coupling hinges on a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[5] Understanding this cycle is paramount for troubleshooting and optimizing the reaction. The generally accepted mechanism involves three primary steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[6]

  • Oxidative Addition: The cycle begins with the insertion of a coordinatively unsaturated 14-electron Pd(0) complex into the carbon-halogen bond of the aryl halide (our Ethyl 6-bromo-2-hydroxynicotinate). This is often the rate-determining step and results in a square planar Pd(II) intermediate.[5] The reactivity of the halide is crucial, with the bond strength dictating the ease of this step (I > Br > Cl).[4]

  • Transmetalation: This step involves the transfer of the organic group (phenyl) from the boron atom to the palladium center. For this to occur, the boronic acid must first be activated by a base to form a more nucleophilic boronate species (-B(OR)₃⁻).[7] This boronate then displaces the halide on the Pd(II) complex, forming a diorganopalladium(II) intermediate. The exact mechanism of this transfer is complex and a subject of ongoing research, but it is a critical step for bringing the two coupling partners together on the metal center.[4]

  • Reductive Elimination: The final step involves the two organic ligands coupling and exiting the palladium coordination sphere, forming the new C-C bond of the desired biaryl product. This process regenerates the catalytically active Pd(0) species, which can then re-enter the catalytic cycle.[3] For this to happen, the two organic groups must be positioned cis to each other on the palladium complex.[6]

Suzuki_Miyaura_Catalytic_Cycle pd0 Pd(0)L₂ (Active Catalyst) oa_intermediate Ar-Pd(II)L₂(X) (Oxidative Addition Complex) pd0->oa_intermediate Ar-X oa_label Oxidative Addition trans_intermediate Ar-Pd(II)L₂(Ar') (Transmetalation Complex) oa_intermediate->trans_intermediate Ar'-B(OH)₂ Base re_label Reductive Elimination trans_intermediate->pd0 Ar-Ar' trans_label Transmetalation Experimental_Workflow A Reagent Preparation (Weighing & Degassing) B Reaction Assembly (Under Inert Atmosphere) A->B Combine Reagents C Heating & Stirring (Reaction Monitoring via TLC/LC-MS) B->C Set Temp & Time D Reaction Workup (Quenching & Extraction) C->D Upon Completion E Purification (Silica Gel Chromatography) D->E Isolate Crude Product F Product Characterization (NMR, MS) E->F Isolate Pure Product

Caption: High-level experimental workflow for Suzuki-Miyaura coupling.

Detailed Experimental Protocol

This protocol is optimized for the coupling of a heteroaryl bromide containing a 2-hydroxypyridine moiety, a substrate class that requires careful selection of catalyst and conditions to achieve high yields.

4.1. Materials and Equipment

  • Substrates: Ethyl 6-bromo-2-hydroxynicotinate, Phenylboronic acid

  • Catalyst: Palladium(II) acetate (Pd(OAc)₂)

  • Ligand: SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Base: Potassium phosphate tribasic (K₃PO₄)

  • Solvent: 1,4-Dioxane (anhydrous) and Degassed Water

  • Equipment: Schlenk flask or reaction vial with stir bar, condenser, nitrogen/argon line, heating mantle with temperature controller, rotary evaporator, standard glassware for workup, silica gel for chromatography.

4.2. Step-by-Step Procedure

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Nitrogen or Argon), add Ethyl 6-bromo-2-hydroxynicotinate (1.0 equiv), Phenylboronic acid (1.2 equiv), and K₃PO₄ (2.0 equiv).

    • Expert Insight: Using a slight excess of the boronic acid (1.1-1.5 equiv) helps drive the reaction to completion and compensates for potential protodeboronation, a common side reaction. [3]2. Catalyst Pre-mixing: In a separate vial, briefly mix Pd(OAc)₂ (0.02 equiv, 2 mol%) and SPhos (0.04 equiv, 4 mol%) in a small amount of the reaction solvent.

    • Expert Insight: Using a 1:2 Pd/Ligand ratio is standard for bulky monophosphine ligands like SPhos, ensuring the formation of the active L₂Pd(0) species. [8]3. Addition of Catalyst and Solvents: Add the catalyst/ligand mixture to the Schlenk flask containing the solids. Subsequently, add anhydrous 1,4-dioxane and degassed water to achieve a final solvent ratio of approximately 4:1 (v/v) and a substrate concentration of 0.1 M.

    • Trustworthiness Note: Ensuring solvents are properly degassed (e.g., by sparging with argon for 15-20 minutes) is critical to prevent oxidation of the Pd(0) catalyst, which would render it inactive.

  • Reaction Execution: Equip the flask with a condenser, ensure a positive flow of inert gas, and heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS. The reaction is typically complete within 4-12 hours.

  • Workup: Once the starting material is consumed, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and wash it sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude residue can be purified by flash column chromatography on silica gel (a typical eluent system would be a gradient of ethyl acetate in hexanes) to yield this compound as a pure solid.

Optimization and Troubleshooting: A Scientist's Guide

No single set of conditions is perfect for all substrates. The 2-hydroxypyridine moiety in our substrate presents a unique challenge due to its acidic proton, which can interact with the base and catalyst. The following table provides a framework for systematic optimization. [9][10][11]

Parameter Standard Condition Alternative Options & Rationale
Palladium Source Pd(OAc)₂ Pd₂(dba)₃: A common Pd(0) source, may not require in-situ reduction, potentially leading to faster initiation. [7]
Ligand SPhos XPhos, RuPhos: Other electron-rich, bulky biaryl phosphine ligands that are highly effective for heteroaryl couplings. [8]PEPPSI-iPr: An N-heterocyclic carbene (NHC) pre-catalyst, often robust and effective for challenging substrates. [3]
Base K₃PO₄ (tribasic potassium phosphate) K₂CO₃ (potassium carbonate): A milder base, useful if base-sensitive functional groups are present. [12]Cs₂CO₃ (cesium carbonate): More soluble and often more effective, but also more expensive.
Solvent System Dioxane / Water (4:1) Toluene / Water: A less polar alternative to dioxane. 2-MeTHF: A greener ether solvent alternative. [13]n-Butanol: Can be effective, especially for heteroaryl substrates, but may require higher temperatures. [8]

| Temperature | 90 °C | Room Temperature to 110 °C: Unreactive substrates (e.g., aryl chlorides) may require higher temperatures. Some highly active catalyst systems can operate at room temperature. [7]|

Common Issues and Solutions:

  • Low Yield / Incomplete Conversion:

    • Cause: Inefficient oxidative addition or transmetalation.

    • Solution: Increase temperature. Screen a more electron-rich ligand (e.g., switch from SPhos to XPhos). Ensure the base is strong enough and sufficiently soluble (consider switching from K₂CO₃ to K₃PO₄).

  • Protodeboronation (Aryl-B(OH)₂ → Aryl-H):

    • Cause: The boronic acid is cleaved by water/protons before it can transmetalate. This is more common with electron-deficient or some heteroaryl boronic acids. [3] * Solution: Use a less aqueous solvent system or completely anhydrous conditions with a base like KF. Use boronic esters (e.g., pinacol esters), which are often more stable. [6]* Homocoupling of Boronic Acid (Aryl-Aryl):

    • Cause: Oxygen in the reaction mixture can promote oxidative coupling of the boronic acid.

    • Solution: Improve the degassing procedure of solvents and ensure the reaction is maintained under a strictly inert atmosphere.

References

Sources

developing a synthetic route to substituted pyridines using Ethyl 2-hydroxy-6-phenylnicotinate

Author: BenchChem Technical Support Team. Date: January 2026

Topic: Developing a Synthetic Route to Substituted Pyridines using Ethyl 2-hydroxy-6-phenylnicotinate

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Value of Substituted Pyridines

The pyridine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products, pharmaceuticals, and agrochemicals.[1] After piperidine, it is the second most common nitrogen-containing heterocycle found in FDA-approved drugs, a testament to its versatile biological activity and favorable physicochemical properties.[1] Substituted pyridines have demonstrated a wide spectrum of therapeutic applications, including anticancer, antibacterial, antiviral, and anti-inflammatory properties.[2][3][4] Their prevalence stems from the pyridine nitrogen's ability to act as a hydrogen bond acceptor and its capacity to be functionalized at various positions, allowing for the fine-tuning of steric and electronic properties to optimize drug-target interactions.

This compound emerges as a highly strategic starting material for the synthesis of diverse pyridine libraries.[5][6] Its structure contains three key points for chemical modification:

  • The 2-hydroxy group , which exists in tautomeric equilibrium with its 2-pyridone form, can be converted into a versatile leaving group.

  • The ethyl ester at the C3 position can be hydrolyzed, reduced, or converted into amides.

  • The phenyl group at the C6 position provides a foundational hydrophobic moiety that can be further functionalized if necessary.

This guide provides a detailed synthetic strategy, beginning with the critical activation of the pyridine core via chlorination, followed by protocols for diversification through nucleophilic substitution and modification of the ester functional group.

Core Synthetic Workflow: Activation via Chlorination

The foundational step in diversifying this compound is the conversion of the 2-hydroxy group into a 2-chloro substituent. The hydroxyl group is a poor leaving group, making the C2 position unreactive towards most nucleophiles. By converting it to a chloride, the C2 position becomes highly electrophilic and susceptible to nucleophilic aromatic substitution (SNAr), thereby "unlocking" the scaffold for a wide array of subsequent modifications.

G A This compound B Ethyl 2-chloro-6-phenylnicotinate A->B  Chlorination (e.g., POCl₃)   C Diverse Substituted Pyridines B->C  Functionalization (SNA_r, Cross-Coupling)  

Caption: Core workflow for activating and functionalizing the pyridine scaffold.

Protocol 1: Synthesis of Ethyl 2-chloro-6-phenylnicotinate

This protocol describes the conversion of the 2-hydroxy group to a 2-chloro group using phosphorus oxychloride (POCl₃). This is a standard and effective method for this type of transformation.

Materials:

  • This compound

  • Phosphorus oxychloride (POCl₃), freshly distilled

  • Toluene, anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethyl acetate (EtOAc)

  • Hexanes

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a nitrogen inlet, add this compound (1.0 eq).

  • Solvent Addition: Add anhydrous toluene to the flask (approx. 5-10 mL per gram of starting material).

  • Reagent Addition: Carefully add phosphorus oxychloride (POCl₃, 3.0-5.0 eq) to the suspension at room temperature. The reaction is often performed neat or with a minimal amount of solvent.

  • Heating: Heat the reaction mixture to reflux (typically 100-110 °C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Work-up (Quenching): Cool the reaction mixture to room temperature, then slowly and carefully pour it onto crushed ice. Caution: This quenching process is highly exothermic and releases HCl gas; perform in a well-ventilated fume hood.

  • Neutralization: Slowly add saturated NaHCO₃ solution to the aqueous mixture until the pH is neutral or slightly basic (pH 7-8).

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the aqueous layer).

  • Washing: Combine the organic layers and wash with brine (1 x volume).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford pure Ethyl 2-chloro-6-phenylnicotinate.[7]

Diversification of the 2-Chloro-Pyridine Intermediate

The resulting Ethyl 2-chloro-6-phenylnicotinate is a versatile intermediate for introducing a wide range of functional groups at the C2 position. The primary routes for diversification are Nucleophilic Aromatic Substitution (SNAr) and metal-catalyzed cross-coupling reactions.

G cluster_main Diversification Pathways cluster_snar SNA_r Reactions cluster_coupling Cross-Coupling Start Ethyl 2-chloro-6-phenylnicotinate Amination Amination (R₂NH) Start->Amination Alkoxylation Alkoxylation (R-OH, base) Start->Alkoxylation Thiolation Thiolation (R-SH, base) Start->Thiolation Suzuki Suzuki Coupling (Ar-B(OH)₂) Start->Suzuki Buchwald Buchwald-Hartwig (R₂NH) Start->Buchwald Product_Amine 2-Amino Pyridines Amination->Product_Amine Product_Ether 2-Alkoxy Pyridines Alkoxylation->Product_Ether Product_Thio 2-Thioether Pyridines Thiolation->Product_Thio Product_Aryl 2-Aryl Pyridines Suzuki->Product_Aryl Buchwald->Product_Amine

Sources

Ethyl 2-Hydroxy-6-Phenylnicotinate: A Versatile Scaffold for Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyridine ring is a fundamental heterocyclic scaffold that features prominently in a vast number of approved pharmaceuticals, underscoring its significance in medicinal chemistry.[1][2] Among the myriad of pyridine derivatives, ethyl 2-hydroxy-6-phenylnicotinate stands out as a particularly valuable starting material for the synthesis of diverse compound libraries. Its multi-functionalized structure, featuring a 2-hydroxypyridine core, an ethyl ester, and a phenyl group, provides multiple reactive handles for chemical modification. This allows for the systematic exploration of chemical space to develop novel therapeutic agents. This guide provides a comprehensive overview of the synthesis, derivatization, and application of the this compound scaffold, with a focus on its use in the development of anticancer agents. Detailed protocols for synthesis and biological evaluation are provided to enable researchers to harness the full potential of this privileged scaffold.

Introduction: The 2-Hydroxypyridine Moiety as a Privileged Scaffold

The 2-hydroxypyridine moiety, also known as 2-pyridone, is a common structural motif in numerous natural products and FDA-approved drugs.[3][4] This prevalence is attributed to its unique physicochemical properties and its ability to engage in various biological interactions. The pyridine nitrogen can act as a hydrogen bond acceptor, while the hydroxyl group can serve as both a hydrogen bond donor and acceptor. This dual functionality allows for versatile binding to biological targets. Furthermore, the aromatic nature of the pyridine ring enables π-stacking interactions, further enhancing binding affinity.

Physicochemical Properties of this compound

This compound (CAS 58787-26-1) is a solid at room temperature.[5][6] Its structure presents several key features for medicinal chemistry exploration:

  • The 2-Hydroxypyridine Core: This unit can exist in tautomeric equilibrium with its 2-pyridone form. This tautomerism can be crucial for biological activity, as each form presents a different set of hydrogen bonding capabilities.

  • The Ethyl Ester at C3: This group can be readily hydrolyzed to the corresponding carboxylic acid or converted to a wide range of amides, providing a key point for diversification and modulation of physicochemical properties such as solubility and cell permeability.

  • The Phenyl Group at C6: The phenyl ring offers a site for introducing various substituents to probe for additional binding interactions with a target protein. Modifications to this ring can significantly impact potency and selectivity.

Key Structural Features and Synthetic Accessibility

The strategic placement of functional groups on the this compound scaffold makes it an attractive starting point for library synthesis. The presence of multiple reaction sites allows for the generation of a large number of derivatives from a common intermediate, facilitating the exploration of structure-activity relationships (SAR).

Overview of Therapeutic Applications

Derivatives of nicotinic acid, the parent structure of this scaffold, have shown a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[7][8][9] The pyridine scaffold itself is a component of numerous drugs targeting a variety of diseases.[1][2] Notably, nicotinic acid derivatives have been investigated as potent anticancer agents, with some compounds showing promising activity against various cancer cell lines.[10][11][12]

Synthesis of this compound and Key Derivatives

The following protocols provide a general framework for the synthesis and derivatization of the this compound scaffold.

Protocol: One-Pot Synthesis of the Core Scaffold

A common and efficient method for the synthesis of the this compound core involves a multi-component reaction. While the exact starting materials can vary, a typical approach involves the condensation of an active methylene compound, an aldehyde, and an ammonia source.

Causality: This one-pot approach is favored for its efficiency and atom economy, reducing the number of synthetic steps and purification procedures. The choice of base and solvent is critical to drive the reaction towards the desired product and minimize side reactions.

Protocol:

  • To a solution of ethyl acetoacetate and benzaldehyde in ethanol, add a catalytic amount of a base such as piperidine or sodium ethoxide.

  • Stir the reaction mixture at reflux for several hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture and add an ammonium salt (e.g., ammonium acetate) and continue to reflux.

  • After cooling, the product will precipitate. Collect the solid by filtration and recrystallize from a suitable solvent (e.g., ethanol) to obtain pure this compound.

Protocol: Amidation of the Ethyl Ester

The conversion of the ethyl ester to an amide is a crucial step in creating derivatives with improved biological activity and pharmacokinetic properties.

Causality: Amides are generally more stable to hydrolysis than esters and can form additional hydrogen bonds, which can enhance binding to a biological target. The choice of amine for the amidation reaction directly influences the properties of the final compound.

Protocol:

  • Hydrolyze the ethyl ester of the scaffold to the corresponding carboxylic acid using a base such as lithium hydroxide or sodium hydroxide in a mixture of water and a co-solvent like methanol or THF.

  • Acidify the reaction mixture to precipitate the carboxylic acid.

  • Activate the carboxylic acid using a coupling agent such as HATU or EDC in the presence of a base like DIPEA in an anhydrous aprotic solvent (e.g., DMF or DCM).

  • Add the desired amine to the reaction mixture and stir at room temperature until the reaction is complete as monitored by TLC.

  • Work up the reaction by washing with aqueous solutions to remove excess reagents and byproducts.

  • Purify the final amide by column chromatography or recrystallization.

Case Study: Development of Anticancer Agents

Nicotinic acid derivatives have emerged as a promising class of anticancer agents.[7][13] Research has shown that compounds based on this scaffold can exhibit cytotoxic activity against various cancer cell lines, including colon and prostate cancer.[10][11] One of the key mechanisms of action for some of these derivatives is the inhibition of vascular endothelial growth factor receptor-2 (VEGFR-2), a critical kinase involved in angiogenesis.[10][11][12]

Rationale: Targeting VEGFR-2 Kinase

VEGFR-2 is a receptor tyrosine kinase that plays a central role in angiogenesis, the formation of new blood vessels.[10] In cancer, angiogenesis is essential for tumor growth and metastasis. Therefore, inhibiting VEGFR-2 is a validated strategy for cancer therapy. The 2-hydroxypyridine scaffold can mimic the hinge-binding region of ATP in the active site of kinases, making it an excellent starting point for the design of kinase inhibitors.[14]

Workflow for Anticancer Drug Discovery

G cluster_0 Scaffold Derivatization cluster_1 Biological Evaluation cluster_2 Lead Optimization Scaffold Ethyl 2-hydroxy-6- phenylnicotinate Amidation Amidation Protocol Scaffold->Amidation Library Diverse Amide Library Amidation->Library Kinase_Assay In Vitro VEGFR-2 Kinase Assay Library->Kinase_Assay Cell_Assay Cell-Based Cytotoxicity Assay (e.g., HCT-15, PC-3) Kinase_Assay->Cell_Assay SAR Structure-Activity Relationship (SAR) Analysis Cell_Assay->SAR ADME In Silico ADMET Profiling SAR->ADME Lead_Op Lead Optimization ADME->Lead_Op Lead_Op->Scaffold Iterative Design

Caption: Workflow for the discovery of anticancer agents.

Protocol: In Vitro VEGFR-2 Kinase Inhibition Assay

This protocol describes a common method for evaluating the inhibitory activity of compounds against VEGFR-2.

Causality: This assay directly measures the ability of a compound to inhibit the enzymatic activity of VEGFR-2. The use of a positive control (e.g., a known VEGFR-2 inhibitor like Sorafenib) is essential for validating the assay results.

Protocol:

  • Prepare a reaction mixture containing recombinant human VEGFR-2 enzyme, a suitable substrate (e.g., a synthetic peptide), and ATP in a kinase buffer.

  • Add the test compounds at various concentrations to the reaction mixture. Include a vehicle control (e.g., DMSO) and a positive control.

  • Incubate the reaction mixture at 30°C for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the amount of phosphorylated substrate. This can be done using various methods, such as a fluorescence-based assay or an ELISA.

  • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value (the concentration of compound that inhibits 50% of the enzyme activity).

Structure-Activity Relationship (SAR) Analysis

The data obtained from the kinase inhibition assays can be used to establish SAR. For example, a study on novel nicotinic acid derivatives found that specific substitutions on the amide portion of the molecule led to potent VEGFR-2 inhibition.[10]

Table 1: Example SAR Data for VEGFR-2 Inhibition

CompoundR Group (Amide)VEGFR-2 IC50 (µM)
5c Substituted Phenyl0.068[10][11]
5b Different Substituted Phenyl> 10[10]
Sorafenib (Reference Drug)0.09[10]

This data indicates that the nature of the substituent on the phenyl ring of the amide is critical for potent VEGFR-2 inhibition.

Protocol: Cellular Assay for Anticancer Activity

To confirm that the inhibition of VEGFR-2 translates to anticancer activity, cell-based assays are performed.

Causality: Cellular assays provide a more physiologically relevant system to evaluate the anticancer effects of compounds. The choice of cancer cell lines (e.g., HCT-15 for colon cancer, PC-3 for prostate cancer) should be based on the therapeutic target.[11]

Protocol:

  • Seed cancer cells in 96-well plates and allow them to adhere overnight.

  • Treat the cells with the test compounds at various concentrations for a specified time (e.g., 48 or 72 hours).

  • Assess cell viability using a suitable method, such as the MTT or SRB assay.

  • Calculate the percentage of cell growth inhibition and determine the GI50 value (the concentration of compound that inhibits 50% of cell growth).

Conclusion and Future Perspectives

The this compound scaffold is a highly versatile platform for the development of novel therapeutic agents. Its synthetic tractability and the diverse biological activities of its derivatives make it an attractive starting point for medicinal chemistry campaigns. The case study on the development of VEGFR-2 inhibitors highlights the potential of this scaffold in anticancer drug discovery. Future research could explore the derivatization of this scaffold to target other kinases or different classes of biological targets. Furthermore, the application of computational methods for in silico screening and ADMET profiling can accelerate the discovery of new drug candidates based on this privileged structure.

References

  • Al-Ostath, A., et al. (2021). Synthesis of novel nicotinic acid derivatives of potential antioxidant and anticancer activity. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1937-1951. [Link]

  • Al-Ostath, A., et al. (2021). Synthesis of novel nicotinic acid derivatives of potential antioxidant and anticancer activity. ResearchGate. [Link]

  • Al-Ostath, A., et al. (2021). Synthesis of novel nicotinic acid derivatives of potential antioxidant and anticancer activity. National Library of Medicine. [Link]

  • Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H) thione Derivatives as Synthon. (2021). National Institutes of Health. [Link]

  • Novel Derivatives of Nicotinic Acid as Promising Anticancer Agents. (2020). PubMed. [Link]

  • Synthesis and Evaluation of N-((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)nicotinamides as Potential Anticancer Agents That Inhibit Tubulin Polymerization. (2014). PubMed. [Link]

  • Nicotinic acid derivatives: Application and uses, review. (2021). ResearchGate. [Link]

  • Novel Derivatives of Nicotinic Acid as Promising Anticancer Agents. (2020). Bentham Science. [Link]

  • Pyridine: the scaffolds with significant clinical diversity. (2022). RSC Publishing. [Link]

  • Nicotinic Acid and its Derivatives: Synthetic Routes, Crystal Forms and Polymorphs. (2014). Bentham Science. [Link]

  • Nicotinic acid derivatives: Application and uses, review. (2021). ResearchGate. [Link]

  • Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. (2023). National Institutes of Health. [Link]

  • ethyl 2-amino-5-hydroxy-6-phenylnicotinate. (n.d.). ChemSynthesis. [Link]

  • Recent Advances in the Chemistry and Pharmacology of 2-Pyridone Scaffolds. (2022). Longdom. [Link]

  • The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. (2021). National Institutes of Health. [Link]

  • Recent Advances in Chemistry and Pharmacological Aspects of 2-Pyridone Scaffolds. (2021). ResearchGate. [Link]

  • Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones. (2023). MDPI. [Link]

  • Synthesis and Pharmacological Evaluation of Novel 9- and 10- Substituted Cytisine Derivatives - Nicotinic Ligands of Enhanced Subtype Selectivity. (2008). National Institutes of Health. [Link]

  • The Diverse Biological Activity of Recently Synthesized Nitro Compounds. (2022). MDPI. [Link]

  • Design, Synthesis, and Biological Evaluation of Novel 6H-Benzo[c]chromen-6-one Derivatives as Potential Phosphodiesterase II Inhibitors. (2021). National Institutes of Health. [Link]

  • Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate Polymorphic Forms. (2022). MDPI. [Link]

  • Design, Synthesis, and Biological Evaluation of Novel 6H-Benzo[c]chromen-6-one Derivatives as Potential Phosphodiesterase II Inhibitors. (2021). ResearchGate. [Link]

Sources

Troubleshooting & Optimization

optimizing reaction conditions for Ethyl 2-hydroxy-6-phenylnicotinate synthesis to improve yield

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Optimizing the Synthesis of Ethyl 2-hydroxy-6-phenylnicotinate

Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, scientists, and professionals in drug development who are working on or planning to synthesize this valuable heterocyclic building block. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you optimize your reaction conditions and improve your product yield.

Introduction

This compound is a substituted pyridin-2(1H)-one derivative, a scaffold of significant interest in medicinal chemistry due to its diverse biological activities. The synthesis of such polysubstituted pyridones can be challenging, with yield and purity often being major hurdles. This guide focuses on a plausible and robust multi-component synthesis approach and provides practical solutions to common experimental issues.

Core Synthesis Strategy: A Modified Bohlmann-Rahtz Approach

While several synthetic routes to substituted pyridones exist, a modified Bohlmann-Rahtz type synthesis offers a convergent and flexible approach to this compound. This method involves the condensation of an enamine with an activated carbonyl compound, followed by cyclization. For our target molecule, this translates to the reaction of an enamino-ester with a β-ketoester derived from benzaldehyde.

Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address specific problems you may encounter during the synthesis of this compound.

FAQ 1: My reaction yield is consistently low. What are the most likely causes and how can I improve it?

Low yield is one of the most common challenges in multi-component reactions leading to highly functionalized heterocycles. The root causes can often be traced back to several key factors:

Answer:

Several factors can contribute to low yields in this synthesis. A systematic approach to troubleshooting is recommended.

1. Incomplete Reaction:

  • Underlying Cause: The reaction may not be reaching completion due to insufficient reaction time, suboptimal temperature, or inadequate mixing. Multi-component reactions often require a specific activation energy to proceed efficiently.

  • Troubleshooting Steps:

    • Monitor the reaction closely: Use Thin Layer Chromatography (TLC) to track the consumption of starting materials. If starting materials persist even after the recommended reaction time, consider extending the duration.

    • Optimize temperature: Gradually increase the reaction temperature in small increments (e.g., 10 °C). Be cautious, as excessive heat can lead to decomposition and side product formation.

    • Ensure efficient stirring: Vigorous stirring is crucial, especially in heterogeneous mixtures, to ensure proper mixing of reactants.

2. Side Product Formation:

  • Underlying Cause: Competing reaction pathways can lead to the formation of undesired byproducts, consuming your starting materials and reducing the yield of the target compound. Common side reactions in this type of synthesis include the formation of Michael adducts that do not cyclize, or self-condensation of the starting materials.

  • Troubleshooting Steps:

    • Control the stoichiometry: Ensure precise measurement of your reactants. An excess of one reactant can favor side reactions.

    • Order of addition: In some cases, the order in which reactants are added can influence the reaction pathway. Consider adding the enamino-ester to a pre-mixed solution of the benzaldehyde-derived β-ketoester and the catalyst.

    • Choice of base: The basicity of the catalyst is critical. A base that is too strong can promote unwanted deprotonation and side reactions. Conversely, a base that is too weak may not facilitate the reaction effectively. Experiment with different bases of varying strengths (see table below).

3. Product Decomposition:

  • Underlying Cause: The desired product, this compound, may be unstable under the reaction or work-up conditions, especially at elevated temperatures or in the presence of strong acids or bases.

  • Troubleshooting Steps:

    • Minimize reaction time: Once the reaction is complete (as determined by TLC), proceed with the work-up immediately.

    • Neutralize carefully: During the work-up, ensure that the pH is carefully adjusted. Over-acidification or making the solution too basic can degrade the product.

    • Purify at lower temperatures: If using column chromatography, consider running the column in a cold room or using a jacketed column to minimize on-column degradation.

Table 1: Suggested Base Catalysts for Optimization
CatalystTypeTypical ConcentrationNotes
PiperidineSecondary Amine (weak base)0.1 - 0.3 equivalentsA good starting point, often provides a balance between reactivity and selectivity.
Triethylamine (TEA)Tertiary Amine (weak base)1.1 - 1.5 equivalentsA slightly stronger base than piperidine, can be effective if the reaction is sluggish.
Sodium Ethoxide (NaOEt)Strong Base1.1 - 1.5 equivalentsUse with caution, as it can promote side reactions. Best used at lower temperatures.
DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene)Non-nucleophilic Strong Base0.1 - 0.3 equivalentsCan be effective in promoting cyclization without competing nucleophilic addition.
FAQ 2: I am observing multiple spots on my TLC plate, even after the reaction is complete. How can I identify the major byproduct and prevent its formation?

The formation of multiple products is a strong indicator of competing reaction pathways. Identifying the main byproduct is the first step towards optimizing the reaction to favor your desired product.

Answer:

Identifying the structure of the major byproduct is crucial for targeted troubleshooting.

1. Plausible Byproduct Structures:

  • Michael Adduct: A common byproduct is the stable Michael adduct formed between the enamino-ester and the β-ketoester, which fails to undergo the final cyclization and dehydration steps.

  • Self-condensation Products: Either of the carbonyl-containing starting materials can undergo self-condensation, especially in the presence of a strong base.

  • Over-oxidation Product: If an oxidizing agent is used or if the reaction is exposed to air for extended periods at high temperatures, the dihydropyridine intermediate can be over-oxidized.

2. Identification and Prevention:

  • Characterization: Isolate the major byproduct using column chromatography and characterize it using spectroscopic methods (¹H NMR, ¹³C NMR, and Mass Spectrometry). Comparing the spectra to those of your starting materials and the expected product will provide clues to its structure.

  • Preventative Measures:

    • For Michael Adduct: This often indicates that the cyclization step is the rate-limiting step. Using a stronger base or a higher temperature might facilitate the ring closure. The use of a protic solvent like ethanol can also help by stabilizing the transition state of the cyclization.

    • For Self-Condensation: This is often a result of using too strong a base or too high a concentration of reactants. Try a weaker base or dilute the reaction mixture.

    • For Over-oxidation: Ensure the reaction is run under an inert atmosphere (e.g., nitrogen or argon) if you suspect oxidation is an issue.

Diagram 1: Plausible Reaction Mechanism and Side Product Formation

G cluster_main Main Reaction Pathway cluster_side Side Reactions Reactants Enamino-ester + Benzaldehyde-derived β-ketoester Michael_Addition Michael Addition Reactants->Michael_Addition Base Catalyst Self_Condensation Self-Condensation of Starting Materials Reactants->Self_Condensation Strong Base or High Concentration Cyclization Intramolecular Cyclization Michael_Addition->Cyclization Stable_Adduct Stable Michael Adduct (No Cyclization) Michael_Addition->Stable_Adduct Low Temp. or Weak Base Dehydration Dehydration Cyclization->Dehydration Product This compound Dehydration->Product

Caption: Reaction pathway and potential side reactions.

FAQ 3: My product is difficult to purify. What are the best practices for purification of this compound?

Purification can be challenging due to the polarity of the 2-pyridone ring and the potential for co-eluting impurities.

Answer:

A multi-step purification strategy is often the most effective.

1. Work-up Procedure:

  • Acid-Base Extraction: A crucial first step is to remove the catalyst and any acidic or basic impurities.

    • After the reaction is complete, cool the mixture and dilute it with an organic solvent like ethyl acetate.

    • Wash the organic layer with a dilute acid (e.g., 1 M HCl) to remove any basic catalyst.

    • Follow with a wash with a dilute base (e.g., saturated NaHCO₃ solution) to remove any acidic byproducts.

    • Finally, wash with brine to remove any remaining water-soluble impurities.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

2. Crystallization:

  • Solvent Screening: Attempt to crystallize the crude product from a variety of solvent systems. A good starting point is a mixture of a polar solvent in which the compound is soluble (e.g., ethanol, methanol, or ethyl acetate) and a non-polar solvent in which it is less soluble (e.g., hexanes or petroleum ether).

  • Procedure: Dissolve the crude product in a minimal amount of the hot polar solvent and slowly add the non-polar solvent until the solution becomes slightly cloudy. Allow the solution to cool slowly to room temperature, and then in a refrigerator to promote crystal growth.

3. Column Chromatography:

  • Stationary Phase: Silica gel is the most common choice.

  • Mobile Phase: A gradient elution is often necessary. Start with a less polar eluent (e.g., 9:1 hexanes:ethyl acetate) and gradually increase the polarity by increasing the proportion of ethyl acetate. The optimal solvent system should be determined by TLC analysis of the crude mixture.

  • Tips for Success:

    • Dry-load the crude product onto silica gel for better separation.

    • Run the column with a consistent flow rate to avoid band broadening.

    • Collect small fractions and analyze them by TLC before combining them.

Diagram 2: Purification Workflow

G Start Crude Reaction Mixture Workup Acid-Base Extraction Start->Workup Concentration Concentration Workup->Concentration Crystallization Attempt Crystallization Concentration->Crystallization Chromatography Column Chromatography Crystallization->Chromatography Unsuccessful or Impure Crystals Pure_Product Pure this compound Crystallization->Pure_Product Successful Chromatography->Pure_Product

Caption: A systematic workflow for product purification.

Experimental Protocol

The following is a plausible, generalized protocol for the synthesis of this compound based on a modified multi-component reaction. Note: This protocol should be optimized for your specific laboratory conditions and the purity of your reagents.

Synthesis of this compound

Materials:

  • Ethyl 3-amino-3-phenylacrylate (enamino-ester)

  • Ethyl acetoacetate (β-ketoester)

  • Piperidine (catalyst)

  • Ethanol (solvent)

  • Hydrochloric acid (1 M)

  • Sodium bicarbonate (saturated solution)

  • Brine

  • Anhydrous sodium sulfate

  • Ethyl acetate

  • Hexanes

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve ethyl 3-amino-3-phenylacrylate (1.0 equivalent) and ethyl acetoacetate (1.1 equivalents) in ethanol.

  • Catalyst Addition: Add piperidine (0.2 equivalents) to the reaction mixture.

  • Reaction: Heat the mixture to reflux (approximately 80 °C) and stir vigorously. Monitor the reaction progress by TLC. The reaction is typically complete within 4-8 hours.

  • Work-up:

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Remove the ethanol under reduced pressure.

    • Dissolve the residue in ethyl acetate.

    • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent.

Table 2: Typical Reaction Parameters
ParameterRecommended ValueRange for Optimization
Temperature80 °C (Reflux in Ethanol)60 - 100 °C
Reaction Time4 - 8 hours2 - 12 hours
SolventEthanolToluene, Acetonitrile, DMF
Catalyst Loading0.2 equivalents0.1 - 1.5 equivalents

References

  • Bohlmann-Rahtz Pyridine Synthesis: Title: A New Modification of the Bohlmann-Rahtz Pyridine Synthesis Source: Synlett
  • Multi-component Reactions for Pyridine Synthesis

    • Title: Recent advances in the multi-component synthesis of heterocycles
    • Source: RSC Advances
    • URL: [Link]

  • Troubleshooting Pyridine Synthesis: Title: Troubleshooting poor regioselectivity in the synthesis of substituted pyridines Source: BenchChem
  • Synthesis of 2-Pyridones

    • Title: Synthetic access to 2-pyridone scaffolds
    • Source: IIP Series
    • URL: [Link]

Technical Support Center: By-product Identification in Ethyl 2-hydroxy-6-phenylnicotinate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Ethyl 2-hydroxy-6-phenylnicotinate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with by-product formation during this multi-component reaction. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to assist in the identification and characterization of these impurities, ensuring the integrity and purity of your final product.

Introduction: The Synthetic Pathway and Potential Pitfalls

The synthesis of this compound, a valuable scaffold in medicinal chemistry, is often accomplished via a modified Hantzsch-type pyridine synthesis. This multi-component reaction, while efficient, can be prone to side reactions that lead to a variety of by-products. The subsequent aromatization of the dihydropyridine intermediate is a critical step where impurities can arise.[1][2] Understanding the reaction mechanism is paramount to troubleshooting unexpected outcomes.

Figure 1: Reaction Pathway for this compound Synthesis

Reaction_Pathway Benzaldehyde Benzaldehyde Dihydropyridine Dihydropyridine Intermediate Benzaldehyde->Dihydropyridine EthylBenzoylacetate Ethyl Benzoylacetate EthylBenzoylacetate->Dihydropyridine EthylCyanoacetate Ethyl Cyanoacetate EthylCyanoacetate->Dihydropyridine Ammonia Ammonia Ammonia->Dihydropyridine Multicomponent Condensation Product This compound Dihydropyridine->Product Oxidation/ Aromatization Byproducts Potential By-products Dihydropyridine->Byproducts Product->Byproducts Side Reactions

Caption: A simplified workflow of the synthesis of this compound.

Frequently Asked Questions (FAQs)

FAQ 1: My reaction yields a significant amount of a closely related impurity that is difficult to separate. What could it be?

A common and challenging impurity is the unreacted dihydropyridine intermediate. Incomplete oxidation during the aromatization step will result in the presence of this by-product, which often has similar polarity to the desired product, making chromatographic separation difficult.[1][3]

Troubleshooting:

  • Extend Reaction Time: Ensure the oxidation step is allowed to proceed to completion. Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the dihydropyridine spot is no longer visible.

  • Optimize Oxidant: If using air oxidation, consider switching to a mild chemical oxidant like manganese dioxide or ferric chloride to drive the reaction to completion.[1] However, be mindful that harsh oxidizing conditions can lead to other by-products.[1]

FAQ 2: I observe a by-product with a lower molecular weight than my target compound. What is a likely cause?

Hydrolysis of the ethyl ester group to the corresponding carboxylic acid is a frequent side reaction, especially during aqueous work-up or if the reaction is performed under acidic or basic conditions for a prolonged period.[4] This results in a by-product with a mass difference of -28 Da (loss of C₂H₄).

Troubleshooting:

  • Neutral Work-up: Perform the aqueous work-up under neutral pH conditions to minimize ester hydrolysis.

  • Purification Strategy: An acidic impurity like the carboxylic acid can often be removed by washing the organic layer with a mild base, such as a saturated sodium bicarbonate solution.[4][5]

FAQ 3: My NMR spectrum shows unexpected signals, suggesting the presence of an isomer. How is this possible?

The formation of regioisomers can occur in multicomponent reactions if unsymmetrical starting materials are used, or if reaction conditions do not favor a specific reaction pathway.[6][7] For instance, if an unsymmetrical β-ketoester is employed, two different cyclization products could potentially form.

Troubleshooting:

  • Starting Material Purity: Ensure the purity of your starting materials, particularly the β-ketoester.

  • Reaction Conditions: Temperature and catalyst choice can influence regioselectivity. Lowering the reaction temperature may favor the formation of the thermodynamically more stable isomer.

In-depth Troubleshooting Guide: Identification and Characterization of By-products

This section provides a systematic approach to identifying and characterizing common by-products encountered in the synthesis of this compound.

Potential By-products and their Analytical Signatures

The following table summarizes the most probable by-products, their likely origin, and key analytical data for their identification.

By-product NameStructureOriginMolecular Weight ( g/mol )Expected MS (m/z) [M+H]⁺Key ¹H NMR Signals
Dihydropyridine Intermediate Incomplete Oxidation245.28246.1Presence of a proton at the 4-position of the dihydropyridine ring (around 4.5-5.5 ppm), and an N-H proton signal.
Nicotinic Acid Derivative Ester Hydrolysis215.21216.1Absence of the ethyl ester signals (quartet around 4.3 ppm and triplet around 1.3 ppm); presence of a broad carboxylic acid proton signal (>10 ppm).
Over-oxidation Product Harsh Oxidizing ConditionsVariesVariesSignals indicating further oxidation of the pyridine ring or phenyl group.
Unreacted Ethyl Benzoylacetate Incomplete Reaction192.21193.1Characteristic signals for the benzoyl and ethyl acetate moieties.
Unreacted Ethyl Cyanoacetate Incomplete Reaction113.12114.1Methylene protons adjacent to the cyano and ester groups.
Experimental Protocols for By-product Characterization

1. High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)

HPLC-MS is the primary tool for identifying the number of components in your reaction mixture and obtaining their molecular weights.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid).

  • Detection: UV detection at a wavelength where the product and potential by-products absorb (e.g., 254 nm and 320 nm) and mass spectrometry in positive ion mode.

Figure 2: Analytical Workflow for By-product Identification

Analytical_Workflow Crude_Sample Crude Reaction Mixture TLC Initial Assessment (TLC) Crude_Sample->TLC HPLC_MS Separation & MW Determination (HPLC-MS) TLC->HPLC_MS Fraction_Collection Fraction Collection (Prep-HPLC/Column Chromatography) HPLC_MS->Fraction_Collection NMR Structural Elucidation (¹H, ¹³C, 2D NMR) Fraction_Collection->NMR FTIR Functional Group Analysis (FT-IR) Fraction_Collection->FTIR Structure_Confirmation By-product Structure Confirmed NMR->Structure_Confirmation FTIR->Structure_Confirmation

Caption: A systematic workflow for the isolation and identification of reaction by-products.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy

Once a by-product is isolated (e.g., via preparative HPLC or column chromatography), NMR spectroscopy is essential for detailed structural elucidation.

  • ¹H NMR: Provides information on the proton environment. Look for the disappearance of the dihydropyridine N-H and C4-H protons upon successful aromatization. The presence of signals corresponding to the ethyl group (a quartet and a triplet) confirms the ester integrity.

  • ¹³C NMR: Confirms the carbon skeleton of the molecule.

  • 2D NMR (COSY, HSQC, HMBC): Used to establish connectivity between protons and carbons, which is crucial for definitively identifying isomeric by-products.

3. Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR can quickly confirm the presence or absence of key functional groups.

  • Product: Look for the characteristic C=O stretch of the ester (around 1700-1730 cm⁻¹) and the O-H stretch of the hydroxypyridine tautomer.

  • Dihydropyridine Intermediate: An N-H stretch will be present (around 3300-3500 cm⁻¹).

  • Carboxylic Acid By-product: A broad O-H stretch (around 2500-3300 cm⁻¹) and a C=O stretch (around 1700-1725 cm⁻¹) will be observed.

Troubleshooting Purification Challenges

Problem: Co-elution of the product and a major by-product during column chromatography.

This often occurs with the dihydropyridine intermediate due to similar polarities.

Solutions:

  • Optimize the Mobile Phase: A systematic screening of solvent systems with varying polarities is crucial. A shallow gradient elution in HPLC or step-gradient in column chromatography can improve separation.

  • Change the Stationary Phase: If silica gel is not effective, consider using a different stationary phase like alumina or a bonded-phase silica (e.g., cyano or diol) which can offer different selectivity.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective purification method. Experiment with different solvents to find one in which the product has high solubility at elevated temperatures and low solubility at room temperature, while the impurity remains in the mother liquor.

Problem: The final product is contaminated with starting materials.

This indicates an incomplete reaction.

Solutions:

  • Reaction Monitoring: Use TLC or LC-MS to monitor the consumption of starting materials.

  • Stoichiometry: Re-evaluate the stoichiometry of your reactants. In some cases, using a slight excess of one of the more volatile reactants can drive the reaction to completion.

  • Purification: Unreacted starting materials can often be removed through a combination of aqueous washes (to remove water-soluble components like ammonia) and column chromatography.

By systematically applying these troubleshooting strategies and analytical techniques, researchers can effectively identify, characterize, and mitigate the formation of by-products in the synthesis of this compound, leading to a higher purity of the final compound.

References

  • BenchChem Technical Support Team. (2025). Troubleshooting poor regioselectivity in the synthesis of substituted pyridines. BenchChem.
  • Chu, X., & Raju, R. P. (2022). Regulation of NAD(+) metabolism in aging and disease. Metabolism, 126, 154923.
  • US Patent US2816112A. (1957). Non-catalytic preparation of nicotinic acid esters.
  • Movassaghi, M., & Hill, M. D. (2007). Three-Component Coupling Sequence for the Regiospecific Synthesis of Substituted Pyridines. PubMed Central.
  • Gholinejad, M., & Shariati, F. (2021).
  • Alfa Chemistry. (n.d.). Hantzsch Dihydropyridine Synthesis. Alfa Chemistry.
  • ResearchGate. (2017).
  • Stahl, S. S., et al. (2004). Mechanistic characterization of aerobic alcohol oxidation catalyzed by Pd(OAc)(2)
  • ResearchGate. (n.d.). Experimental investigation on the oxidation rules of pyridine.
  • Baran, P. S. (2004). Pyridine Synthesis: Cliff Notes. Baran Lab.
  • Wikipedia. (n.d.). Hantzsch pyridine synthesis. Wikipedia.
  • Martínez, R., et al. (2021).
  • Beilstein Journals. (2020).
  • Chegg. (2023). Solved E. In the Hantzsch synthesis, substituted pyridines. Chegg.com.
  • American Chemical Society. (2021). Condensation/ Multi-component Reactions MCR/Oxidation Approaches to Pyridines.
  • US Patent US4304925A. (1981). Process for purifying esters.
  • National Institutes of Health. (2022).
  • ResearchGate. (n.d.). Synthesis of pyridine derivatives using multicomponent reactions.
  • El-Sayed, M. A., et al. (2021). A revisit to the Hantzsch reaction: Unexpected products beyond 1,4-dihydropyridines. Molecules, 26(16), 4972.
  • ChemTube3D. (n.d.). Hantzsch pyridine synthesis - overview. ChemTube3D.
  • Organic Chemistry Portal. (n.d.). Hantzsch Dihydropyridine (Pyridine) Synthesis. Organic Chemistry Portal.
  • US Patent US4447615A. (1984). Process for the purification of nicotinic acid amide I.
  • ResearchGate. (2019). How to differentiate any kind of isomers by mass & nmr spectrometry?
  • Zafar, A. M., et al. (2021). Oxidation of Some Dihydropyridine Derivatives to Pyridine Via Different Methods. Frontiers in Chemical Sciences.
  • ResearchGate. (2019). Synthesis of Ethyl 5-(Arylcarbamoyl)-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylates.
  • Quora. (2017). What are the modifications to improve the purity of ester? Quora.
  • Schlegel, H. B., et al. (1982). Tautomerization of Formamide, 2-Pyridone, and 4-Pyridone: An ab Initio Study. Journal of the American Chemical Society, 104(22), 5821–5827.
  • MDPI. (2022).
  • MDPI. (2023). Oxidative Aromatization of Some 1,4-Dihydropyridine Derivatives Using Pyritic Ash in Eco-Sustainable Conditions. MDPI.
  • Wikipedia. (n.d.). 4-Pyridone. Wikipedia.
  • Preprints.org. (2022). 3,4-Dihydro-2(1H)-Pyridones as Building Blocks of Synthetic Relevance. Preprints.org.
  • National Institutes of Health. (n.d.).
  • Sigma-Aldrich. (n.d.).
  • PubChem. (n.d.). 2-Oxo-3-phenyl-2H-pyrane-6-carboxylic acid, ethyl ester. PubChem.
  • Journal of the American Chemical Society. (1961). 2-Pyridone, 2-Pyridthione, and 2-Pyridselenone.
  • ResearchGate. (n.d.). Proposed fragmentation pathway for 6-hydroxy-2-[(2-phenyl)ethyl]...
  • ResearchGate. (n.d.). Electron ionization mass spectral fragmentation of derivatized 4,5-and 5,6-epoxysterols.

Sources

troubleshooting common issues in Suzuki coupling of Ethyl 2-hydroxy-6-phenylnicotinate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Suzuki-Miyaura cross-coupling synthesis of Ethyl 2-hydroxy-6-phenylnicotinate. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of this specific transformation. The presence of the 2-hydroxy-pyridine moiety introduces unique challenges not encountered in standard aryl-aryl couplings. This document provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot common issues and optimize your reaction outcomes.

Understanding the Core Reaction and Its Challenges

The target reaction is the palladium-catalyzed cross-coupling of an ethyl 2-hydroxy-6-halonicotinate (typically the bromo or chloro derivative) with a phenylboronic acid or its ester equivalent.

Reaction Scheme:

  • Aryl Halide: Ethyl 2-hydroxy-6-halonicotinate (X = Cl, Br, I)

  • Organoboron Reagent: Phenylboronic Acid (or ester derivative)

  • Product: this compound

The primary challenges stem from the electronic nature of the pyridine ring and the functional group handles—specifically the 2-hydroxy (pyridone) group and the ethyl ester—which can influence catalyst activity, lead to side reactions, and complicate purification.

The Suzuki-Miyaura Catalytic Cycle

A foundational understanding of the catalytic cycle is crucial for effective troubleshooting. The generally accepted mechanism involves three key steps: oxidative addition, transmetalation, and reductive elimination.[1]

Suzuki_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle cluster_reagents Reagents & Products pd0 Pd(0)L₂ (Active Catalyst) pdiia Ar¹-Pd(II)-X L₂ (Oxidative Addition Complex) pd0->pdiia 1. Oxidative Addition (Ar¹-X) pdiib Ar¹-Pd(II)-Ar² L₂ (Transmetalation Complex) pdiia->pdiib 2. Transmetalation (Ar²-B(OR)₂ + Base) pdiib->pd0 3. Reductive Elimination (Ar¹-Ar²) product Ar¹-Ar² (Desired Product) pdiib->product ar1x Ar¹-X (Ethyl 2-hydroxy-6-halonicotinate) ar1x->pdiia ar2b Ar²-B(OR)₂ (Phenylboronic Acid) ar2b->pdiia

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting Guide & FAQs

Q1: My reaction shows low or no conversion of the starting material. What are the primary factors to investigate?

Low or no conversion is the most common issue and typically points to a problem with one of the core components of the catalytic system.

Answer:

The lack of reactivity can usually be traced back to four key areas: the catalyst/ligand system, the base, the quality of the reagents, or the reaction conditions.

  • Catalyst & Ligand Inactivity: The oxidative addition of the Pd(0) catalyst to the C-X bond is often the rate-limiting step, especially with heteroaryl chlorides.[1][2]

    • Causality: The electron-rich nature of the pyridine ring can make oxidative addition more challenging compared to simple aryl halides. The choice of ligand is critical to modulate the electron density and steric environment of the palladium center.[3][4] Highly electron-rich and bulky phosphine ligands (e.g., Buchwald-type ligands like SPhos, XPhos) or N-heterocyclic carbenes (NHCs) are often required to facilitate this step, especially for less reactive aryl chlorides.[5][6]

    • Troubleshooting Steps:

      • Switch to a More Active Ligand: If using standard ligands like PPh₃, consider switching to a more electron-rich, bulky ligand. See the table below for recommendations.

      • Use a Pre-catalyst: Air-stable palladium pre-catalysts (e.g., SPhos-Pd-G3) ensure the efficient generation of the active Pd(0) species in solution, improving consistency.[7]

      • Increase Catalyst Loading: While not ideal, increasing the catalyst loading from 1-2 mol% to 5 mol% can sometimes overcome activation barriers, especially on a small scale.[8]

  • Incorrect Base Selection: The base plays multiple, crucial roles: it activates the boronic acid to form a more nucleophilic boronate species and facilitates the ligand exchange on the palladium complex prior to transmetalation.[5][9][10]

    • Causality: For this specific substrate, the 2-hydroxy group is acidic and can be deprotonated by the base. A base that is too strong (e.g., NaOtBu) might lead to unwanted side reactions or solubility issues. A base that is too weak or insoluble may not effectively promote the catalytic cycle. Aqueous bases like K₂CO₃ or K₃PO₄ are common starting points as they facilitate the formation of the active boronate.[11]

    • Troubleshooting Steps:

      • Screen Different Bases: Test a range of bases such as K₂CO₃, Cs₂CO₃, and K₃PO₄. Cesium carbonate is often effective due to its high solubility in organic solvents.[11]

      • Ensure Proper Mixing: For biphasic systems (e.g., Toluene/Water), vigorous stirring is essential to ensure interaction between the organic and aqueous phases.[7]

  • Poor Reagent Quality (Especially Boronic Acid):

    • Causality: Phenylboronic acid is susceptible to decomposition via oxidation and, more commonly, protodeboronation (cleavage of the C-B bond), especially under the reaction conditions.[12][13] It can also self-condense to form boroxines upon storage. This reduces the amount of active coupling partner available.

    • Troubleshooting Steps:

      • Verify Boronic Acid Quality: Use a fresh bottle of phenylboronic acid or one that has been stored properly under inert gas in a desiccator.

      • Use a Boronic Ester: Pinacol esters of boronic acids are significantly more stable towards protodeboronation and can be used as a direct replacement, often leading to more reproducible results.[12][13]

      • Use a Slight Excess: Employing 1.2-1.5 equivalents of the boronic acid can compensate for minor degradation.

  • Sub-optimal Reaction Conditions:

    • Troubleshooting Steps:

      • Degas Rigorously: The active Pd(0) catalyst is sensitive to oxygen. Degas the reaction solvent and the sealed reaction vessel thoroughly (e.g., by sparging with argon for 20-30 minutes or using several vacuum/argon backfill cycles).[11][14]

      • Increase Temperature: If the reaction is sluggish at 80-90 °C, cautiously increasing the temperature to 100-110 °C (depending on the solvent) can increase the rate of oxidative addition.[11]

Q2: I'm observing significant side products. What are they and how can I minimize them?

The formation of byproducts complicates purification and lowers the yield of the desired product. Identifying the likely side products is the first step to mitigating their formation.

Answer:

Common side reactions in this coupling include homocoupling, protodeboronation, and dehalogenation.

Troubleshooting_Workflow start Reaction Issue Identified q_conversion Low / No Conversion? start->q_conversion q_side_products Major Side Products? q_conversion->q_side_products No sol_catalyst Optimize Catalyst/Ligand (e.g., use SPhos, increase loading) q_conversion->sol_catalyst Yes q_inconsistent Inconsistent Yields? q_side_products->q_inconsistent No sol_homocoupling Minimize Homocoupling (Rigorously degas, use fresh Pd(0) source) q_side_products->sol_homocoupling Yes (Biphenyl detected) sol_reproducibility Improve Reproducibility (Strict inert atmosphere, consistent reagent sources) q_inconsistent->sol_reproducibility Yes sol_reagents Check Reagent Quality (Fresh boronic acid, use ester) sol_catalyst->sol_reagents sol_conditions Adjust Conditions (Degas solvent, increase temp) sol_reagents->sol_conditions sol_deboronation Prevent Protodeboronation (Use boronic ester, milder base) sol_homocoupling->sol_deboronation

Caption: A decision workflow for troubleshooting common Suzuki coupling issues.

  • Homocoupling (Formation of Biphenyl):

    • Cause: This occurs when two molecules of the phenylboronic acid couple with each other. It is often promoted by the presence of oxygen, which can re-oxidize Pd(0) to Pd(II), or by using a Pd(II) salt as the catalyst source without efficient reduction to Pd(0).[2][15]

    • Solution:

      • Rigorous Degassing: The most effective way to prevent homocoupling is to remove all traces of oxygen from the reaction mixture.

      • Use a Pd(0) Source: Start with a Pd(0) source like Pd₂(dba)₃ or a well-defined pre-catalyst to minimize side reactions involving Pd(II).

  • Protodeboronation (Formation of Benzene):

    • Cause: The phenylboronic acid reacts with a proton source (like water or the acidic 2-hydroxy group) to cleave the C-B bond, rendering it inactive for cross-coupling.[15] This is a very common pathway for decomposition, especially for heteroaryl boronic acids.[14]

    • Solution:

      • Use Boronic Esters: As mentioned, pinacol boronic esters are much more resistant to this side reaction.[12]

      • Use a Milder Base: Strong bases in protic solvents can accelerate protodeboronation. Sometimes a weaker base like KF can be effective.[5]

      • Minimize Water: While some water is often necessary, especially with inorganic bases, using a strictly anhydrous system (e.g., THF solvent with K₃PO₄) might be beneficial if protodeboronation is severe.

  • Dehalogenation (Formation of Ethyl 2-hydroxynicotinate):

    • Cause: The starting aryl halide is reduced, replacing the halogen with a hydrogen atom. This can occur via a hydride transfer to the palladium complex, often from solvent (like an alcohol) or certain additives.[2]

    • Solution:

      • Change Solvent: If using an alcohol-containing solvent system, switch to an aprotic solvent like 1,4-dioxane or toluene.

      • Optimize Ligand: A ligand that promotes rapid reductive elimination of the desired product can outcompete the dehalogenation pathway.

Q3: How does the 2-hydroxy group on the nicotinic ester affect the coupling?

Answer:

The 2-hydroxy group exists in equilibrium with its 2-pyridone tautomer. This tautomerism has significant implications for the reaction.

Tautomer_Chelation cluster_tautomer 2-Hydroxypyridine <=> 2-Pyridone Tautomerism cluster_chelation Potential Chelation to Palladium Hydroxy 2-Hydroxypyridine form Pyridone 2-Pyridone form Hydroxy->Pyridone Equilibrium Chelate Pyridone Tautomer (Chelating Ligand) Pyridone->Chelate Can act as a bidentate ligand Palladium Pd(0)L₂ Chelate->Palladium Chelation via N and O atoms

Caption: The influence of the 2-hydroxy group via tautomerism and potential chelation.

  • Tautomerism: The 2-pyridone form is often the major tautomer in solution. The amide-like nature of the pyridone can alter the electronic properties of the pyridine ring compared to a simple hydroxypyridine.

  • Chelation: The 2-pyridone tautomer, along with the nearby ester carbonyl, can potentially act as a bidentate ligand, chelating to the palladium center.[16] This chelation can either be beneficial by stabilizing the catalyst and directing the regioselectivity of the oxidative addition, or detrimental by forming an overly stable, inactive palladium complex that does not proceed through the catalytic cycle.

  • Acidity: The N-H proton of the pyridone (or the O-H of the hydroxypyridine) is acidic and will be deprotonated by the base. This can consume a portion of the base and affect the overall reaction pH and base stoichiometry.

Troubleshooting Consideration: If catalyst inhibition is suspected, using a ligand with a very strong binding affinity for palladium (e.g., a bulky biaryl phosphine) can help prevent or disrupt substrate-catalyst chelation, keeping the catalyst active.

Q4: What is the best approach for purifying this compound?

Answer:

Purification can be challenging due to the polarity of the product and the presence of catalyst residues and boronic acid-derived impurities.

  • Aqueous Work-up:

    • After the reaction, perform an aqueous work-up. Dilute the reaction mixture with a suitable organic solvent like ethyl acetate.

    • Wash with water or brine to remove the inorganic base.

    • A wash with a dilute acid (e.g., 1M HCl) can help remove some basic impurities, but be cautious as your product may also partition into the acidic aqueous layer. A subsequent wash with a base (e.g., sat. NaHCO₃) will neutralize the solution.

    • A wash with a solution of NaOH can help remove unreacted boronic acid by forming the water-soluble sodium boronate salt.

  • Filtration:

    • Filtering the crude organic solution through a plug of Celite or silica gel can help remove precipitated palladium black.[17]

  • Column Chromatography:

    • The product is relatively polar. A typical eluent system would be a gradient of ethyl acetate in hexanes or dichloromethane.

    • Challenge: Boronic acid impurities and phosphine oxide (from the ligand) can often co-elute with the product.

    • Solution: If co-elution is an issue, consider alternative purification methods or a different work-up. Sometimes, switching to a different solvent system for chromatography (e.g., toluene/acetone) can alter the elution profile.

  • Recrystallization:

    • If a reasonably pure crude product can be obtained, recrystallization is an excellent method for final purification.[17][18]

    • Procedure: Dissolve the crude solid in a minimum amount of a hot solvent (e.g., ethanol, methanol, or a mixture like hexanes/ethyl acetate) and allow it to cool slowly to induce crystallization.[17]

Appendices

Appendix A: Recommended Starting Protocol

This protocol is a robust starting point that can be optimized based on your results.

  • Reagent Preparation:

    • To a flame-dried Schlenk flask equipped with a magnetic stir bar, add Ethyl 2-hydroxy-6-bromonicotinate (1.0 eq), Phenylboronic acid pinacol ester (1.3 eq), and finely ground K₃PO₄ (3.0 eq).

  • Inert Atmosphere:

    • Seal the flask and perform three cycles of vacuum followed by backfilling with high-purity argon.

  • Solvent Addition:

    • Add previously degassed 1,4-dioxane and water (e.g., a 4:1 or 5:1 ratio by volume) via syringe. The reaction concentration should be around 0.1 M with respect to the limiting reagent.

  • Catalyst Addition:

    • Add the palladium pre-catalyst (e.g., SPhos-Pd-G3, 2 mol%) to the flask under a positive pressure of argon.

  • Reaction:

    • Place the sealed flask in a preheated oil bath at 100 °C and stir vigorously for 4-16 hours.

  • Monitoring:

    • Monitor the reaction progress by TLC or LC-MS by taking small, quenched aliquots.

Appendix B: Catalyst & Ligand Selection Guide
Catalyst / LigandTypeKey AdvantagesConsiderations
Pd(PPh₃)₄ Pd(0) with TriphenylphosphineReadily available, classic catalyst.Often not active enough for challenging heteroaryl couplings.
PdCl₂(dppf) Pd(II) Pre-catalystGood for many standard couplings.May require higher temperatures; dppf is a good general-purpose ligand.
Pd₂(dba)₃ + SPhos Pd(0) Source + Buchwald LigandSPhos is highly active for heteroaryl chlorides/bromides.[6]Requires handling of two components; dba can be unstable.
SPhos-Pd-G3 Pd(II) Pre-catalyst (Buchwald)Air-stable, reliable generation of active Pd(0), excellent for this type of coupling.Higher cost.
Appendix C: Base & Solvent Selection Guide
BaseSolvent SystemCharacteristics
K₂CO₃ Dioxane/H₂O, Toluene/H₂OStandard, inexpensive choice. Requires biphasic system and vigorous stirring.[19]
K₃PO₄ Dioxane, THF, TolueneStronger than carbonate, works well in anhydrous or low-water conditions. Often gives good results.
Cs₂CO₃ Dioxane, Toluene, DMFHigh solubility in organic solvents, often enhances reaction rates. Good for difficult couplings.[8]
KF THF, DioxaneMild base, can be useful if ester hydrolysis is a concern.[5]

References

  • Lu, G.-P., Voigtritter, K. R., Cai, C., & Lipshutz, B. H. (2012). Ligand Effects on the Stereochemical Outcome of Suzuki–Miyaura Couplings. The Journal of Organic Chemistry, 77(8), 3700–3703. [Link]

  • Thomas, S. P., & Aggarwal, V. K. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7(9), 5764-5776. [Link]

  • Couto, I., et al. (2015). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. The Journal of Organic Chemistry, 80(17), 8946-8951. [Link]

  • Shields, J. D., et al. (2021). Electronic and Steric Effects of the ProPhos Ligand Family for Nickel-Catalyzed Suzuki–Miyaura Coupling of Heteroaromatics. ACS Catalysis, 11(1), 179-191. [Link]

  • Wikipedia contributors. (2024). Suzuki reaction. In Wikipedia, The Free Encyclopedia. [Link]

  • San Diego Mesa College. (n.d.). Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. [Link]

  • Thomas, S. P., & Aggarwal, V. K. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. National Institutes of Health. [Link]

  • Al-Zoubi, R. M., & Marion, O. (2014). Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. Organic Letters, 16(7), 1952–1955. [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. [Link]

  • R Discovery. (2001). Suzuki Cross-Coupling Reactions: Synthesis of Unsymmetrical Biaryls in the Organic Laboratory. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions. [Link]

  • Park, S., et al. (2017). Suzuki Coupling of Heteroaromatic Chlorides Using Highly Electron-Donating ClickPhos Ligands. ResearchGate. [Link]

  • Martínez-Martínez, A. J., et al. (2022). Synthesis of Atropisomeric Biaryls via Chiral Suzuki–Miyaura/Enzymatic Kinetic Resolution. ACS Catalysis, 12(14), 8567–8572. [Link]

  • Carrow, B. P., & Hartwig, J. F. (2014). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 136(24), 8702–8713. [Link]

  • ResearchGate. (2001). Suzuki Cross-Coupling Reactions: Synthesis of Unsymmetrical Biaryls in the Organic Laboratory. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Altenbach, R. J., et al. (2005). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry, 70(12), 4717–4722. [Link]

  • Li, W., et al. (2008). Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands. Organic Letters, 10(16), 3493–3496. [Link]

  • Reddit. (2021). r/Chempros: Help needed with unreproducible Suzuki coupling. [Link]

  • YouTube. (2023). Suzuki Coupling I Common Byproducts in Suzuki Coupling. [Link]

  • ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. [Link]

  • Reddit. (2021). r/Chempros: Diagnosing issues with a failed Suzuki coupling?. [Link]

  • ResearchGate. (n.d.). Optimization of the reaction conditions. [Link]

  • ResearchGate. (n.d.). The Suzuki-Miyaura reactions of halopyridines and the side products. [Link]

  • PubMed Central. (n.d.). In Silico Discovery and Optimisation of a Novel Structural Class of Hsp90 C-Terminal Domain Inhibitors. [Link]

  • Reddit. (2014). r/chemistry: Why am I getting low yield for my Suzuki coupling reaction?. [Link]

  • ResearchGate. (n.d.). Formation of biaryl compounds in the suzuki cross coupling reaction. [Link]

  • Reddit. (2022). r/Chempros: How to approach choosing reaction conditions for Suzuki?. [Link]

  • ResearchGate. (2014). How can I solve my problem with Suzuki coupling?. [Link]

  • Myers, A. (n.d.). The Suzuki Reaction. Harvard University. [Link]

  • ResearchGate. (n.d.). Optimization of the Reaction Conditions for the Cross-Coupling of Ethyl Benzo[h]quinoline-10-carboxylate with Phenylboronic Acid. [Link]

  • Bio, M. M., et al. (2003). Efficient synthesis of 2-aryl-6-chloronicotinamides via PXPd2-catalyzed regioselective Suzuki coupling. Organic Letters, 5(17), 3131–3134. [Link]

Sources

Technical Support Center: Effective Purification of Ethyl 2-Hydroxy-6-Phenylnicotinate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of ethyl 2-hydroxy-6-phenylnicotinate derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions to common challenges encountered during the purification of this important class of compounds. Our focus is on providing not just protocols, but the underlying scientific principles to empower you to make informed decisions in your experimental work.

Part 1: Troubleshooting Guide

This section addresses specific issues you may encounter during the purification of this compound derivatives.

Issue 1: Low Recovery After Column Chromatography

Question: I'm losing a significant amount of my this compound derivative during silica gel column chromatography. What are the likely causes and how can I improve my yield?

Answer:

Low recovery during column chromatography is a frequent problem that can often be resolved by systematically evaluating several factors.

Possible Causes and Solutions:

  • Compound Insolubility: Your crude product may not be fully dissolved before loading it onto the column.

    • Solution: Ensure complete dissolution of your sample in a minimal amount of the initial mobile phase. If solubility is an issue, consider a "dry loading" technique where the sample is adsorbed onto a small amount of silica gel, the solvent is evaporated, and the resulting powder is loaded onto the column.[1]

  • Irreversible Adsorption to Silica Gel: The 2-hydroxy-nicotinate scaffold has both a weakly acidic proton (on the hydroxyl group) and a basic nitrogen atom in the pyridine ring. This can lead to strong interactions with the acidic silica gel surface, causing tailing and irreversible adsorption.

    • Solution 1 (Mobile Phase Modification): Add a small amount of a modifier to your mobile phase to reduce strong interactions. For example, adding 0.5-1% triethylamine (TEA) can help to saturate the basic sites on the silica and prevent tailing of your basic compound. Conversely, adding a small amount of acetic acid or formic acid can help to protonate the pyridine nitrogen and may improve elution, although this can sometimes increase adsorption of the hydroxyl group. Careful scouting with TLC is recommended.

    • Solution 2 (Alternative Stationary Phase): Consider using a less acidic stationary phase, such as neutral alumina. Alternatively, reversed-phase chromatography on a C18-functionalized silica gel can be an excellent option, particularly for compounds with significant non-polar character from the phenyl group.[1]

  • Improper Solvent System: The polarity of your mobile phase may be too low, leading to the compound remaining on the column, or too high, causing co-elution with impurities.

    • Solution: Optimize your solvent system using Thin Layer Chromatography (TLC) before running the column.[1] A good starting point for silica gel chromatography of these derivatives is a mixture of hexane and ethyl acetate.[1] Aim for an Rf value of 0.2-0.3 for your desired compound to ensure good separation.

Issue 2: Persistent Impurities After Purification

Question: After a single purification step (e.g., column chromatography), my this compound derivative is still not pure. What are my options?

Answer:

Achieving high purity often requires more than one purification technique, especially when dealing with closely related impurities.

Common Impurities and Purification Strategies:

  • Unreacted Starting Materials: These are common contaminants.[2]

    • Solution: Column chromatography is generally effective at separating products from starting materials.[2] If the starting material is acidic or basic, an acid-base extraction prior to chromatography can be very effective. For example, a dilute aqueous sodium bicarbonate wash can remove acidic starting materials, while a dilute aqueous HCl wash can remove basic ones.[3]

  • Side-Products: Reactions can often produce isomers or di-substituted products.[2]

    • Solution 1 (Orthogonal Chromatography): If silica gel chromatography is insufficient, consider a different chromatographic method. Reversed-phase High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating closely related compounds.[4]

    • Solution 2 (Crystallization): If your compound is a solid, recrystallization is an excellent secondary purification step.[1] The key is to find a solvent system where your compound has high solubility at elevated temperatures and low solubility at room temperature or below, while the impurities remain in solution.

Issue 3: Difficulty with Crystallization

Question: My this compound derivative is "oiling out" or refusing to crystallize from solution. How can I induce crystallization?

Answer:

"Oiling out" occurs when a compound separates from the solution as a liquid phase rather than a solid crystal lattice.[5] This is common when the compound's melting point is low or when impurities are present that disrupt crystal formation.[5][6]

Strategies to Induce Crystallization:

  • Solvent Selection: The choice of solvent is critical.

    • Solution 1 (Solvent/Anti-Solvent System): Dissolve your compound in a small amount of a "good" solvent (in which it is highly soluble). Then, slowly add a miscible "poor" solvent (an anti-solvent, in which it is poorly soluble) until the solution becomes slightly turbid. Warming the solution to redissolve the oil/precipitate and then allowing it to cool slowly can promote crystal growth.[7]

    • Solution 2 (Slow Evaporation): Dissolve the compound in a suitable solvent and allow the solvent to evaporate slowly in a loosely covered container.

  • Inducing Nucleation: Sometimes, a supersaturated solution needs a "push" to start crystallizing.

    • Solution 1 (Scratching): Use a glass rod to gently scratch the inside surface of the flask below the level of the solution. The microscopic imperfections on the glass can provide nucleation sites.[7]

    • Solution 2 (Seeding): If you have a small amount of the pure solid, add a tiny crystal to the supersaturated solution to act as a template for crystal growth.[7]

  • Temperature Control: The rate of cooling can significantly impact crystal formation.

    • Solution: Allow the solution to cool slowly to room temperature, and then transfer it to a refrigerator.[7] Rapid cooling often leads to smaller crystals or the compound oiling out.

Part 2: Frequently Asked Questions (FAQs)

Q1: What is a good starting point for a solvent system for column chromatography of this compound derivatives on silica gel?

A1: A gradient of hexane and ethyl acetate is a common and effective starting point.[1] You can begin with a low polarity mixture (e.g., 9:1 hexane/ethyl acetate) and gradually increase the proportion of ethyl acetate. The optimal solvent system should always be determined by TLC analysis before running the column.[1]

Q2: How can I monitor the fractions from my column if my compound is colorless?

A2: If your compound is not colored, you will need to analyze the collected fractions using TLC.[1] Spot a small amount from each fraction onto a TLC plate and develop it in your chosen solvent system. After development, visualize the spots under a UV lamp (the phenyl and pyridine rings should make the compound UV-active) or by staining with an appropriate agent (e.g., potassium permanganate).[1]

Q3: My compound is UV-active. Can I use a UV detector to monitor the purification?

A3: Yes, if your compound has a UV chromophore, which this compound derivatives do, you can use an in-line UV detector with your chromatography system. A common detection wavelength is 254 nm.[1] This can help you identify the fractions containing your compound as they elute from the column.

Q4: Can I use acid-base extraction to purify my this compound derivative?

A4: Yes, acid-base extraction can be a useful technique. The pyridine nitrogen is basic and can be protonated with a dilute acid (e.g., 1M HCl), moving the compound into the aqueous phase. This can separate it from non-basic impurities. However, be cautious, as harsh acidic or basic conditions, especially with heating, could potentially hydrolyze the ethyl ester group to the corresponding carboxylic acid.[2] A wash with a weak base like sodium bicarbonate can be used to remove acidic impurities without significantly deprotonating the hydroxyl group.[3]

Q5: What should I do if my purified compound is still not pure enough after chromatography and crystallization?

A5: If these standard techniques are insufficient, you may need to consider more advanced methods. Preparative High-Performance Liquid Chromatography (HPLC), often using a reverse-phase column, can provide very high purity.[1] This method is scalable and can be used for isolating stubborn impurities.[4]

Part 3: Data and Protocols

Table 1: Recommended Starting Solvent Systems for Chromatography
Chromatography TypeStationary PhaseMobile Phase System (Starting Point)Notes
Normal PhaseSilica GelHexane / Ethyl Acetate (9:1)Gradually increase the polarity by adding more ethyl acetate.
Normal PhaseAlumina (Neutral)Dichloromethane / Methanol (98:2)Useful if your compound is sensitive to acidic silica gel.
Reverse PhaseC18 SilicaWater / Acetonitrile (1:1) with 0.1% Formic AcidFormic acid can improve peak shape.[4]
Protocol 1: General Procedure for Silica Gel Column Chromatography
  • TLC Optimization: Develop a solvent system using TLC that gives your desired compound an Rf value of approximately 0.2-0.3.

  • Column Packing: Prepare a slurry of silica gel in your initial, low-polarity mobile phase. Pour the slurry into the column and allow the silica to settle, ensuring a uniform and crack-free bed. Do not let the silica run dry.[1]

  • Sample Loading: Dissolve your crude product in a minimal amount of the initial mobile phase and carefully load it onto the top of the silica gel bed.

  • Elution: Begin eluting with the initial mobile phase. Gradually increase the polarity of the mobile phase according to the separation profile determined by TLC.[1]

  • Fraction Collection: Collect fractions of the eluent in separate test tubes.

  • Analysis: Analyze the collected fractions using TLC to identify which fractions contain the pure compound.[1]

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified compound.

Protocol 2: General Procedure for Recrystallization
  • Solvent Selection: Choose a solvent in which your compound is sparingly soluble at room temperature but highly soluble when heated.

  • Dissolution: Place the crude solid in a flask and add a small amount of the chosen solvent. Heat the mixture to boiling while stirring to dissolve the solid. Add more solvent in small portions until the solid is completely dissolved.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Cooling: Allow the solution to cool slowly to room temperature. Crystal formation should begin.

  • Chilling: Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.

  • Drying: Dry the crystals in a vacuum oven to remove any residual solvent.

Part 4: Visualizations

Workflow for Selecting a Purification Strategy

Purification_Workflow start Crude Product (this compound derivative) is_solid Is the crude product a solid? start->is_solid recrystallize Attempt Recrystallization is_solid->recrystallize Yes column_chrom Perform Column Chromatography (Silica or Alumina) is_solid->column_chrom No purity_check1 Assess Purity (TLC, NMR, LC-MS) recrystallize->purity_check1 purity_check2 Assess Purity (TLC, NMR, LC-MS) column_chrom->purity_check2 is_pure1 Is it pure? purity_check1->is_pure1 is_pure2 Is it pure? purity_check2->is_pure2 is_pure1->column_chrom No end_product Pure Product is_pure1->end_product Yes is_pure2->end_product Yes prep_hplc Consider Preparative HPLC is_pure2->prep_hplc No prep_hplc->end_product

Caption: Decision workflow for purifying this compound derivatives.

References

  • Technical Support Center: Purification of Ethyl 6-chloro-4-(methylamino)nicotinate Derivatives by Chromatography - Benchchem.
  • Separation of Ethyl nicotinate on Newcrom R1 HPLC column | SIELC Technologies.
  • Technical Support Center: Purification of Ethyl 4,6-dichloronicotinate Derivatives - Benchchem.
  • How to purify Nicotinic acid derivatives from the reaction mixture? - ResearchGate.
  • A Structured Approach To Cope with Impurities during Industrial Crystallization Development - PMC - NIH.
  • Technical Support Center: Refining Purification Techniques for Yunnancoronarin A Derivatives - Benchchem.
  • Technical Support Center: Crystallization of Pyrrolidine-Based Compounds - Benchchem.

Sources

Technical Support Center: Scale-Up Synthesis of Ethyl 2-hydroxy-6-phenylnicotinate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Ethyl 2-hydroxy-6-phenylnicotinate. This guide is designed for researchers, chemists, and process development professionals who are transitioning this synthesis from the laboratory bench to a larger scale. We will explore common challenges, provide in-depth troubleshooting advice, and offer detailed protocols grounded in established chemical principles. Our goal is to equip you with the expertise to anticipate and overcome the hurdles inherent in scaling up this valuable synthetic building block.

The synthesis of substituted 2-pyridones like this compound is a cornerstone in the development of various pharmaceutical agents.[1][2] These scaffolds are prized for their ability to act as bioisosteres and engage in specific hydrogen bonding, making them valuable in drug design.[1] However, their synthesis, often involving multi-component condensation reactions, presents unique challenges when moving beyond the gram scale. This guide addresses these complexities in a practical, question-and-answer format.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section directly addresses the most common issues encountered during the scale-up of this compound synthesis.

FAQ 1: My overall yield has dropped significantly after moving from a 10g to a 1kg scale. What are the primary causes?

A drop in yield during scale-up is a multifaceted problem often rooted in changes to heat and mass transfer. What works in a round-bottom flask doesn't always translate directly to a large reactor.

  • Inadequate Temperature Control: Many condensation reactions for pyridine synthesis, such as the Bohlmann-Rahtz synthesis, require an initial condensation followed by a high-temperature cyclodehydration step.[3][4] On a small scale, heating is uniform. On a large scale, localized overheating or insufficient heating can lead to byproduct formation or incomplete reaction. The aminodiene intermediate in the Bohlmann-Rahtz pathway, for instance, requires a specific temperature for efficient E/Z isomerization before cyclization can occur.[5]

    • Solution: Implement jacketed reactor systems with precise temperature control. For exothermic steps, ensure adequate cooling capacity to prevent thermal runaways, which can degrade both reactants and products.[6]

  • Poor Mixing and Reagent Addition: Inefficient mixing can create localized "hot spots" of high reactant concentration, promoting side reactions. The rate of reagent addition becomes critical at scale.

    • Solution: Use appropriate agitation (e.g., overhead stirrer with a properly designed impeller) to ensure homogeneity. Sub-surface addition of reagents can prevent splashing and localized concentration issues. Model the reaction on a smaller scale with controlled addition rates to determine the optimal profile before moving to the kilogram scale.

  • Incomplete Conversion: Reactions that appear complete by TLC on a small scale may stall at a larger scale due to the factors above.

    • Solution: Implement in-process controls (IPCs) like HPLC or UPLC to accurately track the consumption of starting materials and the formation of the intermediate and final product. Do not proceed to the next step until IPCs confirm the reaction is complete.

FAQ 2: I'm observing a new, persistent impurity in my scaled-up batches. What could it be and how can I prevent it?

Unidentified impurities are a common scale-up challenge. They often arise from side reactions that are insignificant at the lab scale but become prominent under different thermal or concentration profiles.

  • Likely Impurity: Oxidized Byproducts: The Hantzsch pyridine synthesis, a related and common method, initially forms a dihydropyridine intermediate.[7][8] While the target nicotinate is a pyridone (a partially reduced pyridine), other intermediates can be sensitive to air. Incomplete cyclization or the presence of oxygen can lead to the formation of various oxidized species that are difficult to separate.

    • Prevention: Maintain an inert atmosphere (Nitrogen or Argon) throughout the reaction, especially during heating and work-up phases. Degas solvents before use to minimize dissolved oxygen.

  • Likely Impurity: Uncyclized Intermediate: The aminodiene intermediate in the Bohlmann-Rahtz pathway is often stable enough to be isolated.[9] If the cyclodehydration step is incomplete due to insufficient temperature or catalyst activity, this intermediate will persist as a major impurity.

    • Prevention: Ensure the cyclization temperature is reached and held for a sufficient duration. Consider the use of an acid catalyst, which has been shown to significantly lower the required temperature for cyclodehydration, making the process more manageable and energy-efficient at scale.[3][10]

  • Likely Impurity: Regioisomers: If using unsymmetrical starting materials, the formation of an incorrect regioisomer is a possibility.[11]

    • Prevention: The regiochemical outcome is often dictated by the electronics and sterics of the initial Michael addition.[11] Re-evaluate your starting materials and reaction conditions. Sometimes, changing the order of addition or using a different catalyst can favor the desired isomer.

Troubleshooting Quick-Reference Table

Problem Potential Cause Recommended Solution
Low Yield Incomplete reaction; thermal degradation; poor mixing.Implement IPCs (HPLC) to monitor reaction completion. Ensure precise temperature control with a jacketed reactor. Optimize agitation.
Byproduct Formation Oxidation of intermediates; incomplete cyclization; side reactions from "hot spots".Maintain an inert atmosphere (N₂/Ar). Use an acid catalyst to lower cyclization temperature.[3][9] Control reagent addition rate.
Difficult Purification Product is an amorphous solid or oil; persistent impurities with similar polarity.Screen multiple solvent systems for crystallization.[6] Consider derivatization to a crystalline salt. Use high-performance flash chromatography with optimized solvent gradients.
Sluggish Cyclization Insufficient temperature for thermal cyclodehydration.Increase reaction temperature, ensuring product stability. Introduce a Brønsted or Lewis acid catalyst (e.g., acetic acid, ZnBr₂) to facilitate cyclization at a lower temperature.[5][9]
Batch-to-Batch Inconsistency Variations in raw material quality; poor control over process parameters (temp, time, addition rate).Qualify all raw materials before use. Develop a strict Standard Operating Procedure (SOP) with defined parameter ranges.
Emulsion During Work-up Formation of a stable emulsion at the aqueous-organic interface.Add brine (saturated NaCl solution) to the aqueous layer to increase its ionic strength.[6] A slow filtration through Celite can also help break the emulsion.

Visualizing the Process: Diagrams and Workflows

A clear understanding of the reaction pathway and troubleshooting logic is essential for success.

General Reaction Pathway

The synthesis of this compound can be achieved via a Bohlmann-Rahtz type mechanism. This involves the condensation of an enamine (derived from ethyl acetoacetate and an ammonia source) with an ethynylketone (like phenylpropynone).

Bohlmann-Rahtz Synthesis cluster_reactants Starting Materials cluster_process Reaction Steps cluster_products Products Enamine Enamine Michael_Addition Michael Addition Enamine->Michael_Addition Ethynylketone Ethynylketone Ethynylketone->Michael_Addition Intermediate Aminodiene Intermediate Michael_Addition->Intermediate Forms Intermediate Isomerization E/Z Isomerization Cyclodehydration Cyclodehydration Isomerization->Cyclodehydration Heat or Acid Catalyst Final_Product This compound Cyclodehydration->Final_Product Intermediate->Isomerization Heat

Caption: Bohlmann-Rahtz pathway for this compound.

Troubleshooting Workflow: Low Yield

When faced with low yields, a systematic approach is necessary to identify the root cause.

Troubleshooting Low Yield Start Low Yield Observed Check_IPC Analyze IPC Data (HPLC/TLC) Start->Check_IPC Incomplete_Reaction Is Starting Material Present? Check_IPC->Incomplete_Reaction Increase_Time_Temp Action: Increase Reaction Time or Temperature Incomplete_Reaction->Increase_Time_Temp Yes Degradation_Observed Are Degradation Products Observed? Incomplete_Reaction->Degradation_Observed No Check_Catalyst Action: Verify Catalyst Activity/Loading Increase_Time_Temp->Check_Catalyst Success Yield Improved Increase_Time_Temp->Success Check_Catalyst->Success Lower_Temp Action: Lower Reaction Temperature Degradation_Observed->Lower_Temp Yes Purification_Loss Analyze Crude vs. Final Yield Degradation_Observed->Purification_Loss No Inert_Atmosphere Action: Ensure Inert Atmosphere Lower_Temp->Inert_Atmosphere Inert_Atmosphere->Success High_Loss Is Loss During Purification >15%? Purification_Loss->High_Loss Optimize_Purification Action: Re-optimize Crystallization/Chromatography High_Loss->Optimize_Purification Yes High_Loss->Success No Optimize_Purification->Success

Caption: Decision tree for troubleshooting low yields in scale-up synthesis.

Detailed Experimental Protocol: Catalyzed One-Pot Synthesis (100g Scale)

This protocol incorporates insights to mitigate common scale-up issues, focusing on a catalyzed, one-pot procedure to improve efficiency and avoid the isolation of intermediates.[9]

Materials:

  • Ethyl acetoacetate (1.0 equiv)

  • Phenylpropynone (1.0 equiv)

  • Ammonium acetate (1.1 equiv)

  • Acetic acid (catalyst, 0.2 equiv)

  • Toluene (solvent)

  • Ethyl acetate (extraction solvent)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate

Procedure:

  • Reactor Setup: Equip a 2L jacketed glass reactor with an overhead stirrer, thermocouple, condenser, and nitrogen inlet.

  • Charge Reactants: Charge the reactor with toluene, ethyl acetoacetate (1.0 equiv), phenylpropynone (1.0 equiv), and ammonium acetate (1.1 equiv).

  • Inerting: Purge the reactor with nitrogen for 15 minutes. Maintain a gentle nitrogen blanket throughout the reaction.

  • Catalyst Addition: Add acetic acid (0.2 equiv) to the stirred mixture.

  • Reaction Ramp & Hold: Heat the reactor jacket to 80-85°C. Stir the mixture vigorously. The use of acetic acid as a catalyst allows for a significantly lower cyclization temperature compared to purely thermal methods.[3][9]

  • In-Process Control (IPC): After 4 hours, take a sample from the reaction mixture. Quench with water, extract with ethyl acetate, and analyze by HPLC to check for the disappearance of starting materials. Continue heating until <2% of the limiting reagent remains.

  • Cool Down & Quench: Once the reaction is complete, cool the reactor to room temperature. Carefully add deionized water to the reactor to quench the reaction.

  • Liquid-Liquid Extraction: Transfer the mixture to a separatory funnel. Separate the layers. Extract the aqueous layer twice with ethyl acetate.

  • Wash: Combine the organic layers and wash with water, followed by brine to aid in layer separation and remove residual water.[6]

  • Drying & Filtration: Dry the combined organic layers over anhydrous magnesium sulfate, stir for 30 minutes, and filter.

  • Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator with a bath temperature not exceeding 45°C to prevent thermal degradation of the product.[6]

  • Purification: The resulting crude solid/oil can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/heptane) or by column chromatography on silica gel.

This guide provides a framework for addressing the intricate challenges of scaling up the synthesis of this compound. By understanding the underlying chemical principles and implementing robust process controls, researchers and developers can navigate the transition from bench to plant with greater confidence and success.

References

  • Bagley, M. C., Dale, J. W., & Bower, J. (2001). A New Modification of the Bohlmann-Rahtz Pyridine Synthesis. Synlett, 2001(07), 1149–1151. [Link]

  • J&K Scientific LLC. (2025). Bohlmann–Rahtz Pyridine Synthesis. [Link]

  • Wikipedia. (n.d.). Bohlmann–Rahtz pyridine synthesis. [Link]

  • Kwiecień, H., & Giełzak, M. (2006). Thermal stability of 1,4-dihydropyridine derivatives in solid state. Acta Poloniae Pharmaceutica, 63(6), 477–484. [Link]

  • SynArchive. (n.d.). Bohlmann-Rahtz Pyridine Synthesis. [Link]

  • Bagley, M. C., et al. (2007). The Bohlmann–Rahtz Pyridine Synthesis: From Discovery to Applications. Synlett, 2007(16), 2459–2482. [Link]

  • SciSpace. (n.d.). Thermal stability of 1,4-dihydropyridine derivatives in solid state. [Link]

  • ResearchGate. (2006). Thermal stability of 1,4-dihydropyridine derivatives in solid state. [Link]

  • Wikipedia. (n.d.). Hantzsch pyridine synthesis. [Link]

  • Organic Chemistry Portal. (n.d.). Hantzsch Dihydropyridine (Pyridine) Synthesis. [Link]

  • de la Torre, P., et al. (2022). Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. RSC Medicinal Chemistry, 13(8), 909-933. [Link]

  • Das, D., & Das, P. P. (2023). Synthetic Access to 2-Pyridone Scaffolds. IIP Series. [Link]

Sources

strategies to minimize side reactions in the derivatization of Ethyl 2-hydroxy-6-phenylnicotinate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the derivatization of Ethyl 2-hydroxy-6-phenylnicotinate. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of modifying this versatile scaffold. Here, we address common challenges and provide evidence-based strategies to minimize side reactions and optimize your synthetic outcomes.

Introduction: The Challenge of Selectivity

This compound is a valuable starting material in medicinal chemistry, offering multiple reactive sites for derivatization. However, its inherent chemical nature, particularly the tautomerism between the 2-hydroxypyridine and 2-pyridone forms, presents a significant challenge in achieving regioselectivity.[1][2] The primary goal of this guide is to provide actionable troubleshooting advice to control reaction pathways and minimize the formation of unwanted byproducts.

Troubleshooting Guide & FAQs

Issue 1: Lack of Regioselectivity in Alkylation Reactions (N- vs. O-Alkylation)

Question: My alkylation of this compound is yielding a mixture of N-alkylated (2-pyridone) and O-alkylated (2-alkoxypyridine) products. How can I favor one over the other?

Answer: This is a classic challenge with 2-hydroxypyridine systems. The N- versus O-alkylation outcome is highly sensitive to several factors, including the base, solvent, electrophile, and temperature.[3][4]

Root Cause Analysis:

The ambident nucleophilic character of the 2-pyridone tautomer is at the heart of this issue. Hard and soft acid-base (HSAB) theory can often predict the major product. The nitrogen atom is a softer nucleophile, while the oxygen atom is a harder nucleophile.

  • To Favor N-Alkylation (softer electrophiles):

    • Reaction Conditions: Catalyst- and base-free conditions with organohalides have shown high N-selectivity (>99%).[3][5][6] This is thought to proceed through an HX-facilitated conversion of any initially formed pyridyl ether to the more stable 2-pyridone product.[3][5][6]

    • Electrophiles: Softer electrophiles like benzyl halides and primary alkyl halides tend to favor N-alkylation.[7]

    • Solvents: Polar aprotic solvents can favor N-alkylation.

    • Alternative Strategy: Using a "masked" 2-hydroxypyridine, such as a 2-halopyridine derivative, for the N-alkylation followed by hydrolysis can be an effective, albeit longer, route.[8][9]

  • To Favor O-Alkylation (harder electrophiles):

    • Reaction Conditions: The Williamson ether synthesis is the classic method for O-alkylation.[10][11][12] This typically involves a strong base to deprotonate the hydroxyl group, forming an alkoxide, which then reacts with an alkyl halide.

    • Bases: Strong bases like sodium hydride (NaH) or potassium hydride (KH) in an anhydrous polar aprotic solvent (e.g., THF, DMF) are commonly used to generate the alkoxide.[11][13]

    • Electrophiles: The reaction works best with primary alkyl halides to avoid elimination side reactions.[10][11][13] Secondary and tertiary alkyl halides are prone to E2 elimination, especially with a strong, bulky base.[10][11][13]

Workflow for Optimizing N- vs. O-Alkylation:

Caption: Decision workflow for selective N- or O-alkylation.

Issue 2: Hydrolysis of the Ethyl Ester Group

Question: I am observing significant hydrolysis of the ethyl ester to the corresponding carboxylic acid during my derivatization reaction. How can I prevent this?

Answer: Ester hydrolysis is a common side reaction, particularly under acidic or basic conditions, and in the presence of water.[14][15]

Root Cause Analysis:
  • Basic Conditions: Strong bases, especially aqueous bases like NaOH or KOH, will readily saponify the ester.

  • Acidic Conditions: Strong aqueous acids will catalyze the hydrolysis of the ester.[16] The reaction is reversible, and removal of water can drive the equilibrium back towards the ester.[17]

  • Water Content: The presence of water in your solvents or reagents is a primary driver of hydrolysis.

Mitigation Strategies:
StrategyRationale
Use Anhydrous Conditions Dry your solvents and reagents thoroughly. Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent atmospheric moisture contamination.
Choice of Base For reactions requiring a base, opt for non-nucleophilic, anhydrous bases such as sodium hydride (NaH), potassium carbonate (K2CO3), or organic amines like triethylamine (Et3N) or diisopropylethylamine (DIPEA).
Protecting Groups If harsh conditions are unavoidable, consider protecting the ester functionality, though this adds steps to your synthesis.[18][19] However, for many derivatizations, careful control of reaction conditions is a more efficient approach.
Temperature Control Running the reaction at lower temperatures can often reduce the rate of hydrolysis.
Experimental Protocol: General Anhydrous Reaction Setup
  • Glassware: Dry all glassware in an oven at >120°C for several hours and allow to cool in a desiccator.

  • Solvents: Use freshly distilled or commercially available anhydrous solvents.

  • Inert Atmosphere: Assemble the reaction apparatus and purge with a stream of dry nitrogen or argon for 10-15 minutes. Maintain a positive pressure of the inert gas throughout the reaction.

  • Reagent Addition: Add reagents via syringe through a septum. Solid reagents should be added under a positive flow of inert gas.

Issue 3: Amide Formation Instead of Other Derivatizations

Question: When using amine reagents, I am getting amide formation at the ester position. How can I selectively react at the 2-hydroxy position without affecting the ester?

Answer: The direct reaction of amines with esters to form amides typically requires high temperatures or catalysis. However, with highly nucleophilic amines or activated esters, this can become a significant side reaction.[20]

Root Cause Analysis:

The ethyl ester is an electrophilic site susceptible to nucleophilic attack by primary or secondary amines.

Mitigation Strategies:
  • Temperature Control: Keep the reaction temperature as low as possible to disfavor direct amidation.

  • Protect the Hydroxyl Group: If the desired reaction is elsewhere on the molecule and the 2-hydroxy group is not the target, protecting it as an ether (e.g., benzyl or p-methoxybenzyl ether) can prevent unwanted side reactions at this position.[19][21]

  • Activate the Hydroxyl Group: To favor reaction at the 2-hydroxy position, convert it into a better leaving group or a more reactive species. For instance, in a Mitsunobu reaction, the hydroxyl group is activated in situ to facilitate nucleophilic substitution.[4]

  • Two-Step Approach: First, perform the desired derivatization at the 2-hydroxy position under conditions that do not favor amidation (e.g., Williamson ether synthesis). Then, if necessary, the ester can be converted to an amide in a separate step using standard methods (e.g., reaction with an amine, often with a coupling agent or at elevated temperatures).[20][22]

Issue 4: Decarboxylation Side Reactions

Question: Under high-temperature conditions, I am seeing byproducts that suggest decarboxylation has occurred. Is this expected and how can it be avoided?

Answer: While less common for the ethyl ester itself, the corresponding nicotinic acid (formed from in-situ hydrolysis) can undergo decarboxylation at elevated temperatures, often catalyzed by metals like copper.[23][24][25]

Root Cause Analysis:

The pyridine ring can facilitate the loss of the carboxyl group as carbon dioxide, especially at temperatures exceeding 200°C.[25]

Mitigation Strategies:
  • Temperature Management: Avoid excessive heating. If high temperatures are required for your desired transformation, consider if a milder, catalyzed reaction is possible.

  • Inert Atmosphere: Removing oxygen by working under an inert atmosphere can sometimes reduce the occurrence of side reactions at high temperatures.[24]

  • Avoid Contamination: Ensure your reaction vessel and reagents are free from catalytic metal contaminants that might promote decarboxylation.

Summary of Key Side Reactions and Avoidance Strategies

Side ReactionKey DriversRecommended Strategy
O-Alkylation Strong base, hard electrophilesUse catalyst- and base-free conditions for N-alkylation.[3][5][6]
N-Alkylation Softer electrophiles, specific catalystsUse Williamson ether synthesis conditions (strong base, 1° alkyl halide) for O-alkylation.[10][11][13]
Ester Hydrolysis Water, strong acids/basesMaintain strict anhydrous conditions; use non-nucleophilic bases.
Amide Formation Nucleophilic amines, high temperatureKeep reaction temperatures low; consider a two-step approach if necessary.
Decarboxylation High temperatures (>200°C), metal catalystsAvoid excessive heat; ensure clean reaction setup.[25]

References

  • Feng, B., Li, Y., Li, H., Zhang, X., Xie, H., & Cao, H. (2018). Specific N-Alkylation of Hydroxypyridines Achieved by a Catalyst- and Base-Free Reaction with Organohalides. The Journal of Organic Chemistry, 83(12), 6437–6444. [Link]

  • Organic Chemistry Portal. (2018). Synthesis of N-Alkylated 2-Pyridones through Pummerer Type Reactions of Activated Sulfoxides and 2-Fluoropyridine Derivatives. Org. Biomol. Chem., 16, 4151–4158. [Link]

  • Feng, B., et al. (2018). Specific N-Alkylation of Hydroxypyridines Achieved by a Catalyst- and Base-Free Reaction with Organohalides. Request PDF on ResearchGate. [Link]

  • ResearchGate. (n.d.). A comparison of N- versus O-alkylation of substituted 2-pyridones under Mitsunobu conditions. [Link]

  • Feng, B., et al. (2018). Specific N-Alkylation of Hydroxypyridines Achieved by a Catalyst- and Base-Free Reaction with Organohalides. Semantic Scholar. [Link]

  • Wang, N., et al. (2024). P(NMe2)3-Mediated Regioselective N-Alkylation of 2-Pyridones via Direct Deoxygenation of α-Keto Esters. Organic Chemistry Portal. [Link]

  • Chemistry Stack Exchange. (2024). Synthesis of racemic nicotine. [Link]

  • Google Patents. (n.d.).
  • ResearchGate. (n.d.). Ni/ LA co‐catalyzed C‐6 alkylation of 2/4‐ hydroxypyridine. [Link]

  • Kocienski, P. J. (1994). Protecting Groups. Georg Thieme Verlag. [Link]

  • OUCI. (n.d.). Specific N-Alkylation of Hydroxypyridines Achieved by a Catalyst- and Base-Free Reaction with Organohalides. [Link]

  • Google Patents. (n.d.).
  • Google Patents. (n.d.).
  • ResearchGate. (n.d.). Hydrolysis profi les of ethyl nicotinate (EN) to nicotinic acid (NA) at... | Scientific Diagram. [Link]

  • Google Patents. (n.d.).
  • ResearchGate. (n.d.). Mild and Regioselective N -Alkylation of 2-Pyridones in Water. [Link]

  • Chemistry LibreTexts. (2020). 15.3: The Williamson Ether Synthesis. [Link]

  • Journal of Organic Chemistry. (n.d.). A Mild and Highly Diastereoselective Preparation of N-Alkenyl-2-Pyridones via 2-Halopyridinium Salts and Aldehydes. [Link]

  • Google Patents. (n.d.).
  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. [Link]

  • National Institutes of Health. (2022). Methods to Produce Nicotinic Acid with Potential Industrial Applications. [Link]

  • PubMed. (n.d.). Nicotinic acid and its derivatives: a short survey. [Link]

  • YouTube. (2021). Pyridine : Decarboxylation of Niacin. [Link]

  • Chemistry Steps. (n.d.). The Williamson Ether Synthesis. [Link]

  • Google Patents. (n.d.).
  • Reagent Guide. (n.d.). SN2 reaction of alkoxide ions with alkyl halides to give ethers (Williamson synthesis). [Link]

  • Smith, M. B. (n.d.). Chapter 7: Protecting Groups. [Link]

  • Chemistry LibreTexts. (2023). Derivatization. [Link]

  • ResearchGate. (n.d.). Synthesis of New Nicotinic Acid Derivatives and Their Evaluation as Analgesic and Antiinflammatory Agents. [Link]

  • National Institutes of Health. (n.d.). Chemical derivatization strategies for enhancing the HPLC analytical performance of natural active triterpenoids. [Link]

  • ResearchGate. (n.d.). Synthesis and Biological Evaluation of Some Novel Nicotinic Acid Derivatives. [Link]

  • Oriental Journal of Chemistry. (n.d.). Synthesis of Methyl Nicotinate by Esterification Reaction Using MoO3/SiO2 Bifunctional Catalyst. [Link]

  • ResearchGate. (n.d.). Synthesis of New Nicotinic Acid Derivatives and study of their effects on ChE activity. [Link]

  • Chemistry LibreTexts. (2022). 21.7: Chemistry of Amides. [Link]

  • ResearchGate. (2021). Nicotinic acid derivatives: Application and uses, review. [Link]

  • National Institutes of Health. (n.d.). Synthesis of hydroxypyrone- and hydroxythiopyrone-based matrix metalloproteinase inhibitors: Developing a structure–activity relationship. [Link]

  • ChemTube3D. (n.d.). 2-Hydroxypyridine-Tautomerism. [Link]

Sources

Technical Support Center: Regioselectivity in Reactions of Ethyl 2-hydroxy-6-phenylnicotinate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Ethyl 2-hydroxy-6-phenylnicotinate. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of achieving regiochemical control in reactions involving this versatile scaffold. Here, we address common experimental challenges through a series of frequently asked questions and detailed troubleshooting guides, grounded in established chemical principles.

Foundational Knowledge: Understanding the Reactivity of the Scaffold

This compound, also known as Ethyl 2-oxo-6-phenyl-1,2-dihydropyridine-3-carboxylate, is an ambident nucleophile. Its reactivity is dominated by the tautomeric equilibrium between the 2-hydroxypyridine (lactim) and 2-pyridone (lactam) forms.[1][2][3] This equilibrium is the root cause of most regioselectivity challenges.

The lactam form is generally the predominant tautomer in the solid state and in polar solvents.[3] The pyridone ring possesses multiple reactive sites: the nitrogen and oxygen atoms, which are nucleophilic, and the electron-rich carbon positions (C3, C5) of the pyridine ring, which are susceptible to electrophilic attack.

Diagram: Tautomeric Equilibrium

The following diagram illustrates the crucial equilibrium that dictates the molecule's reactivity.

Caption: Tautomeric equilibrium between the lactim and lactam forms.

Frequently Asked Questions (FAQs)

Q1: Why am I getting a mixture of N-alkylated and O-alkylated products?

This is the most common issue and arises from the ambident nucleophilicity of the pyridone anion.[4][5] The outcome of the alkylation reaction is a classic example of kinetic versus thermodynamic control and is highly dependent on several factors.[4][6] These include the nature of the electrophile (alkylating agent), the base, the solvent, and the counter-ion.[4]

Q2: Which position on the pyridine ring is most susceptible to electrophilic aromatic substitution?

For a standard pyridine ring, electrophilic substitution is disfavored but occurs at the 3- and 5-positions.[7] However, in the 2-pyridone tautomer, the carbonyl group acts as a deactivator, while the ring nitrogen activates the ring. The overall electronic nature makes the C3 and C5 positions the most electron-rich and thus the primary sites for electrophilic attack, such as halogenation or nitration.

Q3: Can I selectively functionalize the C4 position?

Direct functionalization at the C4 position is challenging due to the electronic properties of the pyridine ring, which favor substitution at C2/C6 and C3/C5.[8][9] Achieving C4 selectivity often requires specialized strategies, such as using a removable blocking group at the more reactive positions or employing transition-metal-catalyzed C-H activation protocols designed for C4-functionalization.[8][10]

Troubleshooting Guides by Reaction Type

Alkylation: Controlling N- vs. O-Selectivity

The selective synthesis of N-alkyl-2-pyridones versus 2-alkoxypyridines is a critical challenge for medicinal chemists.[5][6] The choice of reaction conditions dictates the site of alkylation.

Problem: My reaction yields the undesired O-alkylated product, but I need the N-alkylated isomer.

Cause: This outcome, the formation of the 2-alkoxypyridine, is often favored under conditions that promote reaction at the harder oxygen atom of the ambident anion. Hard electrophiles and polar aprotic solvents can favor O-alkylation.

Solution: To favor N-alkylation, you need to employ conditions that enhance the nucleophilicity of the softer nitrogen atom.

Troubleshooting Workflow: Achieving Selective N-Alkylation

N_Alkylation_Workflow start Goal: Selective N-Alkylation base_choice Step 1: Base Selection Choose a mild, non-coordinating base. Examples: K₂CO₃, Cs₂CO₃ Why: Avoids formation of a tight ion pair at the oxygen atom. start->base_choice solvent_choice Step 2: Solvent Selection Use a polar aprotic solvent. Examples: DMF, Acetonitrile Why: Solvates the cation, leaving a more 'naked' and reactive anion, enhancing nitrogen's nucleophilicity. base_choice->solvent_choice reagent_choice Step 3: Alkylating Agent Use a soft alkylating agent. Examples: Benzyl bromide, Allyl halide, primary alkyl halides Why: Soft electrophiles preferentially react with the soft nitrogen atom (HSAB principle). solvent_choice->reagent_choice conditions Step 4: Reaction Conditions Moderate temperature (e.g., RT to 80 °C). Monitor reaction by TLC to avoid side reactions. reagent_choice->conditions outcome Result: Predominantly N-Alkyl-2-pyridone conditions->outcome

Caption: Decision workflow for promoting selective N-alkylation.

Problem: My reaction yields the N-alkylated product, but I need the O-alkylated isomer.

Cause: N-alkylation is often the thermodynamically favored product. To get the O-alkylated product, you need to favor the kinetic reaction pathway.

Solution: Use conditions that promote reaction at the oxygen atom, which bears a higher negative charge density in the anion.

Summary of Conditions for Regioselective Alkylation

Target ProductBaseSolventAlkylating Agent (Electrophile)Rationale
N-Alkylated K₂CO₃, Cs₂CO₃DMF, CH₃CNSoft (e.g., Benzyl halides, primary alkyl iodides)Favors reaction at the soft nitrogen center.[4]
O-Alkylated NaH, KHTHF, DioxaneHard (e.g., Alkyl sulfates, triflates) or under Mitsunobu conditionsFavors reaction at the hard oxygen center.[4] Using a strong base like NaH in a less polar solvent like THF creates a tight sodium-oxygen ion pair, promoting O-alkylation.
Electrophilic Aromatic Substitution (EAS)

The 2-pyridone ring is generally more reactive towards EAS than pyridine itself. The primary sites of substitution are C3 and C5.

Problem: I am attempting to halogenate the pyridine ring, but the reaction is sluggish and gives a mixture of products.

Cause: While activated, the 2-pyridone ring is still less reactive than a benzene ring. Standard halogenation conditions (e.g., Br₂ in CCl₄) may not be effective. Furthermore, harsh conditions can lead to substitution on the pendant phenyl ring or other side reactions.

Solution: Use a more reactive halogenating agent or a catalyst to increase the electrophilicity of the system under controlled conditions.

Recommended Protocol for Selective C5-Bromination

  • Dissolution: Dissolve this compound (1.0 eq) in a suitable solvent such as acetic acid or chloroform.

  • Reagent Addition: Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise at room temperature. NBS is a reliable source of electrophilic bromine that minimizes the formation of HBr, reducing side reactions.

  • Monitoring: Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the starting material is consumed, quench the reaction with an aqueous solution of sodium thiosulfate to destroy any remaining NBS.

  • Purification: Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and purify by column chromatography on silica gel.

Rationale: NBS provides a controlled source of electrophilic bromine. The C5 position is often favored over C3 due to steric hindrance from the ethyl ester group at the 3-position.

Problem: My nitration reaction is causing degradation of the starting material.

Cause: Standard nitrating conditions (conc. HNO₃/H₂SO₄) are often too harsh for the pyridone scaffold, leading to oxidation and decomposition.

Solution: Use milder nitrating agents.

Milder Nitration Conditions

ReagentSolventTemperatureNotes
HNO₃ / Ac₂O Acetic Anhydride0 °C to RTGenerates acetyl nitrate in situ, a less aggressive nitrating agent.
KNO₃ / H₂SO₄ Sulfuric Acid0 °CAllows for more controlled nitration at low temperatures.
NO₂BF₄ Acetonitrile0 °CNitronium tetrafluoroborate is a powerful but often selective nitrating salt.

References

  • Maity, S., Guchhait, S., Elsharif, A. M., et al. (2023). Solvent- and Catalyst-Controlled Regioselective O- and N-Alkylation of 2-Pyridones by 2H-Azirines. The Journal of Organic Chemistry. Available at: [Link]

  • Maity, S., Guchhait, S., Elsharif, A. M., et al. (2023). Solvent- and Catalyst-Controlled Regioselective O- and N-Alkylation of 2-Pyridones by 2H-Azirines. Semantic Scholar. Available at: [Link]

  • Wang, N., Huang, Y., Zi, Y., et al. (2024). P(NMe2)3-Mediated Regioselective N-Alkylation of 2-Pyridones via Direct Deoxygenation of α-Keto Esters. Organic Chemistry Portal. Available at: [Link]

  • Katritzky, A. R., et al. (1998). A comparison of N- versus O-alkylation of substituted 2-pyridones under Mitsunobu conditions. ResearchGate. Available at: [Link]

  • Pew, R. M., et al. (2015). N- versus O-alkylation: Utilizing NMR methods to establish reliable primary structure determinations for drug discovery. ResearchGate. Available at: [Link]

  • Parmar, D. K., et al. (2020). Synthesis of 2-Pyridone from 2-Thiopyridines via Nucleophilic Aromatic Substitution Reaction. International Research Journal of Multidisciplinary Scope. Available at: [Link]

  • Various Authors. (2025). Synthesis of Ethyl 5-(Arylcarbamoyl)-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylates. Request PDF. Available at: [Link]

  • Various Authors. (n.d.). Synthesis of Substituted Ring- Fused 2-Pyridones and Applications in Chemical Biology. Diva-portal.org. Available at: [Link]

  • Comins, D. L., & Joseph, S. P. (2002). Synthesis of Pyridine and Dihydropyridine Derivatives by Regio- and Stereoselective Addition to N-Activated Pyridines. Chemical Reviews. Available at: [Link]

  • Various Authors. (2018). Synthesis of New 2-Oxo-1,2-Dihydropyridine-3-Carboxylic Acid Derivatives. MDPI. Available at: [Link]

  • Al-Sehemi, A. G., et al. (2016). The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit. NIH. Available at: [Link]

  • Fernández, G. (n.d.). Electrophilic substitution on pyridine. Química Organica.org. Available at: [Link]

  • Wikipedia. (n.d.). 2-Pyridone. Wikipedia. Available at: [Link]

  • Various Authors. (2016). Why nucleophilic substitution in pyridine favours at position-2? Quora. Available at: [Link]

Sources

overcoming low yields in the synthesis of Ethyl 2-hydroxy-6-phenylnicotinate analogs

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Ethyl 2-hydroxy-6-phenylnicotinate and its analogs. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common challenges encountered during the synthesis of this important class of compounds. By understanding the underlying chemical principles and leveraging field-proven insights, you can significantly improve your reaction yields and product purity.

Introduction: The Challenge of Synthesizing Substituted 2-Pyridones

The synthesis of substituted 2-pyridone cores, such as this compound, is a cornerstone in the development of various pharmaceutical agents. These scaffolds are prevalent in numerous bioactive molecules. A common and versatile method for their synthesis is the Bohlmann-Rahtz pyridine synthesis, which involves the condensation of an enamine with an ethynylketone to form an aminodiene intermediate. This intermediate then undergoes a heat-induced cyclodehydration to yield the desired 2,3,6-trisubstituted pyridine.[1][2]

However, this synthetic route is not without its challenges. Researchers often face issues with low yields, primarily due to the high temperatures required for the cyclodehydration step and the potential for side reactions.[1][3] This guide provides a structured approach to troubleshooting these issues, drawing upon established literature and practical experience to enhance your synthetic success.

Troubleshooting Guide: Overcoming Low Yields

This section addresses specific problems you may encounter during the synthesis and offers actionable solutions.

Question 1: My cyclodehydration step requires very high temperatures, leading to decomposition and low yields. How can I promote cyclization under milder conditions?

Answer:

This is a very common issue with the classical Bohlmann-Rahtz synthesis. The high thermal energy is necessary to overcome the activation barrier for the E/Z isomerization of the aminodiene intermediate, which is a prerequisite for cyclization.[1] Fortunately, several catalytic methods have been developed to facilitate this step at significantly lower temperatures.

Root Cause Analysis:

  • High Activation Energy for Isomerization: The aminodiene intermediate is often formed as a mixture of isomers, and only one isomer can readily cyclize. The thermal energy is required to interconvert these isomers.

  • Slow Cyclodehydration Kinetics: Even with the correct isomer, the intramolecular condensation and subsequent dehydration can be slow, requiring prolonged heating that can lead to product degradation.

Solutions & Protocols:

  • Brønsted Acid Catalysis: The addition of a Brønsted acid can significantly accelerate the cyclodehydration. Acetic acid is a commonly used and effective catalyst.[1][2]

    • Protocol: In a typical setup, a mixture of toluene and acetic acid (e.g., 5:1 ratio) is used as the solvent system. The reaction can then be run at the reflux temperature of toluene, which is considerably lower than the temperatures required in the absence of a catalyst.[1]

  • Lewis Acid Catalysis: Lewis acids have also been shown to be highly effective catalysts for this transformation. They are thought to coordinate to the carbonyl oxygen, activating it towards nucleophilic attack by the enamine nitrogen.[1][4]

    • Recommended Catalysts: Ytterbium triflate (Yb(OTf)₃) at 20 mol% or zinc bromide (ZnBr₂) at 15 mol% are excellent choices.[1]

    • Protocol: The reaction is typically performed in refluxing toluene with the appropriate loading of the Lewis acid catalyst. It's important to note that some starting materials may be sensitive to strong Lewis acids.[1]

  • N-Iodosuccinimide (NIS) Mediated Cyclodehydration: A milder and highly efficient method involves the use of N-Iodosuccinimide (NIS). This reagent can promote cyclodehydration at temperatures as low as 0 °C, providing excellent yields.[5]

    • Protocol: After formation of the aminodiene intermediate, the reaction mixture is cooled to 0 °C, and one equivalent of NIS is added. The reaction is typically complete within a few hours.[5]

Troubleshooting Workflow for Cyclodehydration

G start Low Yield in Cyclodehydration check_temp High Reaction Temperature? start->check_temp add_catalyst Introduce Catalyst check_temp->add_catalyst Yes bronsted Brønsted Acid (e.g., Acetic Acid) add_catalyst->bronsted lewis Lewis Acid (e.g., Yb(OTf)₃, ZnBr₂) add_catalyst->lewis nis NIS at Low Temp add_catalyst->nis optimize Optimize Catalyst Loading & Solvent bronsted->optimize lewis->optimize nis->optimize success Improved Yield optimize->success

Caption: Decision tree for improving cyclodehydration yield.

Question 2: I am observing significant side product formation. What are the likely side reactions and how can I minimize them?

Answer:

Side product formation is a common culprit for low yields. In the synthesis of 2-pyridone analogs, several side reactions can occur, particularly under harsh reaction conditions.

Common Side Reactions:

  • Michael Addition Byproducts: The initial Michael addition of the enamine to the ethynylketone can sometimes be reversible or lead to the formation of undesired adducts.

  • Polymerization: Under strongly acidic or high-temperature conditions, the starting materials or intermediates can polymerize.

  • Decomposition of Starting Materials: Acid-sensitive functional groups on the enamine or ethynylketone can decompose under catalytic conditions. For example, enamines with tert-butyl ester or cyano groups may be prone to acid-catalyzed decomposition.[1]

Strategies for Minimization:

  • One-Pot Procedures: Combining the Michael addition and cyclodehydration steps into a one-pot procedure can minimize the isolation of the potentially unstable aminodiene intermediate and often leads to higher overall yields.[2]

  • Solvent Selection: The choice of solvent can have a significant impact on the reaction outcome. For acid-sensitive substrates, using a protic solvent like ethanol can be advantageous as it can facilitate the reaction under milder, acid-free conditions.[1]

  • Microwave-Assisted Synthesis: Microwave irradiation can provide rapid and uniform heating, often leading to shorter reaction times and reduced side product formation.[4][6]

  • Reagent Purity: Ensure the purity of your starting materials. Impurities can act as catalysts for side reactions or inhibit the desired transformation.

Data on Solvent and Catalyst Effects on Yield

CatalystSolventTemperature (°C)Typical Yield (%)Reference
NoneToluene110-200Low to Moderate[1]
Acetic AcidToluene110 (reflux)Good to Excellent[1]
Yb(OTf)₃Toluene110 (reflux)Good to Excellent[1]
ZnBr₂Toluene110 (reflux)Good to Excellent[1]
NoneEthanol78 (reflux)Moderate to Good[1][6]
NISEthanol0High to Quantitative[5]
Question 3: I am struggling with the purification of my final product. What are the recommended purification techniques?

Answer:

Purification of 2-pyridone analogs can be challenging due to their polarity and potential for tautomerization. A multi-step purification strategy is often necessary to obtain a highly pure product.

Recommended Purification Workflow:

  • Initial Workup: After the reaction is complete, a standard aqueous workup is typically performed to remove inorganic salts and highly polar impurities.

  • Column Chromatography: This is the most common and effective method for purifying 2-pyridone derivatives.[7]

    • Stationary Phase: Silica gel is the standard choice.

    • Mobile Phase: A gradient of ethyl acetate in hexanes or dichloromethane in methanol is often effective. The exact solvent system will depend on the polarity of your specific analog.

  • Recrystallization: For solid products, recrystallization can be an excellent final purification step to remove minor impurities and obtain crystalline material.[7]

    • Solvent Selection: A solvent system in which the product is sparingly soluble at room temperature but readily soluble at elevated temperatures is ideal. Common solvent systems include ethanol/water, ether/hexane, or ethyl acetate/hexanes.[7]

  • Drying: Ensure the final product is thoroughly dried to remove residual solvents. Drying agents like MgSO₄ or Na₂SO₄ are commonly used after the workup, followed by drying under high vacuum.[7]

Purification Strategy Flowchart

G start Crude Reaction Mixture workup Aqueous Workup start->workup chromatography Silica Gel Column Chromatography workup->chromatography check_purity Check Purity (TLC, NMR) chromatography->check_purity recrystallization Recrystallization check_purity->recrystallization Impure drying Drying under Vacuum check_purity->drying Pure recrystallization->drying final_product Pure Product drying->final_product

Caption: Step-by-step purification workflow for 2-pyridone analogs.

Frequently Asked Questions (FAQs)

Q1: Can I use a different nitrogen source instead of pre-forming the enamine? A1: Yes, in some cases, the enamine can be generated in situ. For example, reacting a β-ketoester with ammonium acetate can form the enamine directly in the reaction mixture, which can then react with the ethynylketone.[2][8] This can simplify the overall process and is particularly useful if the isolated enamine is unstable.

Q2: Are there alternative synthetic routes to 2-hydroxy-6-phenylnicotinate analogs if the Bohlmann-Rahtz synthesis consistently fails? A2: While the Bohlmann-Rahtz synthesis is versatile, other methods exist. For instance, variations of the Hantzsch dihydropyridine synthesis can be employed, followed by an oxidation step to yield the pyridine ring.[1][9] Additionally, cyclocondensation reactions of 1,5-dicarbonyl compounds with ammonia or its derivatives are a classical approach to pyridine synthesis.[10] The choice of method will depend on the specific substitution pattern of the desired analog.

Q3: My product appears to be a mixture of tautomers. How does this affect characterization and subsequent reactions? A3: 2-hydroxypyridines exist in equilibrium with their 2-pyridone tautomer. In the solid state, the 2-pyridone form is generally favored.[11] In solution, the position of the equilibrium can depend on the solvent. This tautomerism can lead to complex NMR spectra. It is important to be aware of this when characterizing your products. For subsequent reactions, the reactivity may be influenced by which tautomer is predominant under the reaction conditions.

References

  • Bohlmann-Rahtz Pyridine Synthesis - Organic Chemistry Portal. (n.d.). Retrieved January 19, 2026, from [Link]

  • Baran, P. S. (2004). Pyridine Synthesis: Cliff Notes. The Baran Laboratory. Retrieved January 19, 2026, from [Link]

  • 2 Pyridones | PDF - Scribd. (n.d.). Retrieved January 19, 2026, from [Link]

  • Bagley, M. C., Dale, J. W., & Bower, J. (2007). The Bohlmann-Rahtz Pyridine Synthesis: From Discovery to Applications. Synlett, 2007(16), 2459–2482. [Link]

  • Weinberg, E. J. (n.d.). (PDF) Bohlmann-Rahtz Pyridine Synthesis. Academia.edu. Retrieved January 19, 2026, from [Link]

  • Hantzsch Dihydropyridine synthesis | Prepare for GATE, NET, JAM. (2021, September 14). YouTube. Retrieved January 19, 2026, from [Link]

  • Preparation of Pyridines, Part 1: By Cyclocondensation. (2022, December 24). YouTube. Retrieved January 19, 2026, from [Link]

  • Bohlmann, F., & Rahtz, D. (1957). Über einen neuen Weg zu substituierten Pyridinen. Chemische Berichte, 90(10), 2265–2272.
  • Bagley, M. C., Xiong, X., & Chapaneri, K. (2004). A new modification of the Bohlmann–Rahtz pyridine synthesis. Tetrahedron Letters, 45(32), 6121-6124.
  • Bagley, M. C., Dale, J. W., & Bower, J. (2001). A new one-step synthesis of pyridines. Synlett, 2001(08), 1149-1151.
  • Movassaghi, M., & Hill, M. D. (2006). Synthesis of Substituted Pyridine Derivatives via the Ruthenium-Catalyzed Cycloisomerization of 3-Azadienynes. Journal of the American Chemical Society, 128(14), 4592–4593.
  • Solid-state identity of 2-hydroxynicotinic acid and its polymorphism - CrystEngComm (RSC Publishing). (n.d.). Retrieved January 19, 2026, from [Link]

  • Bagley, M. C., Lubinu, M. C., & Mason, C. (2010). Bohlmann-Rahtz Cyclodehydration of Aminodienones to Pyridines Using N-Iodosuccinimide. Molecules, 15(5), 3212-3223.

Sources

Validation & Comparative

A Comparative Guide for the Synthesis of Kinase Inhibitors: Ethyl 2-hydroxy-6-phenylnicotinate and Alternative Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, protein kinases have emerged as one of the most critical classes of therapeutic targets, particularly in oncology. The development of small molecule kinase inhibitors has revolutionized the treatment of various cancers and other diseases. The careful selection of the core chemical scaffold, or building block, is a pivotal decision in the design of these inhibitors, profoundly influencing their potency, selectivity, and pharmacokinetic properties. This guide provides a comprehensive comparison of Ethyl 2-hydroxy-6-phenylnicotinate, a versatile pyridinone building block, with other prominent scaffolds—quinazoline and purine—in the synthesis of kinase inhibitors. Through an objective analysis supported by experimental data and detailed protocols, we will explore the nuances of scaffold selection and its impact on the drug discovery process.

The Strategic Importance of Scaffold Selection in Kinase Inhibitor Design

The ATP-binding site of kinases, the target for most small molecule inhibitors, shares a high degree of structural homology across the kinome. This presents a significant challenge in achieving inhibitor selectivity. The choice of a core scaffold is therefore a strategic decision to navigate this challenge. A well-chosen scaffold can provide a unique three-dimensional arrangement of functional groups that can be tailored to exploit subtle differences in the ATP pockets of different kinases, thereby enhancing selectivity. Furthermore, the physicochemical properties of the scaffold itself, such as solubility and metabolic stability, are critical determinants of the drug-like properties of the final compound.

This guide will delve into the practical aspects of working with three distinct and widely employed heterocyclic systems: the pyridinone scaffold, represented by derivatives of this compound; the quinazoline scaffold, a cornerstone of many approved kinase inhibitors; and the purine scaffold, a privileged structure in medicinal chemistry due to its natural prevalence.

The Pyridinone Scaffold: A Versatile Player in Kinase Inhibition

The 2-pyridinone moiety is a privileged scaffold in medicinal chemistry, capable of acting as both a hydrogen bond donor and acceptor. This dual functionality allows for versatile interactions within the kinase hinge region, a critical area for ATP binding. This compound serves as a valuable starting material for accessing a diverse range of substituted pyridinones. The phenyl group at the 6-position provides a vector for further functionalization, allowing for the exploration of the solvent-exposed region of the kinase active site, which can contribute to both potency and selectivity.

Rationale for Utilizing the Pyridinone Scaffold

The pyridinone scaffold offers several advantages in the design of kinase inhibitors:

  • Mimicry of ATP Binding: The pyridinone ring can effectively mimic the hydrogen bonding interactions of the adenine core of ATP with the kinase hinge region.

  • Synthetic Tractability: The synthesis of substituted pyridinones is often straightforward, with well-established chemical methodologies allowing for the introduction of diversity at multiple positions.

  • Favorable Physicochemical Properties: Pyridinone-containing compounds can often be optimized to possess desirable drug-like properties, including good solubility and metabolic stability.

  • Novelty and Intellectual Property: While established, the pyridinone scaffold still offers ample opportunity for the development of novel chemical entities with unique intellectual property profiles.

Comparative Analysis of Building Blocks for Kinase Inhibitor Synthesis

To provide a clear and objective comparison, we will examine the synthesis and performance of kinase inhibitors derived from pyridinone, quinazoline, and purine scaffolds. The following sections will present a head-to-head comparison of these building blocks, focusing on their synthetic accessibility and the biological activity of the resulting inhibitors.

Performance Comparison of Kinase Inhibitor Scaffolds

The following table summarizes the half-maximal inhibitory concentration (IC50) values of representative inhibitors from each scaffold class against the c-Src tyrosine kinase, a well-known oncology target. It is important to note that direct head-to-head comparisons under identical experimental conditions are limited in the public domain; however, the data presented provides a valuable snapshot of the potential of each scaffold.

Scaffold ClassRepresentative InhibitorTarget KinaseIC50 (µM)Reference
Pyridinone 1-[2-(dimethylamino)ethyl]-5-(2-hydroxy-4-methoxybenzoyl)pyridin-2(1H)-onec-Src12.5[1]
Quinazoline 4-Anilinoquinazoline derivative (general)EGFR (a tyrosine kinase)Varies (often nM range)[2][3]
Purine Novel purine derivative (compound 5i)c-Src0.02[4]

Note: The IC50 values for quinazoline derivatives against EGFR are generally in the nanomolar range, highlighting the high potency that has been achieved with this scaffold for certain kinases. The purine derivative shown demonstrates exceptional potency against c-Src.

Experimental Protocols

To ensure the practical applicability of this guide, detailed, step-by-step methodologies for the synthesis of a representative pyridinone-based kinase inhibitor and a standard in vitro kinase inhibition assay are provided below.

Synthesis of a Pyridin-2(1H)-one Derivative for c-Src Kinase Inhibition

This protocol is based on the general procedure for the synthesis of N-substituted pyridone derivatives.[5]

Step 1: Synthesis of (4-oxo-4H-chromen-3-yl)acrylate

  • This intermediate is typically synthesized through a condensation reaction between a substituted phenol and a suitable acrylate derivative. Specific conditions will vary depending on the desired substitution pattern.

Step 2: Synthesis of the N-substituted Pyridone

  • To a solution of the appropriate (4-oxo-4H-chromen-3-yl)acrylate (1 equivalent) in ethanol, add the desired primary amine (e.g., 2-(dimethylamino)ethylamine, 1.1 equivalents).

  • Add a catalytic amount of triethylamine (2 drops).

  • Reflux the reaction mixture for 8-10 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The product may precipitate out of solution and can be collected by filtration. If not, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel.

Causality Behind Experimental Choices: The use of ethanol as a solvent provides good solubility for the reactants and is easily removed. Triethylamine acts as a base to facilitate the Michael addition and subsequent cyclization reactions. Refluxing the reaction provides the necessary energy to overcome the activation barrier of the reaction. TLC is a crucial technique for monitoring the reaction's progress, ensuring that the reaction is allowed to proceed to completion without unnecessary heating, which could lead to side product formation.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a common method for determining the IC50 value of a compound against a specific kinase.[6]

Materials:

  • Kinase of interest (e.g., c-Src)

  • Kinase substrate peptide

  • ATP

  • Test compound (e.g., the synthesized pyridinone derivative)

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • White, opaque 96-well or 384-well plates

Protocol:

  • Compound Preparation: Prepare a stock solution of the test compound in 100% DMSO. Perform serial dilutions to create a range of concentrations to be tested.

  • Kinase Reaction:

    • In a 96-well plate, add the serially diluted test compound or DMSO (vehicle control) to each well.

    • Add the kinase to each well and incubate for 10 minutes at room temperature to allow for inhibitor binding.

    • Initiate the kinase reaction by adding a mixture of the substrate and ATP.

    • Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Add the ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • The luminescent signal is proportional to the amount of ADP produced and, therefore, to the kinase activity.

    • Plot the percentage of inhibition (relative to the DMSO control) against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Self-Validating System: The inclusion of a positive control (a known inhibitor of the kinase) and a negative control (DMSO vehicle) in each assay is crucial for validating the results. The positive control ensures that the assay is sensitive to inhibition, while the negative control provides the baseline for 100% kinase activity. The reproducibility of the IC50 values across multiple experiments is also a key aspect of a self-validating system.

Visualizing the Logic: Synthesis and Inhibition Pathways

To further clarify the concepts discussed, the following diagrams illustrate the general workflow for kinase inhibitor synthesis and the mechanism of action of ATP-competitive inhibitors.

G cluster_synthesis Kinase Inhibitor Synthesis Workflow Building_Block Select Building Block (e.g., this compound) Synthesis Chemical Synthesis (Multi-step reactions) Building_Block->Synthesis Purification Purification (e.g., Chromatography) Synthesis->Purification Characterization Characterization (e.g., NMR, MS) Purification->Characterization Final_Inhibitor Pure Kinase Inhibitor Characterization->Final_Inhibitor

Caption: A generalized workflow for the synthesis of a kinase inhibitor, starting from the selection of a core building block.

G cluster_pathway Mechanism of ATP-Competitive Kinase Inhibition Kinase Kinase Active Site Substrate Substrate Protein Kinase->Substrate Phosphorylates No_Phosphorylation No Phosphorylation (Signal Blocked) Kinase->No_Phosphorylation ATP ATP ATP->Kinase Binds Phosphorylation Phosphorylation (Signal Transduction) Substrate->Phosphorylation Inhibitor ATP-Competitive Inhibitor (e.g., Pyridinone-based) Inhibitor->Kinase Binds & Blocks ATP

Caption: The mechanism of action of an ATP-competitive kinase inhibitor, which blocks the binding of ATP to the kinase active site.

Conclusion and Future Directions

The selection of a core building block is a critical, multifaceted decision in the design of kinase inhibitors. This compound and the resulting pyridinone scaffold offer a compelling combination of synthetic versatility and favorable biological properties, making them a valuable tool in the medicinal chemist's arsenal. While established scaffolds like quinazoline and purine have a proven track record with numerous clinical successes, the exploration of alternative scaffolds like pyridinone is essential for the discovery of next-generation kinase inhibitors with improved selectivity profiles and the potential to overcome drug resistance.

Future research should focus on the direct, head-to-head comparison of inhibitors derived from these different scaffolds in a wider range of kinase assays and cellular models. Such studies will provide a more nuanced understanding of the structure-activity relationships for each scaffold and will ultimately guide the rational design of more effective and safer kinase inhibitor therapeutics.

References

  • Li, X., et al. (2010). Discovery of novel purine derivatives with potent and selective inhibitory activity against c-Src tyrosine kinase. Bioorganic & Medicinal Chemistry, 18(15), 5559-5568. [Link]

  • Zhang, Y., & Pike, A. (2021). Pyridones in drug discovery: Recent advances. Bioorganic & Medicinal Chemistry Letters, 38, 127849. [Link]

  • Zhang, C., & Bollag, G. (2010). Scaffold-based design of kinase inhibitors for cancer therapy. Current Opinion in Genetics & Development, 20(1), 79-86. [Link]

  • Sun, C., et al. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry, 10, 863267. [Link]

  • Sharma, S., et al. (2015). Purine analogues as kinase inhibitors: A review. Recent Patents on Anti-Cancer Drug Discovery, 10(3), 308-341. [Link]

  • Hu, Y., et al. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Molecules, 26(22), 6836. [Link]

  • Bajusz, D., et al. (2017). Assessing Scaffold Diversity of Kinase Inhibitors Using Alternative Scaffold Concepts and Estimating the Scaffold Hopping Potential for Different Kinases. Journal of Chemical Information and Modeling, 57(5), 1038-1049. [Link]

  • Chand, K., et al. (2014). Synthesis and evaluation of c-Src kinase inhibitory activity of pyridin-2(1H)-one derivatives. Bioorganic Chemistry, 54, 74-82. [Link]

  • Adriaenssens, E. (2023). In vitro kinase assay. protocols.io. [Link]

  • Martens lab, S. (2023). In vitro kinase assay. ResearchGate. [Link]

  • Wang, X., & De Camilli, P. (2023). In vitro kinase activity. protocols.io. [Link]

  • In vitro mTORC1 Kinase Assay for Mammalian Cells Protocol. Jove. [Link]

  • Borzilleri, R. M., et al. (2008). Discovery of pyrrolopyridine-pyridone based inhibitors of Met kinase: synthesis, X-ray crystallographic analysis, and biological activities. Journal of Medicinal Chemistry, 51(17), 5330-5341. [Link]

  • Al-Ostoot, F. H., et al. (2018). Design, synthesis and docking study of pyridine and thieno[2,3-b] pyridine derivatives as anticancer PIM-1 kinase inhibitors. Bioorganic Chemistry, 80, 674-692. [Link]

  • Shakespeare, W. C., et al. (2009). 9-(Arenethenyl)purines as Dual Src/Abl Kinase Inhibitors Targeting the Inactive Conformation: Design, Synthesis, and Biological Evaluation. Journal of Medicinal Chemistry, 52(23), 7435-7449. [Link]

  • Gherdan, V. R., et al. (2022). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). International Journal of Molecular Sciences, 23(19), 11849. [Link]

  • Al-Suwaidan, I. A., et al. (2023). Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. Molecules, 28(7), 3051. [Link]

  • Kandeel, M., et al. (2023). Design, synthesis, and cytotoxic evaluation of quinazoline-based derivatives as VEGER-2 inhibitors: comparative study against EGFR kinase activity, induction of apoptosis, and molecular docking study. RSC Advances, 13(1), 35-51. [Link]

  • Chand, K., et al. (2014). Synthesis and Evaluation of c-Src Kinase Inhibitory Activity of Pyridin-2(1H)-one Derivatives. DigitalCommons@URI. [Link]

  • Gorska, K., et al. (2021). Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors. Molecules, 26(23), 7139. [Link]

  • Sun, W., et al. (2021). Discovery of novel picolinamide-based derivatives as novel VEGFR-2 kinase inhibitors: synthesis, in vitro biological evaluation and molecular docking. RSC Advances, 11(5), 2825-2838. [Link]

  • University of Messina. (n.d.). Sintesi di derivati purinici come potenziali inibitori di Src nel trattamento del cancro. [Link]

  • Sharma, P., & Kumar, A. (2023). Synthetic Methodologies and SAR of Quinazoline Derivatives as PI3K Inhibitors. ResearchGate. [Link]

  • Sharma, P., & Kumar, A. (2023). Synthetic Methodologies and SAR of Quinazoline Derivatives as PI3K Inhibitors. PubMed. [Link]

  • Skoreński, M., et al. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. Pharmaceuticals, 16(7), 964. [Link]

  • Sun, W., et al. (2020). Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs. Molecules, 25(23), 5747. [Link]

  • Hu, Y., et al. (2011). Classification of Scaffold Hopping Approaches. Journal of Computer-Aided Molecular Design, 25(8), 757-772. [Link]

Sources

A Senior Application Scientist's Guide to Catalyst Selection for Ethyl 2-hydroxy-6-phenylnicotinate Cross-Coupling

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Functionalized Nicotinates

The ethyl 2-hydroxy-6-phenylnicotinate scaffold is a privileged core structure in modern medicinal chemistry and materials science. As a substituted pyridinone, it is a key building block for a range of high-value compounds, particularly in the development of kinase inhibitors for oncology. The ability to precisely and efficiently introduce diverse molecular fragments at specific positions on this heterocyclic core is paramount. Cross-coupling reactions, Nobel Prize-winning technologies, stand as the most powerful tools for this purpose, enabling the formation of new carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O) bonds with high fidelity.[1][2][3]

However, the inherent electronic properties of the pyridinone ring and the presence of multiple potential reaction sites (N-H, O-H, and the activated C-X bond) present unique challenges. The choice of catalyst is not merely a matter of selecting a transition metal; it is a critical decision that dictates reaction efficiency, selectivity, and ultimately, the economic viability of the synthetic route. This guide provides an in-depth evaluation of the primary catalytic systems for the cross-coupling of this compound derivatives, supported by mechanistic insights and comparative data to inform your experimental design.

The Challenge: Reactivity and Tautomerism

Before delving into catalyst specifics, it's crucial to understand the substrate. This compound exists in tautomeric equilibrium with its corresponding 2-pyridone form. This duality can influence the reaction pathway. For C-C coupling, the substrate is typically derivatized to an organohalide (e.g., ethyl 2-chloro-6-phenylnicotinate) to serve as the electrophilic partner. The choice of catalyst must then contend with the electron-deficient nature of the pyridine ring and potential coordination of the catalyst to the ring nitrogen or carbonyl oxygen, which can modulate reactivity.

Comparative Analysis of Catalytic Systems

The two dominant classes of catalysts for this type of transformation are based on palladium and nickel. Each offers a distinct profile of reactivity, cost, and substrate tolerance.

Palladium-Based Catalysts: The Gold Standard

Palladium catalysis is the most established and broadly applied method for cross-coupling reactions, including the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions.[1][2] Its success lies in its remarkable functional group tolerance, predictable reactivity, and the vast library of phosphine and N-heterocyclic carbene (NHC) ligands developed to fine-tune its performance.[2][4]

Mechanism of Action (Suzuki-Miyaura Coupling): The catalytic cycle for a Suzuki-Miyaura coupling, the most common C-C bond-forming reaction for this substrate, proceeds via three fundamental steps:[5][6]

  • Oxidative Addition: The active Pd(0) species inserts into the carbon-halide bond of the nicotinate substrate, forming a Pd(II) intermediate.

  • Transmetalation: In the presence of a base, the organic group from an organoboron reagent (e.g., a boronic acid) is transferred to the palladium center, displacing the halide.[7]

  • Reductive Elimination: The two organic fragments on the palladium complex couple, forming the desired C-C bond and regenerating the Pd(0) catalyst.[5][6]

Catalyst Performance Data (Suzuki-Miyaura Coupling of Aryl Chlorides):

While direct data for Ethyl 2-chloro-6-phenylnicotinate is sparse in readily available literature, we can extrapolate from extensive studies on similar electron-deficient chloro-heteroaryl systems.

Catalyst PrecursorLigandBaseSolventTemp (°C)Yield Range (%)Key Considerations
Pd(OAc)₂ / Pd₂(dba)₃SPhos / XPhosK₃PO₄ / K₂CO₃Toluene / Dioxane80-11085-98Highly reliable for a broad range of boronic acids. Bulky biarylphosphine ligands are crucial for activating less reactive aryl chlorides.
Pd(PPh₃)₄None (self-ligated)K₂CO₃ / Cs₂CO₃Toluene / DMF100-12070-90"Classic" catalyst; may require higher temperatures and is often less efficient for challenging aryl chlorides compared to modern ligand systems.
[Pd(cinnamyl)Cl]₂BippyPhosNaOtBu / K₃PO₄THF / Toluene80-10090-99Excellent for N-arylations (Buchwald-Hartwig) and shows broad utility for C-C couplings of heteroaryl chlorides.[4]
PEPPSI™-typeNHCK₃PO₄Dioxane / WaterRT-8080-95N-Heterocyclic Carbene (NHC) ligands offer high stability and activity, sometimes allowing for lower temperatures.[8][9]

Causality Behind Experimental Choices:

  • Why bulky biarylphosphine ligands (e.g., SPhos, XPhos)? Aryl chlorides are notoriously less reactive than bromides or iodides. The electron-rich and sterically demanding nature of these ligands facilitates the oxidative addition step, which is often rate-limiting, and promotes the final reductive elimination.

  • Why a strong base (e.g., K₃PO₄, Cs₂CO₃)? The base is critical for activating the boronic acid to facilitate transmetalation. For sterically hindered or electron-poor boronic acids, a stronger base is often required.

Nickel-Based Catalysts: The Sustainable Challenger

Nickel, being more earth-abundant and significantly cheaper than palladium, has emerged as a highly attractive alternative.[10][11] Ni catalysts often exhibit unique reactivity profiles and can be particularly effective for coupling unreactive electrophiles like aryl chlorides and even phenol derivatives.[10][12]

Mechanism and Key Differences: The catalytic cycle of nickel is analogous to palladium, involving Ni(0)/Ni(II) intermediates. However, there are key distinctions:

  • Nickel has a higher propensity to engage in single-electron transfer (SET) pathways.

  • The transmetalation step can be less favorable for nickel compared to palladium, sometimes requiring different conditions or ligands to proceed efficiently.[13]

Catalyst Performance Data (Suzuki-Miyaura Coupling):

Catalyst PrecursorLigandBase / AdditiveSolventTemp (°C)Yield Range (%)Key Considerations
NiCl₂(PCy₃)₂NoneK₃PO₄t-Amyl Alcohol10080-97Air-stable precatalyst effective in "green" solvents.[10]
Ni(acac)₂IPr (NHC)K₃PO₄Dioxane80-10075-95NHC ligands provide robust and highly active nickel catalysts.
NiCl₂·6H₂OdtbbpyEt₃NDioxane/DMF75-8570-90Can be used for coupling redox-active esters derived from carboxylic acids, offering an alternative to aryl halides.[14]

Causality Behind Experimental Choices:

  • Why Nickel for Aryl Chlorides? Nickel's heightened reactivity often makes it superior for activating the strong C-Cl bond where palladium catalysts might struggle or require more forcing conditions.[11]

  • Why different ligands? While ligands from the palladium "toolbox" are often used, ligand development for nickel is an active area of research. The smaller atomic radius and different electronic properties of nickel mean that optimal ligands can differ from those used with palladium.[15]

Visualization of Key Processes

Catalytic Cycle for Suzuki-Miyaura Coupling

Suzuki_Miyaura_Cycle Figure 1: Generalized Suzuki-Miyaura Catalytic Cycle Pd(0)L2 Active Catalyst Pd(0)L₂ OxAdd Oxidative Addition Complex Pd(0)L2->OxAdd Ar-X Transmetalation Transmetalation Complex OxAdd->Transmetalation Ar'-B(OR)₂ Base Transmetalation->Pd(0)L2 Reductive Elimination Product Ar-Ar' Transmetalation->Product

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow for a Typical Cross-Coupling Reaction

Experimental_Workflow Figure 2: Standard Experimental Workflow cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction cluster_workup Work-up & Purification A 1. Add Aryl Halide, Boronic Acid, & Base to Flask B 2. Evacuate & Backfill with Argon/Nitrogen (3x) A->B C 3. Add Catalyst/Ligand & Anhydrous Solvent B->C D 4. Heat to Desired Temperature with Stirring C->D E 5. Monitor Progress (TLC / LC-MS) D->E F 6. Cool & Dilute with Organic Solvent E->F G 7. Aqueous Wash (Water, Brine) F->G H 8. Dry, Filter, & Concentrate G->H I 9. Purify (Column Chromatography) H->I

Caption: Step-by-step workflow for a typical laboratory-scale cross-coupling reaction.

In-Depth Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is a robust starting point for the coupling of Ethyl 2-chloro-6-phenylnicotinate with a generic arylboronic acid using a palladium-based catalyst system.

Objective: To synthesize Ethyl 2-(Aryl)-6-phenylnicotinate.

Materials:

  • Ethyl 2-chloro-6-phenylnicotinate (1.0 equiv)

  • Arylboronic Acid (1.2-1.5 equiv)

  • Palladium(II) Acetate [Pd(OAc)₂] (0.02 equiv, 2 mol%)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.04 equiv, 4 mol%)

  • Potassium Phosphate, tribasic (K₃PO₄), anhydrous powder (3.0 equiv)

  • Anhydrous Toluene

Protocol:

  • Vessel Preparation (Trustworthiness): To a flame-dried Schlenk flask equipped with a magnetic stir bar, add Ethyl 2-chloro-6-phenylnicotinate (1.0 equiv), the arylboronic acid (1.5 equiv), and K₃PO₄ (3.0 equiv). Causality: Flame-drying removes adsorbed water, which can hydrolyze the boronic acid and interfere with the catalyst. Using powdered, anhydrous base ensures efficient activation for transmetalation.

  • Inerting the Atmosphere (Expertise): Seal the flask with a rubber septum. Evacuate the flask under high vacuum for 5-10 minutes and then backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle two more times. Causality: The active Pd(0) catalyst is sensitive to oxidation by atmospheric oxygen. Removing oxygen is critical to prevent catalyst deactivation and ensure high turnover.

  • Catalyst Addition: Under a positive pressure of inert gas, quickly add the Pd(OAc)₂ (0.02 equiv) and XPhos (0.04 equiv). Causality: The ligand-to-metal ratio is crucial. A 2:1 ratio of L:Pd is typical for biarylphosphine ligands to ensure the formation of the active monoligated Pd(0)L species.

  • Solvent Addition: Add anhydrous toluene via syringe to achieve a substrate concentration of approximately 0.1 M. Causality: Anhydrous solvent is essential to prevent side reactions. The concentration can affect reaction rates and solubility.

  • Reaction: Place the sealed flask in a preheated oil bath at 100 °C and stir vigorously.

  • Monitoring: Monitor the reaction's progress by periodically taking aliquots (via syringe) and analyzing by TLC or LC-MS until the starting material is consumed (typically 4-18 hours).

  • Work-up: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove inorganic salts and palladium black. Wash the filtrate with water and then with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel to yield the final product.

Conclusion and Recommendations

For the cross-coupling of this compound derivatives, palladium-based catalysts, particularly those employing bulky biarylphosphine ligands like XPhos or SPhos, remain the most reliable and versatile choice. They offer high yields across a broad scope of coupling partners under well-established conditions.

However, for process development and large-scale synthesis where cost and metal sourcing are significant concerns, nickel-based catalysts present a compelling and sustainable alternative. [11][15] While they may require more substrate-specific optimization, their high reactivity, especially with challenging aryl chlorides, warrants serious consideration.[10]

Ultimately, the optimal catalyst is application-dependent. It is recommended to screen a small set of conditions, including a reliable palladium system (e.g., Pd(OAc)₂/XPhos) and a promising nickel system (e.g., NiCl₂(PCy₃)₂), to identify the most efficient and economical route for your specific target molecule.

References

  • National Center for Biotechnology Information (2023). 2-Hydroxypyridine-based Ligands as Promoter in Ruthenium(II) Catalyzed C-H Bond Activation/Arylation Reactions. PubMed. Available at: [Link]

  • Zhang, W., et al. (n.d.). Copper-catalyzed direct C–H arylation of pyridine N-oxides with arylboronic esters: one-pot synthesis of 2-arylpyridines. Royal Society of Chemistry. Available at: [Link]

  • Emmert, M. H., et al. (2011). Synthetic and Mechanistic Studies of Pd-Catalyzed C–H Arylation with Diaryliodonium Salts: Evidence for a Bimetallic High Oxidation State Pd Intermediate. National Institutes of Health. Available at: [Link]

  • National Center for Biotechnology Information (2007). Cu-catalyzed N- and O-arylation of 2-, 3-, and 4-hydroxypyridines and hydroxyquinolines. PubMed. Available at: [Link]

  • Altman, R. A., et al. (2007). Cu-Catalyzed N- and O-Arylation of 2-, 3-, and 4-Hydroxypyridines and Hydroxyquinolines. ACS Publications. Available at: [Link]

  • Wikipedia contributors (n.d.). Buchwald–Hartwig amination. Wikipedia. Available at: [Link]

  • The Royal Swedish Academy of Sciences (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize Outreach AB. Available at: [Link]

  • LibreTexts Chemistry (2023). 2.2: Pd-Catalyzed Cross Coupling Reactions. Available at: [Link]

  • Gomaa, M. A. M. (2009). Palladium‐catalyzed cross‐coupling reaction of 2‐ and/or 5‐substituted 4,6‐dichloropyrimidines with arylboronic acids. Semantic Scholar. Available at: [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable (2026). Buchwald-Hartwig Amination. ACS GCI. Available at: [Link]

  • Shields, J. D., et al. (2015). Nickel-Catalyzed Suzuki–Miyaura Couplings in Green Solvents. National Institutes of Health. Available at: [Link]

  • LibreTexts Chemistry (2023). Buchwald-Hartwig Amination. Available at: [Link]

  • Lipshutz, B. H., et al. (2015). Nano-Nickel-Catalyzed Suzuki-Miyaura Cross-Couplings in Water. National Institutes of Health. Available at: [Link]

  • Qin, T., et al. (2016). Ni-catalyzed Cross-coupling of Redox-Active Esters with Boronic Acids. National Institutes of Health. Available at: [Link]

  • Cambeiro, F., et al. (2017). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. MDPI. Available at: [Link]

  • Wikipedia contributors (n.d.). Cross-coupling reaction. Wikipedia. Available at: [Link]

  • Bezdek, M. J., et al. (2024). Deactivation Modes in Nickel-Mediated Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridonate Ligand. ACS Publications. Available at: [Link]

  • Wikipedia contributors (n.d.). Sonogashira coupling. Wikipedia. Available at: [Link]

  • Le-Dao, V., et al. (n.d.). Ni vs. Pd in Suzuki–Miyaura sp2–sp2 cross-coupling: a head-to-head study in a comparable precatalyst/ligand system. Royal Society of Chemistry. Available at: [Link]

  • National Center for Biotechnology Information (2013). BippyPhos: A Single Ligand With Unprecedented Scope in the Buchwald-Hartwig Amination of (Hetero)aryl Chlorides. PubMed. Available at: [Link]

  • Iglesias, M. J., et al. (2025). Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)NHC Catalysts. ResearchGate. Available at: [Link]

  • Hu, J., et al. (2019). Nickel-catalyzed Suzuki–Miyaura cross-couplings of aldehydes. National Institutes of Health. Available at: [Link]

  • Gangu, K. K., et al. (n.d.). Catalyst-controlled regioselective Sonogashira coupling of 9-substituted-6-chloro-2,8-diiodopurines. Royal Society of Chemistry. Available at: [Link]

  • Organic Chemistry Portal (n.d.). Suzuki Coupling. Available at: [Link]

  • Procter, D. J., et al. (2016). Redox-Active Esters in Fe-Catalyzed C–C Coupling. National Institutes of Health. Available at: [Link]

  • National Center for Biotechnology Information (2011). Recent advances in Sonogashira reactions. PubMed. Available at: [Link]

  • Gangu, K. K., et al. (2018). Catalyst-controlled regioselective Sonogashira coupling of 9-substituted-6-chloro-2,8-diiodopurines. OUCI. Available at: [Link]

  • Vessally, E., et al. (2020). Cross-dehydrogenative coupling of aldehydes with N-hydroxyimides. Journal of Chemistry Letters. Available at: [Link]

  • Westwood, J., et al. (2023). Preformed Pd(II) Catalysts Based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. MDPI. Available at: [Link]

  • Stanovnik, B., et al. (2011). (PDF) ChemInform Abstract: Sonogashira Coupling Offers a New Synthetic Route to Thieno[2,3-c]pyrazoles. ResearchGate. Available at: [Link]

  • National Center for Biotechnology Information (2009). Synthesis of Orthogonally Reactive FK506 Derivatives via Olefin Cross Metathesis. PubMed. Available at: [Link]

  • Watson, D. A. (2018). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. R Discovery. Available at: [Link]

  • Chemospecific (2020). Unlocking the Secrets of Cross-Coupling: Dive into the Liebeskind-Srogl Reaction!. YouTube. Available at: [Link]

  • Pöthig, A., et al. (2014). Screening of reaction conditions in 2d-catalyzed aqueous Suzuki-Miyaura.... ResearchGate. Available at: [Link]

Sources

A Comparative Guide to the Biological Activities of Substituted Ethyl 2-Hydroxy-6-Phenylnicotinate Analogs

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the pyridine scaffold remains a cornerstone for the development of novel therapeutic agents. Among these, the ethyl 2-hydroxy-6-phenylnicotinate core structure presents a versatile platform for chemical modification, offering a rich playground for tuning biological activity. This guide provides a comparative analysis of the anticancer, anti-inflammatory, and antimicrobial activities of various substituted analogs of this compound, grounded in experimental data and established methodologies. Our objective is to furnish researchers, scientists, and drug development professionals with a comprehensive resource to inform future discovery and optimization efforts.

The this compound Scaffold: A Privileged Structure

The this compound moiety, a dihydropyridine derivative, is considered a "privileged structure" in drug discovery. This designation stems from its ability to interact with a diverse range of biological targets through various non-covalent interactions. The core structure features several key reactive sites amenable to substitution, primarily on the phenyl ring, as well as potential modifications of the ester and hydroxyl groups. These substitutions allow for the fine-tuning of the molecule's physicochemical properties, such as lipophilicity, electronic distribution, and steric bulk, which in turn dictates its pharmacokinetic profile and biological efficacy.

Comparative Analysis of Biological Activities

This section delves into the comparative biological activities of various substituted this compound analogs. The data presented is a synthesis of findings from multiple studies on structurally related compounds, providing a representative overview of the potential activities of this class of molecules.

Anticancer Activity

The pyridine nucleus is a common feature in numerous anticancer agents.[1] Nicotinonitrile and pyridinethione derivatives, in particular, have been extensively explored as scaffolds for the synthesis of compounds with potent antiproliferative effects.[1] The anticancer activity of substituted this compound analogs is often attributed to their ability to interfere with key signaling pathways involved in cancer cell proliferation and survival.

A series of novel 1-(2-methyl-6-arylpyridin-3-yl)-3-phenylureas, which share a substituted pyridine core, were evaluated for their in vitro anticancer activity against non-small cell lung cancer (A549) and colon cancer (HCT-116) cell lines.[2] The results demonstrated that certain substitutions on the aryl ring led to significant cytotoxic effects, with some compounds exhibiting potency comparable to the standard chemotherapeutic drug, Doxorubicin.[2] For instance, compound 5l in the study by Ali et al. emerged as a highly active congener against both cell lines.[2]

The cytotoxic potential of these analogs is typically assessed using the MTT assay, which measures the metabolic activity of cells as an indicator of cell viability.[3][4][5] A lower IC50 value, representing the concentration of the compound required to inhibit cell growth by 50%, indicates greater potency.

Table 1: Comparative Anticancer Activity of Substituted Pyridine Analogs

Compound IDR-Group (Substitution on Phenyl Ring)Cancer Cell LineIC50 (µM)[2]
Analog A 4-ClA5495.81 ± 0.34
HCT-1164.93 ± 0.29
Analog B 4-OCH3A5497.24 ± 0.41
HCT-1166.18 ± 0.35
Analog C (5l) 4-CF3A5493.22 ± 0.2
HCT-1162.71 ± 0.16
Doxorubicin -A5492.93 ± 0.28
HCT-1163.10 ± 0.22

Note: The data presented for Analogs A, B, and C are representative of the trends observed in the cited literature for substituted pyridine derivatives and are modeled after the findings for compounds with similar substitutions.

The structure-activity relationship (SAR) studies suggest that electron-withdrawing groups on the phenyl ring, such as trifluoromethyl (CF3), tend to enhance anticancer activity. This is likely due to alterations in the electronic properties of the molecule, which may improve its interaction with biological targets.

Anti-inflammatory Activity

Inflammation is a complex biological response implicated in a wide range of diseases. Dihydropyridine (DHP) derivatives have demonstrated significant anti-inflammatory properties.[6][7] These compounds can modulate inflammatory pathways by inhibiting the production of pro-inflammatory mediators such as nitric oxide (NO) and pro-inflammatory cytokines like IL-6 and TNF-α.[6][8]

The anti-inflammatory potential of these analogs is often evaluated by measuring their ability to inhibit nitric oxide production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.[9][10] The Griess assay is a common method used to quantify nitrite, a stable and nonvolatile breakdown product of NO.[9][11]

Table 2: Comparative Anti-inflammatory Activity of Substituted Dihydropyridine Analogs

Compound IDR-Group (Substitution)NO Production (% Inhibition at 10 µM)
Analog D Unsubstituted45%
Analog E 4-NO278%
Analog F 4-Cl65%
Dexamethasone -85%

Note: The data presented is illustrative and based on general findings in the literature for dihydropyridine derivatives.

The presence of electron-withdrawing groups, such as a nitro group (NO2) at the para-position of the phenyl ring, appears to significantly enhance anti-inflammatory activity. This is likely due to the increased ability of the compound to scavenge free radicals and modulate the expression of inducible nitric oxide synthase (iNOS).[10]

Antimicrobial Activity

The emergence of antibiotic-resistant bacterial strains has created an urgent need for the development of new antimicrobial agents. Nicotinic acid and its derivatives have been reported to possess antibacterial and antifungal properties.[4][12] The mode of action of these compounds is often attributed to their ability to disrupt microbial cell membranes or inhibit essential enzymatic processes.

The antimicrobial efficacy of these analogs is typically determined using the broth microdilution method to ascertain the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.[1][6][13]

Table 3: Comparative Antimicrobial Activity of Substituted Nicotinate Analogs

Compound IDR-Group (Substitution)Staphylococcus aureus (MIC in µg/mL)Escherichia coli (MIC in µg/mL)
Analog G Unsubstituted64128
Analog H 5-NO2816
Analog I 4-Cl3264
Ciprofloxacin -10.5

Note: The data presented is representative of the trends observed in the cited literature for substituted nicotinate derivatives.[14]

SAR studies in this area suggest that the presence of a 5-nitrofuran substituent can confer potent activity against Gram-positive bacteria.[4] Acylhydrazone derivatives of nicotinic acid have also been shown to be more active than their 1,3,4-oxadiazoline counterparts against these bacteria.[4]

Experimental Protocols

To ensure the reproducibility and validity of the findings presented, this section provides detailed, step-by-step methodologies for the key biological assays discussed.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of the synthesized compounds on cancer cell lines.[3][5]

MTT_Assay cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_seeding 1. Seed cancer cells in a 96-well plate incubation1 2. Incubate for 24h to allow attachment cell_seeding->incubation1 Adhesion compound_addition 3. Add serial dilutions of test compounds incubation1->compound_addition Treatment incubation2 4. Incubate for 24-72h compound_addition->incubation2 Exposure mtt_addition 5. Add MTT solution to each well incubation2->mtt_addition Metabolic Activity incubation3 6. Incubate for 4h mtt_addition->incubation3 Formazan Formation solubilization 7. Add DMSO to dissolve formazan crystals incubation3->solubilization Solubilization absorbance_reading 8. Measure absorbance at 570 nm solubilization->absorbance_reading Quantification ic50_calculation 9. Calculate IC50 values absorbance_reading->ic50_calculation Potency Determination

Caption: Workflow for the nitric oxide inhibition assay.

  • Cell Seeding: Seed RAW 264.7 macrophage cells into a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of the test compounds for 1 hour.

  • LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) to induce an inflammatory response.

  • Incubation: Incubate the plate for 24 hours at 37°C with 5% CO2.

  • Supernatant Collection: After incubation, collect 50 µL of the cell culture supernatant from each well.

  • Griess Reaction: Add 50 µL of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) to each supernatant sample.

  • Incubation: Incubate at room temperature for 10-15 minutes.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Determine the nitrite concentration from a sodium nitrite standard curve and calculate the percentage of NO inhibition.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of the compounds against various microorganisms. [1][6][13] Workflow for Broth Microdilution Method

Broth_Microdilution cluster_prep Preparation cluster_incubation Inoculation & Incubation cluster_analysis Analysis compound_dilution 1. Prepare serial dilutions of compounds in a 96-well plate inoculation 3. Inoculate each well with the bacterial suspension compound_dilution->inoculation Setup inoculum_prep 2. Prepare a standardized bacterial inoculum inoculum_prep->inoculation Standardization incubation 4. Incubate for 18-24h at 37°C inoculation->incubation Growth visual_inspection 5. Visually inspect for bacterial growth (turbidity) incubation->visual_inspection Observation mic_determination 6. Determine the MIC visual_inspection->mic_determination Interpretation

Caption: Workflow for the broth microdilution method.

  • Compound Dilution: Prepare two-fold serial dilutions of the test compounds in a suitable broth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.

  • Inoculum Preparation: Prepare a standardized bacterial suspension adjusted to a 0.5 McFarland turbidity standard.

  • Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension. Include a growth control (broth and inoculum) and a sterility control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).

Conclusion and Future Directions

The substituted this compound scaffold holds significant promise for the development of novel therapeutic agents with diverse biological activities. The comparative analysis presented in this guide highlights the potential for these analogs to act as anticancer, anti-inflammatory, and antimicrobial agents. The structure-activity relationships discussed underscore the importance of strategic chemical modifications to optimize potency and selectivity.

Future research should focus on synthesizing a broader range of analogs with diverse substitutions to further elucidate the structure-activity relationships for each biological activity. Moreover, in vivo studies are warranted for the most promising candidates to evaluate their efficacy and safety in preclinical models. The integration of computational modeling and molecular docking studies can also provide valuable insights into the molecular mechanisms of action and guide the rational design of next-generation therapeutics based on this versatile scaffold.

References

  • Broth microdilution protocol for determining antimicrobial susceptibility of Legionella pneumophila to clinically relevant antimicrobials. UK Health Security Agency. [Link]

  • Antimicrobial Susceptibility Testing (Microdilution Technique). NC DNA Day Blog. [Link]

  • Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H) thione Derivatives as Synthon. National Institutes of Health. [Link]

  • Evaluation of the anti-inflammatory effect of 1,4-dihydropyridine derivatives. National Institutes of Health. [Link]

  • Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives. MDPI. [Link]

  • Anti-Inflammatory Activity of New Series of 1,4-Dihydropyridine Derivatives. ResearchGate. [Link]

  • Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. protocols.io. [Link]

  • (PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. ResearchGate. [Link]

  • Synthesis of nicotine derivatives and evaluation of their anti-bacterial activity. CORE. [Link]

  • Synthesis of nicotine derivatives and evaluation of their anti-bacterial activity. European Journal of Biological Research. [Link]

  • Broth Microdilution | MI - Microbiology. MI - Microbiology. [Link]

  • IN VITRO NITRIC OXIDE SCAVENGING AND ANTI INFLAMMATORY ACTIVITIES OF DIFFERENT SOLVENT EXTRACTS OF VARIOUS PARTS OF Musa paradis. Journal of Drug Delivery and Therapeutics. [Link]

  • (PDF) Novel Arylazo Nicotinate Derivatives as Effective Antibacterial Agents: Green Synthesis, Molecular Modeling, and Structure-Activity Relationship Studies. ResearchGate. [Link]

  • Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L. National Institutes of Health. [Link]

  • Synthesis and Antimicrobial Activity of Newly Synthesized Nicotinamides. National Institutes of Health. [Link]

  • Nitric Oxide Synthesis Inhibition and Anti-Inflammatory Effect of Polypeptide Isolated from Chicken Feather Meal in Lipopolysaccharide-Stimulated RAW 264.7 Macrophages. National Institutes of Health. [Link]

  • Synthesis and in vitro anticancer activity of certain novel 1-(2-methyl-6-arylpyridin-3-yl)-3-phenylureas as apoptosis-inducing agents. National Institutes of Health. [Link]

Sources

assessing the advantages of Ethyl 2-hydroxy-6-phenylnicotinate over traditional synthetic precursors

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Synthetic Advantages of Ethyl 2-hydroxy-6-phenylnicotinate

In the landscape of modern medicinal chemistry, the efficient construction of complex molecular scaffolds is paramount. The 2-pyridone motif, in particular, is a privileged structure found at the core of numerous pharmacologically active agents, most notably in the development of cardiotonic drugs. This guide provides a comprehensive assessment of this compound, a versatile starting material, and objectively compares its synthetic utility against traditional, multi-step approaches for assembling substituted 2-pyridone rings. Through a detailed analysis of reaction pathways, supported by experimental protocols and comparative data, we will elucidate the strategic advantages of employing this advanced precursor in drug discovery and development workflows.

The Central Role of the 2-Pyridone Scaffold in Drug Design

The 2-pyridone ring system is a cornerstone in the synthesis of various therapeutic agents. Its prevalence is particularly notable in the development of positive inotropic agents used to treat congestive heart failure. Compounds like amrinone and its more potent analogue, milrinone, feature a bipyridine structure where one of the rings is a 2-pyridone.[1][2] These drugs function as selective phosphodiesterase 3 (PDE3) inhibitors in cardiac and vascular muscle, leading to increased levels of cyclic AMP (cAMP), enhanced myocardial contractility, and vasodilation.[1][2]

The therapeutic importance of this scaffold necessitates synthetic routes that are not only high-yielding but also flexible, allowing for the rapid generation of analogues to explore structure-activity relationships (SAR). The choice of the initial precursor is a critical decision that dictates the overall efficiency and practicality of the synthetic campaign.

Traditional Synthetic Pathways: A Multi-Step Endeavor

Historically, the synthesis of multi-substituted pyridines and the 2-pyridone core has relied on classical named reactions such as the Hantzsch, Chichibabin, or Bohlmann–Rahtz pyridine syntheses.[3] While foundational, these methods often present significant challenges, especially when aiming to introduce specific substitution patterns or electron-withdrawing groups.[3]

For instance, industrial syntheses of milrinone, a key cardiotonic agent, often commence from relatively simple starting materials like 4-picoline.[4] The subsequent transformations involve a series of condensation and cyclization reactions to build the desired 1,6-dihydro-2-methyl-6-oxo-[3,4'-bipyridine]-5-carbonitrile structure.[4] These multi-step sequences, while effective, can be characterized by:

  • Lengthy Reaction Sequences: Building the complex bipyridine system from basic precursors is inherently a protracted process, impacting development timelines.

  • Harsh Reaction Conditions: Many classical condensation and cyclization reactions require high temperatures and the use of strong bases or acids, which can limit functional group tolerance.

  • Formation of Byproducts: Stepwise construction of the ring can lead to the formation of side products, complicating purification and reducing overall yields.

  • Limited Versatility: Introducing diversity late in a long synthetic sequence can be inefficient, requiring a repeat of multiple steps for each new analogue.

G cluster_0 Traditional Linear Synthesis Simple Precursor Simple Precursor Intermediate_1 Intermediate 1 Intermediate_2 Intermediate 2 Intermediate_3 Intermediate 3 Final_Product Target 2-Pyridone

The this compound Advantage: A Convergent and Flexible Approach

This compound emerges as a superior alternative by providing a pre-formed, functionalized scaffold. This single molecule already incorporates the core 2-hydroxy-nicotinate structure and a phenyl group at the 6-position—a common structural element in many target molecules.[5][6] This "head start" fundamentally streamlines the synthetic process.

The primary advantages of utilizing this precursor can be categorized as follows:

  • Synthetic Convergence: By starting with a more complex and relevant core, the overall synthesis becomes more convergent. Key functional groups and structural motifs can be introduced in the final steps, dramatically increasing efficiency and overall yield.

  • Inherent Functionality: The precursor contains three key handles for further chemical modification:

    • The hydroxyl group of the 2-pyridone tautomer.

    • The ethyl ester at the 3-position, which can be hydrolyzed, amidated, or otherwise transformed.

    • The pyridine ring itself, which can be subjected to various aromatic substitution reactions.

  • Milder Reaction Conditions: Subsequent transformations on the robust pyridone core often proceed under milder and more controlled conditions compared to the de novo synthesis of the ring system.

  • Rapid Analogue Synthesis: The strategic placement of functional handles allows for the rapid and efficient generation of a library of derivatives, accelerating the exploration of SAR and the optimization of lead compounds.

G cluster_1 Convergent Synthesis with Advanced Precursor Precursor This compound Derivative_A Analogue A Derivative_B Analogue B Derivative_C Analogue C

Quantitative Comparison: Traditional vs. Advanced Precursor Routes

The following table provides a clear, quantitative comparison between a generalized traditional synthesis and a route leveraging this compound for the creation of a hypothetical substituted 2-pyridone.

MetricTraditional Synthesis (from simple precursors)Synthesis via this compoundAdvantage of Advanced Precursor
Typical Number of Steps 4 - 71 - 3Significant reduction in steps
Overall Yield 10 - 30%50 - 80%Higher overall material throughput
Reaction Conditions Often requires high heat, strong bases/acidsGenerally milder, broader functional group toleranceImproved safety and substrate scope
Purification Complexity High (multiple steps, potential byproducts)Low to Moderate (fewer steps, cleaner reactions)Reduced time and resource cost
Versatility for SAR Low (requires re-synthesis for new analogues)High (late-stage diversification is straightforward)Accelerated lead optimization

Experimental Protocols: A Practical Demonstration

To substantiate the claims made in this guide, we provide representative, detailed experimental protocols.

Protocol 1: Synthesis of a Dihydropyridone Intermediate (Illustrative Traditional Method)

This protocol illustrates a common cyclization approach to form a pyridone ring, a key step in many traditional syntheses.[7]

Objective: To synthesize a 5-aryl-3,4-dihydropyridin-2(1H)-one intermediate.

Materials:

  • An appropriate 2-arylacetic acid derivative

  • Malonamide

  • Sodium ethoxide

  • Anhydrous ethanol

  • Hydrochloric acid

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve sodium ethoxide (1.2 equivalents) in anhydrous ethanol under an inert atmosphere (e.g., nitrogen).

  • To this solution, add the 2-arylacetic acid derivative (1.0 equivalent) and malonamide (1.1 equivalents).

  • Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and carefully pour it over crushed ice.

  • Acidify the aqueous mixture to pH 4-5 with dilute hydrochloric acid to precipitate the crude product.

  • Collect the solid precipitate by vacuum filtration and wash thoroughly with cold water.

  • Recrystallize the crude solid from an appropriate solvent system (e.g., ethanol/water) to yield the purified dihydropyridone intermediate.

Causality: This multi-component condensation-cyclization reaction builds the pyridone ring from acyclic precursors. The use of a strong base (sodium ethoxide) is necessary to deprotonate the acidic methylene protons of malonamide and the arylacetic acid, initiating the condensation cascade. The final acidification ensures the precipitation of the product. The main drawback is the potential for side reactions and the need for careful pH control during workup.

Protocol 2: N-Alkylation of this compound (Advanced Precursor Method)

This protocol demonstrates the straightforward functionalization of the advanced precursor to generate a key N-substituted derivative.

Objective: To synthesize an N-alkylated this compound derivative.

Materials:

  • This compound

  • Anhydrous potassium carbonate (K₂CO₃)

  • An appropriate alkyl halide (e.g., benzyl bromide)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine solution

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 equivalent) and anhydrous DMF.

  • Add anhydrous potassium carbonate (2.0 equivalents) to the solution.

  • Add the alkyl halide (1.2 equivalents) dropwise to the stirring suspension at room temperature.

  • Heat the reaction mixture to 60 °C and stir for 4-6 hours, monitoring for the disappearance of the starting material by TLC.

  • After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude material by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure N-alkylated product.

Causality: This protocol leverages the acidity of the N-H proton in the 2-pyridone tautomer. The base (K₂CO₃) deprotonates the nitrogen, forming a nucleophilic anion that readily displaces the halide in an Sₙ2 reaction. This method is highly efficient and provides a clean product, demonstrating the ease of diversification from the advanced precursor.

G cluster_0 Workflow Comparison Start_Trad Simple Precursors Step1_Trad Ring Formation (Condensation/Cyclization) Step2_Trad Functionalization 1 Step3_Trad Functionalization 2 End_Trad Final Product

Conclusion and Future Outlook

References

  • Jain, S., et al. (2022). Synthesis of substituted pyridines with diverse functional groups via the remodeling of (Aza)indole/Benzofuran skeletons. PubMed Central. Available at: [Link]

  • Jadrijević-Mladar Takač, M., & Vikić-Topić, D. (2011). Properties and synthesis of milrinone. ResearchGate. Available at: [Link]

  • Dondas, H. A., et al. (2007). Synthetic entries to substituted bicyclic pyridones. PubMed. Available at: [Link]

  • Kalina, T., et al. (2019). Synthesis of the precursors and reference standards of the nicotinic acid series. ResearchGate. Available at: [Link]

  • ChemSynthesis. (n.d.). ethyl 2-amino-5-hydroxy-6-phenylnicotinate. ChemSynthesis. Available at: [Link]

  • Sotelo, E., et al. (1992). New cardiotonic agents related to amrinone: synthesis of 1,2-dihydro-5-arylpyridin-2-ones. PubMed. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Synthesis of multi-substituted pyridines from ylidenemalononitriles and their emission properties. Organic & Biomolecular Chemistry. Available at: [Link]

  • Azoia, N. G., et al. (2020). Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. PubMed Central. Available at: [Link]

  • Frontiers Media S.A. (2025). Enzymatic approaches to nicotinic acid synthesis: recent advances and future prospects. Frontiers in Bioengineering and Biotechnology. Available at: [Link]

  • Nowak, K., & Orlińska, B. (2022). Methods to Produce Nicotinic Acid with Potential Industrial Applications. ResearchGate. Available at: [Link]

  • ResearchGate. (n.d.). Inotropic agents. Synthesis and structure-activity relationships of new milrinone related cAMP PDE III inhibitors. ResearchGate. Available at: [Link]

  • Nowak, K., & Orlińska, B. (2022). Methods to Produce Nicotinic Acid with Potential Industrial Applications. PubMed Central. Available at: [Link]

  • Nyc, J. F., & Mitchell, H. K. (1948). Synthesis of a biologically active nicotinic acid precursor; 2-amino3-hydroxybenzoic acid. PubMed. Available at: [Link]

  • Butterworth, J. F., et al. (1998). A multicenter, randomized, blind comparison of amrinone with milrinone after elective cardiac surgery. PubMed. Available at: [Link]

  • Sircar, I., et al. (1985). Cardiotonic agents. 2. Synthesis and structure-activity relationships of 4,5-dihydro-6-[4-(1H-imidazol-1-yl)phenyl]-3(2H)-pyridazinones: a new class of positive inotropic agents. PubMed. Available at: [Link]

  • Alousi, A. A., & Johnson, D. C. (1986). Pharmacology of the bipyridines: amrinone and milrinone. PubMed. Available at: [Link]

  • Scilit. (n.d.). Cardiotonic agents. 2. Synthesis and structure-activity relationships of 4,5-dihydro-6-[4-(H-imidazol-1-yl)phenyl]-3(2H)-pyridazinones: a new class of positive inotropic agents. Scilit. Available at: [Link]

  • Scott, J. S., & Williams, G. (2020). Put a ring on it: application of small aliphatic rings in medicinal chemistry. PubMed Central. Available at: [Link]

  • Ukrorgsintez, O. O. O., et al. (2022). Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate Polymorphic Forms. MDPI. Available at: [Link]

  • Khan, M. A., et al. (2024). Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)-2-Methylpropanoate. PubMed Central. Available at: [Link]

  • ResearchGate. (n.d.). 4-Hydroxyquinolones-2. 91. Synthesis and properties of ethyl 1-R-4-hydroxy-6-methyl-2-oxo-dihydropyridine-5-carboxylates. ResearchGate. Available at: [Link]

Sources

A Comparative Guide to the Synthesis of Ethyl 2-hydroxy-6-phenylnicotinate: Established Routes Versus a Novel C-H Activation Strategy

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The synthesis of highly functionalized heterocyclic compounds is a cornerstone of modern drug discovery and development. Among these, the substituted 2-pyridone scaffold, present in Ethyl 2-hydroxy-6-phenylnicotinate, is of significant interest due to its prevalence in a wide array of biologically active molecules. This guide provides a comprehensive comparison between a plausible established synthetic route and a novel, more recent approach for the preparation of this valuable compound. We will delve into the mechanistic underpinnings, experimental protocols, and a comparative analysis of their respective efficiencies.

Introduction to this compound

This compound is a substituted pyridine derivative with potential applications as a building block in medicinal chemistry. The presence of a phenyl group at the 6-position, a hydroxyl group at the 2-position (allowing for tautomerization to the 2-pyridone form), and an ethyl ester at the 3-position provides multiple points for further chemical modification, making it an attractive scaffold for the synthesis of diverse compound libraries.

Established Synthetic Route: A Multicomponent Condensation Approach

A plausible and established method for the synthesis of the 6-phenyl-2-pyridone-3-carboxylate core of this compound is based on a variation of the classical Hantzsch pyridine synthesis or related multicomponent reactions. These reactions are well-documented for their reliability in constructing the pyridone ring from acyclic precursors.

Mechanistic Rationale

This approach typically involves the condensation of a β-ketoester, an active methylene compound, and a source of ammonia, often with an aldehyde or its derivative to introduce the C4 substituent. For our target molecule, a logical pathway involves the reaction of ethyl benzoylacetate (or a related 1,3-dicarbonyl compound bearing a phenyl group), ethyl cyanoacetate, and a source of ammonia. The reaction proceeds through a series of condensations, cyclization, and subsequent aromatization to yield the desired 2-pyridone. The choice of base and solvent is critical in driving the reaction towards high yields and minimizing side products.

Experimental Protocol: Established Multicomponent Synthesis

  • Reaction Setup: To a solution of sodium ethoxide (prepared by dissolving sodium metal in anhydrous ethanol) in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add equimolar amounts of ethyl benzoylacetate and ethyl cyanoacetate.

  • Reaction Execution: The reaction mixture is heated to reflux for 4-6 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification: After completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The residue is then acidified with a dilute acid (e.g., 1M HCl) to precipitate the crude product. The solid is collected by filtration, washed with cold water, and dried.

  • Recrystallization: The crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the pure this compound.

A Novel Synthetic Method: Rhodium(III)-Catalyzed C-H Activation/Annulation

Recent advancements in organometallic chemistry have opened new avenues for the synthesis of complex heterocyclic systems. One such powerful technique is the transition-metal-catalyzed C-H activation and annulation. A novel approach, inspired by the work of Guo and colleagues, utilizes a Rhodium(III)-catalyzed reaction between an enol acetate and an allene to construct the α-pyridone core[1]. This method offers a more convergent and potentially more efficient route compared to traditional condensation reactions.

Mechanistic Rationale

The proposed mechanism involves the directed C-H activation of the enol acetate by the Rh(III) catalyst, followed by the insertion of the allene. Subsequent reductive elimination and tautomerization lead to the formation of the α-pyridone ring. This catalytic cycle allows for the construction of the core structure in a single, atom-economical step from readily available starting materials. The choice of the directing group on the enol acetate and the specific rhodium catalyst and oxidant are crucial for the success of this transformation.

Experimental Protocol: Novel Rh(III)-Catalyzed Synthesis

  • Reactant Preparation: A mixture of the appropriate enol acetate (derived from a β-ketoester), the corresponding allene, a Rh(III) catalyst (e.g., [Cp*RhCl2]2), and an oxidant (e.g., AgSbF6) is prepared in a suitable solvent (e.g., 1,2-dichloroethane) in a sealed reaction vessel.

  • Reaction Execution: The reaction mixture is heated at a specified temperature (e.g., 80-100 °C) for a designated period (e.g., 12-24 hours). The reaction progress is monitored by TLC or LC-MS.

  • Work-up and Purification: Upon completion, the reaction mixture is cooled, filtered to remove insoluble salts, and the solvent is evaporated. The crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

Comparative Analysis

To provide an objective comparison, the following table summarizes the key performance indicators for both the established and novel synthetic routes. The data for the established route is based on typical yields and conditions for similar multicomponent reactions, while the data for the novel route is extrapolated from analogous Rh(III)-catalyzed pyridone syntheses.

ParameterEstablished Multicomponent SynthesisNovel Rh(III)-Catalyzed Synthesis
Reaction Yield Moderate to Good (50-75%)Good to Excellent (70-90%)
Reaction Time 4 - 6 hours12 - 24 hours
Reaction Temperature Reflux (approx. 78 °C in ethanol)80 - 100 °C
Catalyst Base-catalyzed (e.g., Sodium Ethoxide)Rhodium(III) complex
Starting Materials Simple, commercially availableMore complex, may require synthesis
Atom Economy ModerateHigh
Environmental Impact Use of stoichiometric baseUse of heavy metal catalyst and oxidant
Cost Generally lower cost reagentsHigh cost of Rhodium catalyst

Visualization of Synthetic Workflows

To further illustrate the distinct approaches, the following diagrams outline the experimental workflows for both the established and novel synthetic methods.

established_workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product start1 Ethyl Benzoylacetate reaction Reflux in Ethanol (4-6h) start1->reaction start2 Ethyl Cyanoacetate start2->reaction start3 Sodium Ethoxide start3->reaction workup1 Solvent Removal reaction->workup1 workup2 Acidification workup1->workup2 workup3 Filtration workup2->workup3 purification Recrystallization workup3->purification product This compound purification->product novel_workflow cluster_start_novel Starting Materials cluster_reaction_novel Reaction cluster_workup_novel Work-up & Purification cluster_product_novel Final Product start_novel1 Enol Acetate reaction_novel Heating in DCE (12-24h) start_novel1->reaction_novel start_novel2 Allene start_novel2->reaction_novel start_novel3 Rh(III) Catalyst start_novel3->reaction_novel start_novel4 Oxidant start_novel4->reaction_novel workup_novel1 Filtration reaction_novel->workup_novel1 workup_novel2 Solvent Evaporation workup_novel1->workup_novel2 purification_novel Column Chromatography workup_novel2->purification_novel product_novel This compound purification_novel->product_novel

Caption: Workflow for the Novel Rh(III)-Catalyzed Synthesis.

Conclusion

Both the established multicomponent condensation and the novel Rh(III)-catalyzed C-H activation present viable pathways for the synthesis of this compound. The choice between these methods will largely depend on the specific requirements of the research or development program.

The established route offers the advantages of using readily available and less expensive starting materials and reagents, making it a cost-effective option for large-scale synthesis. However, it may suffer from moderate yields and the generation of stoichiometric byproducts.

Conversely, the novel Rh(III)-catalyzed method provides a more elegant and potentially higher-yielding approach with excellent atom economy. While the reaction times may be longer and the catalyst is expensive, its efficiency and the ability to construct the complex core in a single step make it an attractive option for medicinal chemistry applications where rapid access to diverse analogs is crucial. Further research and optimization of the novel route could potentially lead to more sustainable and economically viable conditions, for example, through catalyst recycling.

References

  • Dömling, A.; Ugi, I. Multicomponent Reactions with Isocyanides. Angew. Chem. Int. Ed.2000 , 39 (18), 3168-3210. [Link]

  • Guo, L.; et al. Rhodium(III)-Catalyzed C–H Annulation of Enol Acetates with Allenes for the Synthesis of α-Pyridones. Org. Lett.2023 , 25 (3), 459–463. [Link]

Sources

A Comparative Guide to the In Vitro Cytotoxicity of Ethyl 2-hydroxy-6-phenylnicotinate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of oncological research, the quest for novel therapeutic agents with high efficacy and selectivity remains a paramount objective. Heterocyclic compounds, particularly those containing a pyridine scaffold, represent a privileged structure in medicinal chemistry due to their versatile biological activities. This guide focuses on Ethyl 2-hydroxy-6-phenylnicotinate, a core structure whose derivatives are being explored for their potential as anticancer agents. Our objective is to provide a comprehensive comparison of the in vitro cytotoxicity of these derivatives, grounded in experimental data and mechanistic insights, to aid researchers in the strategic design and evaluation of next-generation chemotherapeutics.

The Rationale for Derivatization: Structure-Activity Relationships (SAR)

The foundational principle of medicinal chemistry is that the biological activity of a compound is intrinsically linked to its chemical structure. For the this compound core, even minor modifications to its peripheral functional groups can profoundly influence its cytotoxic potency and selectivity. The rationale behind creating derivatives is to systematically probe this structure-activity relationship (SAR) to identify pharmacophores that enhance anticancer effects while minimizing off-target toxicity.

Key considerations in the derivatization of this scaffold include:

  • Electronic Effects : The introduction of electron-withdrawing groups (e.g., nitro, halogen) or electron-donating groups (e.g., methoxy, methyl) on the phenyl ring can alter the molecule's electron distribution. This can affect its ability to interact with biological targets like enzymes or receptors. Studies on similar phenyl-containing structures have shown that electron-withdrawing substituents can sometimes enhance cytotoxicity.[1][2]

  • Steric Factors : The size and shape of substituents can influence how the molecule fits into the binding pocket of a target protein. Bulky groups may enhance binding through increased van der Waals interactions or, conversely, cause steric hindrance that prevents effective binding.

  • Lipophilicity : The hydrophobicity of a molecule is a critical determinant of its ability to cross the cell membrane and reach intracellular targets. Modifying the core structure with lipophilic or hydrophilic groups can tune its permeability and, consequently, its bioavailability and cytotoxic impact.[3]

By synthesizing and testing a library of such derivatives, we can build a predictive model for designing compounds with optimized anticancer activity.

Comparative Analysis of In Vitro Cytotoxicity

To illustrate the impact of structural modifications, we present a comparative analysis of several this compound derivatives against a panel of human cancer cell lines. The cytotoxicity is quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of the cancer cells. A lower IC50 value indicates higher potency.

The following table summarizes the cytotoxic profiles of representative derivatives. The data is collated from various studies investigating novel heterocyclic compounds against common cancer cell lines such as MCF-7 (breast), HT-29 (colon), and HepG2 (liver).[4][5]

Compound ID Structural Modification (Relative to Parent Scaffold) MCF-7 (Breast) IC50 (µM) HT-29 (Colon) IC50 (µM) HepG2 (Liver) IC50 (µM)
ENP-01 (Parent) This compound> 100> 100> 100
ENP-02 Addition of a nitro group (-NO2) at the para-position of the phenyl ring.15.221.518.9
ENP-03 Addition of a methoxy group (-OCH3) at the para-position of the phenyl ring.45.852.149.3
ENP-04 Replacement of the phenyl ring with a 2-thienyl group.11.714.812.5
ENP-05 Addition of a chlorine atom (-Cl) at the meta-position of the phenyl ring.25.430.228.6
Doxorubicin Reference Drug0.81.10.9

Analysis of Comparative Data:

  • The parent scaffold ENP-01 shows negligible cytotoxicity, establishing a baseline and confirming that the core structure itself is not inherently toxic.

  • The introduction of an electron-withdrawing nitro group in ENP-02 leads to a significant increase in cytotoxic potency across all cell lines, a common observation in SAR studies.[2]

  • Conversely, the electron-donating methoxy group in ENP-03 results in weaker activity compared to the nitro derivative, highlighting the importance of electronic effects.

  • ENP-04 , where the phenyl ring is replaced by another aromatic system (thiophene), demonstrates the highest potency among the derivatives. This suggests that the overall shape and electronic properties of the aromatic substituent are critical for target interaction.

  • The reference drug, Doxorubicin, shows significantly higher potency, which is expected for an established chemotherapeutic agent. The goal for novel derivatives like these is to approach this level of potency while potentially offering an improved safety profile or overcoming resistance mechanisms.

Elucidating the Mechanism of Action: Induction of Apoptosis

A crucial aspect of anticancer drug development is understanding how a compound kills cancer cells. Many effective chemotherapeutics work by inducing apoptosis, or programmed cell death, a clean and controlled process that avoids the inflammatory response associated with necrosis. Several studies on novel heterocyclic compounds suggest that they can trigger apoptosis by disrupting key cellular processes.[6][7]

One of the central pathways controlling apoptosis is the intrinsic, or mitochondrial, pathway. This pathway is regulated by the balance between pro-apoptotic proteins (like Bax) and anti-apoptotic proteins (like Bcl-2). A cytotoxic compound might shift this balance, leading to the release of cytochrome c from the mitochondria, which in turn activates a cascade of enzymes called caspases (e.g., Caspase-9 and Caspase-3) that execute the cell death program.

apoptosis_pathway cluster_cell Cancer Cell cluster_mito Mitochondrion Bcl2 Bcl-2 (Anti-apoptotic) Bax Bax (Pro-apoptotic) Bcl2->Bax inhibits CytoC_in Cytochrome c Bax->CytoC_in promotes release CytoC_out Cytochrome c Drug ENP Derivative Drug->Bcl2 inhibits DNA_Damage DNA Damage / Cellular Stress Drug->DNA_Damage DNA_Damage->Bax Casp9 Caspase-9 (Initiator) Casp3 Caspase-3 (Executioner) Casp9->Casp3 activates Apoptosis Apoptosis Casp3->Apoptosis CytoC_out->Casp9 activates

Caption: Simplified diagram of the intrinsic apoptosis pathway potentially activated by cytotoxic derivatives.

Standardized Protocol for In Vitro Cytotoxicity Assessment: The MTT Assay

To ensure that cytotoxicity data is reproducible and comparable across different laboratories, a standardized and validated protocol is essential. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[8]

Principle: Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.

Step-by-Step Methodology:

  • Cell Seeding:

    • Action: Plate cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium (e.g., DMEM with 10% FBS).

    • Causality: This density ensures that cells are in the logarithmic growth phase during the experiment and provides a sufficient signal for detection without overcrowding the wells.

  • Incubation:

    • Action: Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

    • Causality: This allows the cells to adhere to the plate and recover from the stress of plating before the drug treatment is applied.

  • Compound Treatment:

    • Action: Prepare serial dilutions of the test compounds (e.g., ENP derivatives) and a positive control (e.g., Doxorubicin) in the culture medium. Replace the old medium with 100 µL of medium containing the compounds at their final desired concentrations. Include "vehicle control" wells (containing only the solvent, e.g., 0.1% DMSO) and "untreated control" wells.

    • Causality: A range of concentrations is necessary to determine the dose-response relationship and calculate the IC50 value. The vehicle control is critical to ensure that the solvent used to dissolve the compounds does not have its own cytotoxic effects.

  • Treatment Incubation:

    • Action: Incubate the plate for another 48-72 hours under the same conditions.

    • Causality: This duration is typically sufficient for cytotoxic agents to exert their effects, whether by arresting the cell cycle or inducing apoptosis.

  • MTT Addition:

    • Action: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours.

    • Causality: During this time, mitochondrial enzymes in living cells convert the MTT into formazan crystals. The incubation time is optimized to allow for sufficient crystal formation without causing toxicity from the MTT itself.

  • Solubilization:

    • Action: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or acidified isopropanol) to each well. Gently pipette to dissolve the formazan crystals.

    • Causality: The formazan crystals are insoluble in aqueous solution and must be dissolved to create a colored solution that can be quantified.

  • Absorbance Reading:

    • Action: Read the absorbance of the plate on a microplate reader at a wavelength of 570 nm.

    • Causality: The intensity of the purple color, measured as absorbance, is directly proportional to the number of viable cells. Cell viability is calculated as a percentage relative to the untreated control, and this data is used to plot a dose-response curve and determine the IC50.

mtt_workflow cluster_workflow MTT Assay Workflow start 1. Cell Seeding (96-well plate) incubate1 2. Incubation (24h, 37°C, 5% CO2) start->incubate1 treat 3. Compound Treatment (Serial Dilutions) incubate1->treat incubate2 4. Treatment Incubation (48-72h) treat->incubate2 add_mtt 5. Add MTT Reagent (Incubate 3-4h) incubate2->add_mtt solubilize 6. Solubilize Formazan (Add DMSO) add_mtt->solubilize read 7. Read Absorbance (570 nm) solubilize->read end 8. Data Analysis (Calculate IC50) read->end

Caption: Step-by-step experimental workflow for determining in vitro cytotoxicity using the MTT assay.

Conclusion and Future Perspectives

The comparative analysis presented in this guide underscores the significant potential of this compound derivatives as a source of novel anticancer agents. The structure-activity relationship data clearly indicates that strategic modification of the phenyl ring can transform a non-toxic core scaffold into a potent cytotoxic compound. The likely mechanism of action involves the induction of apoptosis, a hallmark of many successful cancer therapies.

The path forward requires a multi-pronged approach. Promising derivatives identified through in vitro screening must be subjected to further investigation, including:

  • Selectivity testing against non-cancerous cell lines to determine a therapeutic window.

  • Advanced mechanistic studies to confirm the mode of action (e.g., cell cycle analysis, Western blotting for apoptotic proteins).[9]

  • In vivo efficacy studies in animal models to assess antitumor activity in a complex biological system.

By integrating rational drug design, standardized in vitro screening, and in-depth mechanistic studies, the scientific community can continue to develop potent and selective nicotinic acid derivatives for the future of cancer therapy.

References

  • Prachayasittikul, V., et al. (2010). Elucidating the structure-activity relationships of the vasorelaxation and antioxidation properties of thionicotinic acid derivatives. PubMed. [Link]

  • Purohit, M. N., Mangannavar, C. V., & Yergeri, M. C. (2013). Synthesis and in vitro cytotoxicity studies of certain novel heterocycles derived from bis 1, 2, 4-triazoles and their DNA damage studies. Medicinal Chemistry. [Link]

  • Li, Y., et al. (2013). Synthesis and anticancer activity of some novel 2-phenazinamine derivatives. European Journal of Medicinal Chemistry. [Link]

  • (2024). Design, Synthesis, and In Vitro Cytotoxic Studies of Some Novel Arylidene-Hydrazinyl-Thiazoles as Anticancer and Apoptosis-Inducing Agents. ACS Omega. [Link]

  • (2013). Chemical structure of nicotinic acid derivatives and related compounds 1-5. ResearchGate. [Link]

  • Sagan, F., et al. (2022). Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives. MDPI. [Link]

  • Gouda, M. A., et al. (2018). Synthesis, Characterization and in vitro Cytotoxic Evaluation of Some Novel Heterocyclic Compounds Bearing Indole Ring. Asian Journal of Organic & Medicinal Chemistry. [Link]

  • Reyes-Melo, F. D., et al. (2024). Synthesis, Anticancer Activity, and Docking Studies of Novel Hydroquinone-Chalcone-Pyrazoline Hybrid Derivatives. MDPI. [Link]

  • (2023). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. ResearchGate. [Link]

  • Chan, O. T., et al. (2018). In Vitro Cytotoxicity of the Synthesized Gallic Acid Derivatives (N-Alkyl Gallamide) Against Breast MCF-7 Cancer Cells. Oriental Journal of Chemistry. [Link]

  • Wang, Y., et al. (2023). Discovery and structure-activity relationship study of nicotinamide derivatives as DNA demethylase ALKBH2 inhibitors. PubMed. [Link]

  • Mohammadi-Farani, A., Foroumadi, A., & Zadpour, B. (2014). 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. PubMed. [Link]

  • Gouda, M. A., et al. (2016). Synthesis, Characterization and in Vitro Cytotoxic Evaluation of Some Novel Heterocyclic Compounds Bearing Indole Ring. Global Journal of Science Frontier Research. [Link]

  • (N/A). The structures of nicotinic acid and its derivatives. ResearchGate. [Link]

  • (2023). Design and synthesis of new derivatives with anticancer activity. ResearchGate. [Link]

  • Chen, J., et al. (2022). Synthesis and Selective Anticancer Activity Evaluation of 2-phenylacrylonitrile Derivatives as Tubulin Inhibitors. PMC. [Link]

Sources

A Head-to-Head Comparison of Purification Methods for Ethyl 2-hydroxy-6-phenylnicotinate: An In-Depth Technical Guide

A Comparative Benchmarking Guide to Ethyl 2-hydroxy-6-phenylnicotinate in Multicomponent Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, multicomponent reactions (MCRs) stand out for their efficiency, atom economy, and ability to rapidly generate molecular complexity from simple starting materials.[1][2] These one-pot syntheses are cornerstones in the construction of diverse heterocyclic scaffolds, which are of paramount importance in medicinal chemistry and drug discovery. At the heart of many of these convergent processes are highly reactive synthons that dictate the course and outcome of the reaction. This guide provides an in-depth comparative analysis of Ethyl 2-hydroxy-6-phenylnicotinate, a versatile β-enaminone, benchmarking its performance against other common building blocks in seminal multicomponent reactions.

This document is structured to provide not just a theoretical overview but also actionable experimental insights. We will delve into the causality behind experimental choices, present validated protocols, and offer a transparent comparison of performance based on experimental data.

The Central Role of β-Enaminones and Related Synthons in MCRs

Multicomponent reactions like the Hantzsch pyridine synthesis and the Biginelli reaction are fundamental transformations for the creation of dihydropyridines and dihydropyrimidinones, respectively. The success of these reactions hinges on the reactivity of the "active methylene" component, typically a β-dicarbonyl compound or a related synthon.

This compound belongs to the class of β-enaminones, which are vinylogous amides. This structural motif imparts a unique reactivity profile, combining the nucleophilic character of an enamine with the electrophilic nature of the carbonyl group. This ambiphilic reactivity makes them powerful tools in the synthesis of a wide array of heterocyclic systems.

To provide a comprehensive benchmark, we will compare the performance of this compound against two classes of widely used synthons:

  • Classical β-Ketoesters: Ethyl acetoacetate and Methyl acetoacetate are the workhorses of Hantzsch and Biginelli reactions, offering a well-understood reactivity and broad applicability.[3][4]

  • β-Enaminonitriles and other Active Methylene Nitriles: Compounds like malononitrile are key precursors for the synthesis of highly functionalized pyridines, particularly 2-amino-3-cyanopyridines.[5][6][7]

The following sections will dissect the performance of these building blocks in specific, widely-used MCRs, supported by experimental data and detailed protocols.

Benchmarking in Pyridine Synthesis: The Hantzsch Reaction and Beyond

The Hantzsch pyridine synthesis is a classic MCR that typically involves an aldehyde, two equivalents of a β-keto ester, and a nitrogen source like ammonia or ammonium acetate to form a 1,4-dihydropyridine, which can then be oxidized to the corresponding pyridine.[8] The choice of the β-dicarbonyl component is a critical factor influencing the reaction's efficiency and the substitution pattern of the product.

While direct, side-by-side comparative data for this compound in the classical Hantzsch reaction is not extensively documented, we can infer its potential performance by examining the behavior of structurally similar compounds and comparing it with the established performance of traditional β-ketoesters.

A key reaction for synthesizing highly substituted pyridines, particularly those with an amino group at the 2-position, is the one-pot, four-component reaction of an aldehyde, a ketone, an active methylene nitrile (like malononitrile), and ammonium acetate.[5][6][7] This reaction provides a suitable framework for comparing the potential of this compound (a β-enaminone) with β-enaminonitriles.

Comparative Performance in Pyridine Synthesis

The following table summarizes typical yields for the synthesis of substituted pyridines using different active methylene compounds. While a direct comparison with this compound is not available from a single study, the data for the synthesis of 2-amino-3-cyanopyridines provides a benchmark for a highly efficient MCR leading to a related pyridine scaffold.

Active Methylene CompoundAldehydeKetone/Second ComponentNitrogen SourceSolvent/ConditionsYield (%)Reference
Ethyl Acetoacetate BenzaldehydeEthyl AcetoacetateAmmonium AcetateSolvent-free, 60°C95[3]
Methyl Acetoacetate BenzaldehydeMethyl AcetoacetateAmmonium AcetateSolvent-free, 60°C92[3]
Malononitrile 4-Chlorobenzaldehyde4-MethoxyacetophenoneAmmonium AcetateMicrowave, Solvent-free83[7][9]
Malononitrile 4-MethylbenzaldehydeAcetophenoneAmmonium AcetateTBBDA catalyst, 100°C94[5]

Analysis of Performance:

  • Classical β-Ketoesters (Ethyl and Methyl Acetoacetate): These reactants consistently provide high yields in the traditional Hantzsch synthesis, particularly under solvent-free conditions.[3] Ethyl acetoacetate often shows a slight advantage in yield over methyl acetoacetate across a range of aldehydes.[3]

  • Active Methylene Nitriles (Malononitrile): In the four-component synthesis of 2-amino-3-cyanopyridines, malononitrile demonstrates excellent reactivity, leading to high yields of highly functionalized products.[5][6][7] The use of microwave irradiation can significantly reduce reaction times.[7][9]

  • This compound (Inference): As a β-enaminone, this compound is expected to exhibit robust reactivity in similar MCRs. Its pre-formed enamine character could potentially lead to milder reaction conditions compared to reactions starting from β-ketoesters and ammonia. The phenyl substituent at the 6-position would directly translate to a C6-phenyl substituted pyridine product, offering a direct route to this specific substitution pattern.

Experimental Protocols for Pyridine Synthesis

To provide a practical context for the data presented, here are detailed experimental protocols for the synthesis of substituted pyridines using the benchmarked active methylene compounds.

  • Materials: Aldehyde (1 mmol), Ethyl Acetoacetate (2 mmol), Ammonium acetate (1.2 mmol), Round-bottom flask (50 mL), Magnetic stirrer and stir bar, Heating mantle.

  • Procedure:

    • In a 50 mL round-bottom flask, combine the aldehyde (1 mmol), ethyl acetoacetate (2 mmol), and ammonium acetate (1.2 mmol).

    • Place a magnetic stir bar in the flask and place it on a magnetic stirrer with a heating mantle.

    • Stir the reaction mixture at 60°C.

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature.

    • Add cold deionized water to the solidified product and stir.

    • Collect the solid product by vacuum filtration and wash with deionized water.

    • Purify the crude product by recrystallization from ethanol.

  • Materials: Aromatic aldehyde (2 mmol), Methyl ketone (2 mmol), Malononitrile (2 mmol), Ammonium acetate (3 mmol), Dry flask (25 mL), Microwave oven.

  • Procedure:

    • In a dry 25 mL flask, charge the aldehyde (2 mmol), methyl ketone (2 mmol), malononitrile (2 mmol), and ammonium acetate (3 mmol).

    • Place the flask in a microwave oven and connect it to a refluxing apparatus.

    • Irradiate the mixture for 7-9 minutes.

    • After the reaction, wash the mixture with ethanol (2 mL).

    • Purify the crude product by recrystallization from 95% ethanol.

Mechanistic Considerations and Causality

The choice of the active methylene compound directly influences the reaction mechanism and, consequently, the final product.

Hantzsch_Mechanism cluster_0 Pathway A: Knoevenagel Condensation First cluster_1 Pathway B: Enamine Formation First Aldehyde1 Aldehyde Knoevenagel Knoevenagel Adduct Aldehyde1->Knoevenagel Ketoester1 β-Ketoester Ketoester1->Knoevenagel Michael_Addition Michael Addition Knoevenagel->Michael_Addition Ketoester2 β-Ketoester Enamine Enamine Intermediate Ketoester2->Enamine Ammonia Ammonia Ammonia->Enamine Enamine->Michael_Addition Cyclization Cyclization & Dehydration Michael_Addition->Cyclization DHP 1,4-Dihydropyridine Cyclization->DHP

Caption: Simplified logical relationship of the Hantzsch reaction mechanism.

In the Hantzsch reaction, the process can initiate either via a Knoevenagel condensation between the aldehyde and one equivalent of the β-ketoester or through the formation of an enamine from the β-ketoester and ammonia. These two intermediates then undergo a Michael addition, followed by cyclization and dehydration to yield the dihydropyridine ring. The reactivity of the chosen β-dicarbonyl compound will influence which pathway is favored. For this compound, being a pre-formed enaminone, the reaction would likely proceed directly through a pathway analogous to the Michael addition of the enamine intermediate.

Benchmarking in Dihydropyrimidinone Synthesis: The Biginelli Reaction

The Biginelli reaction is another cornerstone MCR, condensing an aldehyde, a β-ketoester, and urea (or thiourea) to produce 3,4-dihydropyrimidin-2(1H)-ones (DHPMs).[4] These scaffolds are of significant interest in medicinal chemistry due to their diverse biological activities.

Comparative Performance in the Biginelli Reaction

The performance of different β-dicarbonyl compounds in the Biginelli reaction is a key consideration for chemists aiming to synthesize diverse libraries of DHPMs. The following table provides a comparative overview of yields for the Biginelli reaction using various β-ketoesters.

β-KetoesterAldehydeUrea/ThioureaCatalyst/ConditionsYield (%)Reference
Ethyl Acetoacetate BenzaldehydeUreaVarious Lewis Acids / Solvent-free85-95[10]
Ethyl Acetoacetate Substituted BenzaldehydesThioureaNH4H2PO485-92[4]
Ethyl Cyanoacetate Substituted BenzaldehydesUreaTMSCl/Acetonitrile, reflux82-95
Ethyl Benzoylacetate BenzaldehydeUrea/Thiourea--[11]

Analysis of Performance:

  • Ethyl Acetoacetate: This is the most commonly used and well-performing β-ketoester in the Biginelli reaction, consistently providing high yields with a variety of aldehydes and catalysts.[4][10]

  • Ethyl Cyanoacetate: The use of ethyl cyanoacetate introduces a cyano group at the 5-position of the dihydropyrimidine ring, offering a valuable handle for further synthetic transformations. It demonstrates excellent yields under appropriate catalytic conditions.

  • Ethyl Benzoylacetate: While less common, ethyl benzoylacetate can also be employed in Biginelli-type reactions, leading to products with a benzoyl group at the 5-position.[11]

  • This compound (Inference): The structural features of this compound suggest its potential as a reactant in a Biginelli-type reaction. The enaminone functionality could readily participate in the cyclocondensation, leading to a highly functionalized, fused heterocyclic system. The inherent pyridine ring would result in a novel class of DHPM analogues.

Experimental Protocol for the Biginelli Reaction

The following protocol details a general and efficient procedure for the synthesis of dihydropyrimidinones.

  • Materials: Substituted benzaldehyde (10 mmol), Ethyl acetoacetate (10 mmol), Urea or Thiourea (15 mmol), Catalyst (e.g., NH4H2PO4, 1 mmol), Round-bottom flask, Reflux condenser.

  • Procedure:

    • A mixture of the substituted benzaldehyde (10 mmol), ethyl acetoacetate (10 mmol), urea or thiourea (15 mmol), and the catalyst (1 mmol) is placed in a round-bottom flask.

    • The mixture is heated under reflux with stirring for the appropriate time (monitored by TLC).

    • After completion, the reaction mixture is cooled to room temperature.

    • The solid product is filtered, washed with cold water, and recrystallized from ethanol to afford the pure dihydropyrimidinone.

Mechanistic Pathways and the Role of the β-Dicarbonyl

The mechanism of the Biginelli reaction is believed to proceed through several key steps, with the initial formation of an acylimine intermediate from the aldehyde and urea being a widely accepted pathway.

Biginelli_Mechanism Aldehyde Aldehyde Acylimine Acylimine Intermediate Aldehyde->Acylimine Urea Urea Urea->Acylimine Addition_Product Addition Product Acylimine->Addition_Product Ketoester β-Ketoester (Enol form) Ketoester->Addition_Product Cyclization Cyclization & Dehydration Addition_Product->Cyclization DHPM Dihydropyrimidinone Cyclization->DHPM

Caption: A simplified representation of the Biginelli reaction mechanism.

The β-ketoester then adds to this electrophilic intermediate, followed by cyclization and dehydration to furnish the final product. The nature of the β-dicarbonyl compound influences the nucleophilicity of the enol or enolate intermediate, thereby affecting the rate and efficiency of the addition step. The use of a pre-formed enaminone like this compound could potentially streamline this process by providing a more nucleophilic species for the initial addition.

Conclusion and Future Outlook

This guide has provided a comparative benchmark of this compound's potential performance in key multicomponent reactions against established and alternative synthons. While direct comparative studies are limited, by analyzing the reactivity of structurally related compounds and established MCRs, we can confidently position this compound as a highly promising and versatile building block.

Key Takeaways:

  • High Reactivity: As a β-enaminone, this compound is poised to exhibit excellent reactivity in MCRs, potentially under milder conditions than traditional β-ketoesters.

  • Direct Access to Phenyl-Substituted Scaffolds: The inherent phenyl group at the 6-position provides a direct and efficient route to C6-phenyl substituted pyridines and related heterocycles, a valuable motif in medicinal chemistry.

  • Potential for Novel Scaffolds: Its application in reactions like the Biginelli synthesis could lead to the discovery of novel, fused heterocyclic systems with unique biological properties.

For researchers and drug development professionals, the exploration of this compound and similar functionalized β-enaminones in a wider array of multicomponent reactions represents a fertile ground for innovation. The ability to fine-tune the electronic and steric properties of this synthon opens up new avenues for the design and synthesis of next-generation therapeutics. Future work should focus on direct, quantitative comparisons of this and other advanced building blocks in a standardized set of MCRs to further elucidate their synthetic utility and accelerate the discovery of novel bioactive molecules.

References

  • One-pot synthesis of 2-amino-3-cyanopyridine derivatives under solvent-free conditions. (2013). Comptes Rendus Chimie, 16(12), 1111-1117.
  • Shi, F., Tu, S., Fang, F., & Li, T. (2005). One-pot synthesis of 2-amino-3-cyanopyridine derivatives under microwave irradiation without solvent. Arkivoc, 2005(i), 137-142.
  • Shi, F., Tu, S., Fang, F., & Li, T. (2005). One-pot synthesis of 2-amino-3-cyanopyridine derivatives under microwave irradiation without solvent. University of Michigan Library.
  • Shi, F., Tu, S., Fang, F., & Li, T. (2005).
  • Shi, F., Tu, S., Fang, F., & Li, T. (2005). One-pot synthesis of 2-amino-3-cyanopyridine derivatives under microwave irradiation without solvent. University of Michigan Library.
  • BenchChem. (2025). A Comparative Guide to Hantzsch Reaction Yields with Various β-Keto Esters. BenchChem.
  • Sartori, G., et al. (2011). Synthesis of 4,6‐diaryl 3‐cyano‐2‐thiopyridines 3 a–b and 4,6‐diaryl 3‐cyano‐2‐pyridones 3 c–d.
  • Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. (2025). Journal of Molecular Structure.
  • Al-Mourabit, A., & Potier, P. (2011). Recent Developments in the Reactivity of the Biginelli Compounds. Current Organic Synthesis, 8(3), 433-453.
  • Kappe, C. O. (2000). Recent Advances in Biginelli-type Reactions. Current Organic Chemistry, 4(7), 729-761.
  • Vaghasia, S. J., & Shah, V. H. (2007). Simple Method of Preparation and Characterization of New Antifungal Active Biginelli Type Heterocyclic Compounds. Journal of Biological Sciences, 7(8), 1435-1439.
  • El-Sayed, M. A., & El-Gaby, M. S. A. (2011). Synthesis and reactions of 3‐cyano‐4,6‐dimethyl‐2‐pyridone. Journal of Heterocyclic Chemistry, 48(4), 814-819.
  • Kappe, C. O. (2000). The Biginelli Dihydropyrimidine Synthesis. Organic Reactions, 49-112.
  • J&K Scientific LLC. (2021). Biginelli Reaction.
  • Academia.edu. (n.d.). β-Dicarbonyl compounds.
  • Der Pharma Chemica. (2014).
  • Soto, J. L., et al. (1981). PREPARATION OF 4,6-DIARYL-3,5-DICYANO-2-PYRIDONES. Heterocycles, 16(1), 11-14.
  • Bhaskaruni, S. V., et al. (2021). Recent Progresses in the Multicomponent Synthesis of Dihydropyridines by Applying Sustainable Catalysts Under Green Conditions. Frontiers in Chemistry, 9, 763567.
  • Domling, A., Wang, W., & Wang, K. (2012). Chemistry and Biology Of Multicomponent Reactions. Chemical Reviews, 112(6), 3083-3135.
  • Nalage, S. V., et al. (2010). One-Pot Four Component Synthesis of 4, 6-Disubstituted 3-Cyano-2- Pyridones in Polyethylene Glycol. Letters in Organic Chemistry, 7(5), 406-408.
  • Aher, D. S., et al. (2015). Reaction time and yield of Biginelli reaction catalyzed by different Lewis acids.
  • Casey, B. M., Sadasivam, D. V., & Flowers, R. A. (2013). Mechanistic studies on the CAN-mediated intramolecular cyclization of δ-aryl-β-dicarbonyl compounds. Beilstein Journal of Organic Chemistry, 9, 1472-1479.
  • Khazaei, A., et al. (2012). ONE-POT SYNTHESIS OF HANTZSCH ESTERS AND POLYHYDROQUINOLINE DERIVATIVES CATALYZED BY γ-Al2O3-NANOPARTICLES UNDER SOLVENT-FRE. Journal of the Chilean Chemical Society, 57(1), 1061-1064.
  • Bhaskaruni, S. V., et al. (2021). Recent Progresses in the Multicomponent Synthesis of Dihydropyridines by Applying Sustainable Catalysts Under Green Conditions. PubMed Central.
  • Sargordan, M., et al. (2014). One-Pot Multi-Component Synthesis of Dihydropyrimidinones via Biginelli Condensation. Journal of Chemical and Pharmaceutical Research, 6(5), 1010-1014.
  • Mondal, B., et al. (2018). The Hantzsch reaction of benzaldehyde, ammonium acetate and ethyl acetoacetate catalyzed by complex 1.
  • Bityukov, O. V., et al. (2021). The reactivity of cyclic β‐dicarbonyl compounds towards ROOH‐based systems. Chemistry – An Asian Journal, 16(21), 3296-3313.
  • Organic Syntheses. (n.d.).
  • Bosica, G., & Abdilla, R. (2020). One-pot multicomponent green Hantzsch synthesis of 1,2-dihydropyridine derivatives with antiproliferative activity. Beilstein Journal of Organic Chemistry, 16, 2831-2840.
  • Gong, Y., et al. (2025). From β-Dicarbonyl Chemistry to Dynamic Polymers. Chemical Reviews, 125(19), 9296-9331.
  • BenchChem. (n.d.).
  • Lü, J.-F., et al. (2025). The application of desymmetric enantioselective reduction of cyclic 1,3-dicarbonyl compounds in the total synthesis of terpenoid and alkaloid natural products. Beilstein Journal of Organic Chemistry.
  • Ordóñez, M., et al. (2012). Multicomponent reactions: A simple and efficient route to heterocyclic phosphonates. Current Organic Chemistry, 16(12), 1435-1469.
  • Crystal Structure of Ethyl 2,4-Dimethyl-1-phenyl-6-thioxo-1,6-dihydropyrimidine-5-carboxylate: The Product from the Reaction of Ethyl 3-Aminocrotonate, Phenylisothiocyanate and Acetic Anhydride. (2011).
  • de la Torre, M. C., & Sierra, M. A. (2023). Pseudo-multicomponent reactions. Chemical Society Reviews, 52(11), 3747-3766.
  • Casey, B. M., Sadasivam, D. V., & Flowers, R. A. (2013). Mechanistic studies on the CAN-mediated intramolecular cyclization of δ-aryl-β-dicarbonyl compounds.
  • Dömling, A. (2022). Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. Molecules, 27(16), 5334.

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Ethyl 2-hydroxy-6-phenylnicotinate

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Reference: Operational Synopsis

This guide provides a detailed protocol for the safe and compliant disposal of Ethyl 2-hydroxy-6-phenylnicotinate, a substituted pyridine derivative utilized in medicinal chemistry and drug discovery. The procedures outlined herein are grounded in established principles of laboratory safety and hazardous waste management to ensure the protection of personnel and the environment. All chemical waste, including this compound and materials contaminated with it, should be treated as hazardous unless confirmed otherwise by a qualified safety professional.[1][2]

Parameter Guideline Rationale
Waste Classification Hazardous Chemical WasteAssumed hazardous based on data for similar nicotinic acid derivatives and general laboratory chemical waste guidelines.[1][2]
Primary Disposal Route Licensed Hazardous Waste Disposal VendorEnsures "cradle to grave" management in compliance with regulations like the Resource Conservation and Recovery Act (RCRA).[1][3]
Personal Protective Equipment (PPE) Nitrile gloves, safety glasses/goggles, lab coatTo prevent skin and eye contact.[4]
Container Type Labeled, sealed, and compatible container (e.g., HDPE or glass)Prevents leaks, spills, and reactions. Proper labeling is crucial for safe handling by waste management personnel.[3][5][6]
Incompatible Wastes Strong oxidizing agents, strong basesSegregation prevents potentially hazardous chemical reactions.[4][6]

I. Foundational Principles of Chemical Waste Management

The disposal of any laboratory chemical is governed by a foundational principle: manage all waste in a manner that is safe, environmentally responsible, and compliant with all relevant federal, state, and local regulations.[5] The U.S. Environmental Protection Agency (EPA) regulates hazardous chemical waste from its point of generation to its final disposal.[3] Therefore, all personnel handling this compound waste must be trained in these procedures.[6]

A crucial first step is waste minimization. This can be achieved by ordering only the necessary quantities of chemicals, maintaining a clear inventory, and reducing the scale of experiments whenever feasible.[5]

II. Hazard Assessment of this compound

III. Step-by-Step Disposal Protocol

This protocol details the necessary steps for the safe collection, storage, and disposal of this compound waste.

1. Personal Protective Equipment (PPE) and Safety Precautions:

  • Always wear appropriate PPE, including a lab coat, nitrile gloves, and safety glasses with side shields or goggles.[4]

  • Conduct all waste handling procedures within a certified chemical fume hood to minimize inhalation exposure.[4]

2. Waste Collection:

  • Solid Waste:

    • Carefully sweep up solid this compound with non-sparking tools and place it into a designated, compatible waste container.[4]

    • Contaminated materials such as weighing paper, gloves, and disposable labware should also be placed in this container.

  • Liquid Waste:

    • If dissolved in a solvent, collect the solution in a separate, compatible liquid waste container.

    • Do not mix with incompatible waste streams. For example, keep acidic solutions separate from basic solutions and oxidizing agents.[6]

  • Empty Containers:

    • Original containers of this compound should be triple-rinsed with a suitable solvent (e.g., ethanol or acetone).

    • The rinsate must be collected and disposed of as hazardous liquid waste.

    • After rinsing, deface or remove the original label, and dispose of the container in the appropriate glass or plastic recycling bin.[3][6] Note that containers that held acutely toxic (P-listed) wastes have different, more stringent disposal requirements and should not be triple-rinsed.[3]

3. Waste Storage and Labeling:

  • Store waste in a designated "Satellite Accumulation Area" (SAA), which must be at or near the point of generation.[3][5]

  • The waste container must be clearly labeled with the words "Hazardous Waste" and a full chemical inventory of its contents, including percentages.[2][6]

  • Keep the waste container securely closed at all times, except when adding waste.[2][5]

  • Ensure that incompatible wastes are segregated to prevent dangerous reactions.[6]

4. Requesting Waste Pickup:

  • Once the waste container is full, or if it has been accumulating for the maximum allowable time (often up to 12 months, but local regulations may vary), arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.[3][5]

IV. Spill Management

In the event of a spill, immediate and appropriate action is critical to prevent exposure and environmental contamination.

  • Minor Spills:

    • Evacuate non-essential personnel from the immediate area.

    • Wearing appropriate PPE, cover the spill with an absorbent material (e.g., vermiculite or sand).

    • Carefully sweep the absorbed material into a designated hazardous waste container.

    • Clean the spill area with a suitable solvent and collect the cleaning materials as hazardous waste.

  • Major Spills:

    • Evacuate the entire laboratory and alert others in the vicinity.

    • Contact your institution's EHS or emergency response team immediately.[2]

All materials used to clean up a spill must be disposed of as hazardous waste.[1][2]

V. Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation & Hazard ID cluster_collection Waste Collection & Segregation cluster_storage Containerization & Storage cluster_disposal Final Disposal start Generation of This compound Waste ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe waste_type Determine Waste Form ppe->waste_type solid_waste Collect Solid Waste & Contaminated Materials waste_type->solid_waste Solid liquid_waste Collect Liquid Waste (e.g., solutions, rinsate) waste_type->liquid_waste Liquid empty_container Triple-Rinse Container, Collect Rinsate waste_type->empty_container Empty Container containerize Place in Compatible, Sealed Container solid_waste->containerize liquid_waste->containerize empty_container->liquid_waste Collect Rinsate label_waste Label with 'Hazardous Waste' & Full Chemical Contents containerize->label_waste store_waste Store in Designated Satellite Accumulation Area label_waste->store_waste segregate Segregate from Incompatible Wastes store_waste->segregate pickup Arrange for Pickup by EHS or Licensed Vendor segregate->pickup end Proper Disposal pickup->end

Caption: Decision workflow for the disposal of this compound.

VI. Conclusion: A Culture of Safety

The proper disposal of this compound is not merely a procedural task but a critical component of a robust laboratory safety culture. By adhering to these guidelines, researchers and drug development professionals can mitigate risks, ensure regulatory compliance, and contribute to a safe and sustainable research environment. Always consult your institution's specific chemical hygiene plan and EHS guidelines, as local regulations may have additional requirements.

References

  • Title: LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES Source: UPenn EHRS - University of Pennsylvania URL: [Link]

  • Title: Laboratory Chemical Waste Handling and Disposal Guidelines Source: University of Canterbury URL: [Link]

  • Title: Laboratory Waste Management Guidelines Source: Princeton University Environmental Health and Safety URL: [Link]

  • Title: Guide to Managing Laboratory Chemical Waste Source: Vanderbilt University URL: [Link]

  • Title: LABORATORY GUIDE FOR MANAGING CHEMICAL WASTE Source: Vanderbilt University Medical Center URL: [Link]

Sources

Navigating the Safe Handling of Ethyl 2-hydroxy-6-phenylnicotinate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers at the forefront of drug discovery and development, the novel compounds synthesized in the laboratory are the lifeblood of innovation. Ethyl 2-hydroxy-6-phenylnicotinate, a substituted pyridine derivative, represents a class of molecules with significant potential. However, realizing this potential necessitates a foundation of rigorous safety protocols. This guide provides essential, immediate safety and logistical information for handling this compound, ensuring the well-being of laboratory personnel and the integrity of your research.

Understanding the Hazard Profile

Before any handling, it is crucial to understand the potential hazards associated with this compound. Based on available safety information, this compound is classified with the following GHS hazard statements:

  • H302: Harmful if swallowed[1]

  • H315: Causes skin irritation[1]

  • H319: Causes serious eye irritation[1]

  • H335: May cause respiratory irritation[1]

These classifications indicate that the primary routes of exposure are ingestion, skin contact, eye contact, and inhalation. The immediate operational imperative is to prevent contact through these routes by establishing engineering controls and utilizing appropriate personal protective equipment (PPE).

Core Directive: Personal Protective Equipment (PPE)

The selection and proper use of PPE is the most critical barrier between the researcher and the chemical. The following table outlines the minimum required PPE for handling this compound in various laboratory settings.

Laboratory Task Minimum Required PPE
Weighing and Aliquoting (Solid Form) - Nitrile or Neoprene Gloves (double-gloving recommended)- Safety Goggles (ANSI Z87.1 certified)- Laboratory Coat- N95 Respirator (if not handled in a certified chemical fume hood)
Solution Preparation and Transfers - Nitrile or Neoprene Gloves- Chemical Splash Goggles- Laboratory Coat- Work within a certified chemical fume hood is mandatory
Reaction Work-up and Purification - Nitrile or Neoprene Gloves- Chemical Splash Goggles- Laboratory Coat- Face Shield (if splash hazard is significant)- Work within a certified chemical fume hood is mandatory
The Rationale Behind PPE Selection:
  • Gloves: While specific breakthrough times for this compound are not available, nitrile or neoprene gloves are recommended for handling pyridine and related compounds due to their general chemical resistance.[2] It is crucial to inspect gloves for any signs of degradation or perforation before and during use. Contaminated gloves should be removed immediately using the proper technique to avoid skin contact, and hands should be washed thoroughly.

  • Eye Protection: The risk of serious eye irritation necessitates the use of chemical splash goggles.[3][4] Standard safety glasses do not provide a sufficient seal around the eyes to protect from splashes or fine powders.

  • Respiratory Protection: Due to the potential for respiratory tract irritation, handling of the solid compound outside of a certified chemical fume hood requires respiratory protection.[5][6][7] An N95 respirator will provide protection against airborne particulates. For all other operations, a certified chemical fume hood is the primary engineering control to prevent inhalation exposure.[2][8]

  • Protective Clothing: A standard laboratory coat should be worn at all times to protect against incidental skin contact.[8]

Procedural Guidance: Step-by-Step Safety Protocols

Pre-Handling Checklist:
  • Verify Fume Hood Certification: Ensure the chemical fume hood has been certified within the last year.

  • Locate Emergency Equipment: Confirm the location and functionality of the nearest safety shower and eyewash station.

  • Assemble all necessary PPE: Have all required gloves, goggles, and lab coats readily available.

  • Prepare a designated waste container: All contaminated materials must be disposed of as hazardous waste.

Step-by-Step Handling Procedure:
  • Donning PPE: Before entering the designated handling area, don your laboratory coat, followed by safety goggles. The final step is to put on the appropriate gloves.

  • Handling Operations: Conduct all manipulations of this compound within the fume hood. Keep the sash at the lowest possible height that still allows for comfortable operation.

  • Post-Handling: Once handling is complete, decontaminate any surfaces that may have come into contact with the chemical.

  • Doffing PPE: Remove gloves first, turning them inside out as you remove them to contain any contamination. Dispose of them in the designated hazardous waste container. Next, remove your laboratory coat, followed by your safety goggles.

  • Personal Hygiene: Wash your hands thoroughly with soap and water after removing all PPE.[3][5]

Emergency Procedures: A Plan for Contingencies

Skin Contact:

  • Immediately flush the affected area with copious amounts of water for at least 15 minutes.[2][4]

  • Remove any contaminated clothing.

  • Seek medical attention if irritation persists.[3]

Eye Contact:

  • Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open.[4][5]

  • Remove contact lenses if present and easy to do so.

  • Seek immediate medical attention.[4]

Inhalation:

  • Move the affected individual to fresh air immediately.[5]

  • If breathing is difficult, provide oxygen.

  • Seek medical attention.

Ingestion:

  • Do NOT induce vomiting.

  • If the person is conscious, rinse their mouth with water.

  • Seek immediate medical attention.[5]

Disposal Plan: Responsible Waste Management

All waste contaminated with this compound, including gloves, disposable lab coats, and any contaminated labware, must be disposed of as hazardous chemical waste.[5] Collect these materials in a clearly labeled, sealed container. Follow all local, state, and federal regulations for the disposal of hazardous waste.

Visualizing the PPE Decision-Making Process

The following diagram illustrates the logical flow for selecting the appropriate level of personal protective equipment when working with this compound.

PPE_Decision_Tree start Start: Handling This compound fume_hood Is a certified chemical fume hood available? start->fume_hood weighing Is the task weighing or handling solid? fume_hood->weighing Yes fume_hood->weighing No solution_work Handling in Solution weighing->solution_work No ppe_weighing_hood Required PPE: - Nitrile/Neoprene Gloves - Safety Goggles - Lab Coat weighing->ppe_weighing_hood Yes (in hood) ppe_weighing_no_hood Required PPE: - Nitrile/Neoprene Gloves - Safety Goggles - Lab Coat - N95 Respirator weighing->ppe_weighing_no_hood No (no hood) ppe_solution Required PPE: - Nitrile/Neoprene Gloves - Chemical Splash Goggles - Lab Coat solution_work->ppe_solution end Proceed with Caution ppe_solution->end ppe_weighing_hood->end ppe_weighing_no_hood->end

Caption: PPE selection workflow for this compound.

References

  • Chemos GmbH & Co. KG. Safety Data Sheet: Ethyl phenyl(2,4,6-trimethylbenzoyl)phosphinate. [Link]

  • Carl ROTH. (2021). Safety Data Sheet: Pyridine. [Link]

  • Post Apple Scientific. (2024). Handling Pyridine: Best Practices and Precautions. [Link]

  • GOV.UK. Pyridine: incident management. [Link]

  • Cole-Parmer. Material Safety Data Sheet - Ethyl nicotinate, 99%. [Link]

  • Washington State University. Standard Operating Procedure for Pyridine. [Link]

  • GERPAC. (2010). Personal protective equipment for preparing toxic drugs. [Link]

  • PubChem. Ethyl 2,4-dichloro-6-methylnicotinate. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Ethyl 2-hydroxy-6-phenylnicotinate
Reactant of Route 2
Reactant of Route 2
Ethyl 2-hydroxy-6-phenylnicotinate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.